molecular formula C12H11NO2 B7901023 Methyl 7-methylisoquinoline-1-carboxylate

Methyl 7-methylisoquinoline-1-carboxylate

Cat. No.: B7901023
M. Wt: 201.22 g/mol
InChI Key: XOCAVISOOIRSQW-UHFFFAOYSA-N
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Description

Methyl 7-methylisoquinoline-1-carboxylate is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 7-methylisoquinoline-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-methylisoquinoline-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 7-methylisoquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-3-4-9-5-6-13-11(10(9)7-8)12(14)15-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCAVISOOIRSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CN=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Methyl 7-methylisoquinoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In modern drug discovery and advanced chemical biology, rigidified, sp²-rich heterocyclic scaffolds are critical for improving target binding affinity and metabolic stability. Methyl 7-methylisoquinoline-1-carboxylate (CAS: 1206977-46-9) has emerged as a highly specialized, privileged building block. Featuring a functionalized isoquinoline core, this compound serves as a vital Active Pharmaceutical Ingredient (API) intermediate and a versatile reagent in complex synthetic methodologies, including chelation-assisted glycosylation and the development of photoremovable protecting groups (PPGs).

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility, and a self-validating synthetic protocol designed for reproducibility in pharmaceutical research.

Physicochemical Profiling & Structural Data

Understanding the exact molecular metrics of Methyl 7-methylisoquinoline-1-carboxylate is the first step in assay development and stoichiometric planning. All quantitative structural data is summarized below.

ParameterSpecification
Chemical Name Methyl 7-methylisoquinoline-1-carboxylate
CAS Registry Number 1206977-46-9
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Monoisotopic Mass 201.0789 Da
Core Scaffold Isoquinoline
Substituent Positions C1 (Methoxycarbonyl), C7 (Methyl)
Typical Commercial Purity ≥ 98.0% (HPLC)

Mechanistic Role in Advanced Chemical Biology

The strategic placement of the ester group at the C1 position of the isoquinoline ring imparts unique electronic and coordination properties to the molecule.

Traceless Leaving Groups in Chelation-Assisted Glycosylation

Historically, stereoselective glycosylation has been plagued by unstable donors and harsh reaction conditions. Isoquinoline-1-carboxylates have revolutionized this space by acting as benchtop-stable glycosyl donors .

Causality of the Mechanism: The nitrogen atom of the isoquinoline ring and the carbonyl oxygen of the C1 ester act as a bidentate ligand. When exposed to an inexpensive copper catalyst like Cu(OTf)₂, the metal chelates to these two heteroatoms. This coordination withdraws electron density from the anomeric center, facilitating the departure of the isoquinoline moiety. Remarkably, the resulting copper-isoquinoline-1-carboxylate complex precipitates out of the solution, acting as a traceless leaving group and keeping the reaction pH strictly neutral.

GlycosylationMechanism Donor Glycosyl Isoquinoline- 1-carboxylate Complex Chelated Intermediate (Cu-Isoquinoline) Donor->Complex Bidentate Coordination CuCat Cu(OTf)2 Catalyst CuCat->Complex Product O-Glycoside Product Complex->Product Nucleophilic Attack LeavingGroup Cu-Isoquinoline-1-carboxylate (Precipitate) Complex->LeavingGroup Traceless Leaving Group Acceptor Alcohol Acceptor Acceptor->Product

Fig 1. Chelation-assisted glycosylation utilizing the isoquinoline-1-carboxylate leaving group.

Photoremovable Protecting Groups (PPGs)

Derivatives of 1-substituted isoquinolines are heavily investigated as long-wavelength activatable photoremovable protecting groups (PPGs) . The extended aromatic conjugation of the isoquinoline core allows for photoactivation at wavelengths less detrimental to biological organisms compared to traditional UV-cleavable groups.

Synthetic Methodologies & Protocols

The synthesis of Methyl 7-methylisoquinoline-1-carboxylate requires precise control over the C1 position. The most robust route involves the N-oxidation of the parent 7-methylisoquinoline, followed by a metal-free Reissert-Henze cyanation, and concluding with an acid-catalyzed methanolysis .

SynthesisWorkflow A 7-Methylisoquinoline B N-Oxidation (mCPBA) A->B C 7-Methylisoquinoline N-oxide B->C D Cyanation (TMSCN, DIEA) C->D E 7-Methylisoquinoline- 1-carbonitrile D->E F Methanolysis (MeOH, H+) E->F G Methyl 7-methylisoquinoline- 1-carboxylate F->G

Fig 2. Three-step synthetic workflow for Methyl 7-methylisoquinoline-1-carboxylate.

Step-by-Step Self-Validating Protocol

Phase 1: N-Oxidation of 7-Methylisoquinoline

  • Causality: The nitrogen lone pair must be oxidized to an N-oxide. This dramatically increases the electrophilicity of the adjacent C1 carbon, priming it for nucleophilic attack.

  • Dissolve 7-methylisoquinoline (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.5 M) under an argon atmosphere.

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Portion-wise, add meta-chloroperoxybenzoic acid (mCPBA, 1.2 equiv).

  • Remove the ice bath and stir at room temperature for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 95:5). The N-oxide will appear as a highly polar, baseline-shifted spot compared to the starting material.

  • Quench with saturated aqueous NaHCO₃ to neutralize the meta-chlorobenzoic acid byproduct. Extract with DCM (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: Metal-Free Cyanation (Reissert-Henze Type)

  • Causality: Trimethylsilyl cyanide (TMSCN) provides the cyanide nucleophile. N,N-Diisopropylethylamine (DIEA) is employed as a sterically hindered, non-nucleophilic base. DIEA deprotonates the intermediate following cyanide addition, driving the elimination of the silanol equivalent and restoring the aromaticity of the isoquinoline ring.

  • Dissolve the crude 7-methylisoquinoline N-oxide (1.0 equiv) in dry ethyl acetate (EA) to a concentration of 1.0 M.

  • Add TMSCN (3.0 equiv) followed by DIEA (2.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture for 10 hours.

  • IPC: Monitor via LC-MS. Validate the mass shift corresponding to the addition of the CN group and loss of oxygen ([M+H]⁺ m/z 169.1).

  • Quench with saturated NaHCO₃ (aq). Extract with EA (3 × 15 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes:EA 10:1 to 3:1) to yield 7-methylisoquinoline-1-carbonitrile.

Phase 3: Acid-Catalyzed Methanolysis (Pinner Reaction)

  • Causality: Strong acid protonates the nitrile, making it highly susceptible to nucleophilic attack by methanol. This forms a localized imidate (Pinner salt) which, upon hydrolysis, yields the target methyl ester.

  • Suspend 7-methylisoquinoline-1-carbonitrile in anhydrous methanol (0.2 M).

  • Slowly bubble dry HCl gas into the solution for 15 minutes at 0 °C, or add concentrated H₂SO₄ (5.0 equiv) dropwise.

  • Heat the mixture to reflux (65 °C) for 24 hours.

  • IPC: Monitor via FT-IR for the disappearance of the sharp C≡N stretch (~2230 cm⁻¹) and the appearance of a strong C=O stretch (~1720 cm⁻¹).

  • Cool to room temperature and carefully neutralize with cold saturated NaHCO₃ until pH 7-8 is reached.

  • Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Recrystallize from minimal hot methanol to yield pure Methyl 7-methylisoquinoline-1-carboxylate .

Analytical Characterization & Validation

To ensure the trustworthiness and structural integrity of the synthesized API intermediate, the following self-validating analytical profile must be met:

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.55 (d, J = 5.6 Hz, 1H, H-3): Characteristic downfield shift due to the adjacent nitrogen atom.

    • δ 8.40 (s, 1H, H-8): Deshielded by the spatial proximity to the adjacent C1 ester carbonyl.

    • δ 4.05 (s, 3H, -OCH₃): Sharp singlet confirming the successful installation of the methyl ester.

    • δ 2.55 (s, 3H, -CH₃): Singlet confirming the C7 methyl group.

  • LC-MS (ESI+) : Expected [M+H]⁺ at m/z 202.2 (Corroborating the exact molecular weight of 201.22 g/mol ).

  • FT-IR (ATR) : Strong absorption at 1720 cm⁻¹ (C=O stretch, ester) and 1250 cm⁻¹ (C-O stretch), with a complete absence of the 2230 cm⁻¹ (C≡N) stretch, confirming 100% conversion from the nitrile intermediate.

Conclusion

Methyl 7-methylisoquinoline-1-carboxylate (C₁₂H₁₁NO₂, MW: 201.22 g/mol ) is a structurally rigid, highly functionalized scaffold that bridges the gap between traditional heterocyclic chemistry and advanced biochemical applications. By leveraging its unique bidentate coordination capabilities and predictable reactivity at the C1 position, researchers can deploy this molecule as a traceless leaving group, a photoremovable protector, or a core pharmacophore in kinase inhibitor design.

References

  • Sun, X., et al. "Isoquinoline-1-Carboxylate as a Traceless Leaving Group for Chelation-Assisted Glycosylation under Mild and Neutral Reaction Conditions." Angewandte Chemie International Edition, 56(49), 15698-15702, 2017. URL:[Link]

  • Zhang, Y., et al. "A study of 1-(hydroxymethyl)isoquinoline as a new member of the photoremovable protecting groups." RSC Advances, 2025. URL:[Link]

  • Li, J., et al. "Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions." Molecules, 2026. URL:[Link]

Comprehensive Solubility Profiling of Methyl 7-methylisoquinoline-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 7-methylisoquinoline-1-carboxylate (CAS 1206977-46-9) is a structurally rigid, lipophilic heterocyclic ester utilized as a critical active pharmaceutical ingredient (API) intermediate in the synthesis of complex therapeutics[1]. In drug development and multicomponent organic synthesis, the solubility of isoquinoline-1-carboxylate derivatives often dictates reaction kinetics, yield, and the viability of downstream purification processes[2].

This whitepaper provides an in-depth technical guide to the theoretical prediction and experimental determination of the solubility of Methyl 7-methylisoquinoline-1-carboxylate in various organic solvents. By leveraging Hansen Solubility Parameters (HSP) and a self-validating thermodynamic shake-flask protocol, researchers can rationally select solvents for extraction, recrystallization, and biological assay preparation.

Physicochemical Profiling & Theoretical Solubility

To rationally select organic solvents without relying on trial-and-error, we must analyze the solute's cohesive energy density. The solubility behavior of Methyl 7-methylisoquinoline-1-carboxylate is governed by three distinct structural features, which can be quantified using Hansen Solubility Parameters (HSP) [3][4]:

  • The Isoquinoline Core (Dispersion,

    
    ):  The highly aromatic, fused bicyclic ring system drives strong 
    
    
    
    stacking in the solid-state crystal lattice. Solvents must possess high polarizability (high
    
    
    ) to disrupt these intermolecular forces.
  • The Methyl Ester Group (Polarity,

    
     & H-Bonding, 
    
    
    
    ):
    The ester moiety acts as a strong hydrogen-bond acceptor and introduces a permanent dipole. However, the molecule lacks a hydrogen-bond donor (no -OH or -NH groups).
  • The 7-Methyl Substitution: The addition of the aliphatic methyl group at the 7-position increases the overall lipophilicity (LogP) of the molecule, further decreasing its affinity for highly polar protic environments like water, while enhancing its affinity for moderately non-polar organic matrices.

According to HSP principles, a solvent is considered "good" if its Relative Energy Difference (RED) compared to the solute is less than 1.0[5]. Because the solute is a strong H-bond acceptor but not a donor, polar aprotic solvents (which possess high


 but low 

) are theoretically the most efficient at solvating the molecule without competing for non-existent donor sites.

HSP_Interactions Solute Methyl 7-methylisoquinoline -1-carboxylate Dispersion Dispersion (δD) Isoquinoline Core Solute->Dispersion Polarity Polarity (δP) Ester Dipole Solute->Polarity Hbond H-Bonding (δH) Carbonyl Acceptor Solute->Hbond NonPolar Non-Polar Solvents (Hexane) Dispersion->NonPolar Aprotic Polar Aprotic (DMSO, EtOAc) Polarity->Aprotic Protic Polar Protic (EtOH, MeOH) Polarity->Protic Hbond->Protic

Fig 1: Hansen Solubility Parameter (HSP) interaction pathways mapping solute features to solvents.

Quantitative Solubility Data Matrix

Based on the physicochemical profile and structural analogs, the following table summarizes the predicted thermodynamic solubility of Methyl 7-methylisoquinoline-1-carboxylate across standard organic solvent classes at 25°C.

SolventDielectric Constant (ε)HSP ClassPredicted Solubility Range (mg/mL)Primary Application
Dichloromethane (DCM) 8.93Polar Aprotic> 100Primary extraction, chromatography
Dimethyl Sulfoxide (DMSO) 46.7Highly Polar Aprotic> 50In vitro assay stock solutions
Ethyl Acetate (EtOAc) 6.02Polar Aprotic30 - 50Liquid-liquid extraction
Ethanol (EtOH) 24.5Polar Protic10 - 20Recrystallization anti-solvent
n-Hexane 1.89Non-Polar Aliphatic< 1Washing, precipitation

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To experimentally verify the solubility data of Methyl 7-methylisoquinoline-1-carboxylate, kinetic methods (e.g., solvent-shift) should be avoided. Kinetic methods are prone to micro-droplet formation and supersaturation artifacts, which artificially inflate solubility readings[6].

Instead, the Isothermal Shake-Flask Method , adapted from OECD Test Guidelines 105/107, is the industry gold standard for determining true thermodynamic solubility[7][8]. The following protocol is designed as a self-validating system—meaning the experimental design intrinsically proves that equilibrium has been reached.

Step-by-Step Methodology

Step 1: Preparation of Saturated Suspensions

  • Action: Weigh an excess amount of Methyl 7-methylisoquinoline-1-carboxylate (e.g., 100 mg) into a 5 mL amber glass vial. Add exactly 1.0 mL of the target organic solvent.

  • Causality: Amber glass is utilized to prevent potential UV-induced photolytic degradation of the isoquinoline core. An excess of solid ensures the presence of a continuous crystalline phase, which is an absolute thermodynamic requirement to establish a saturated equilibrium.

Step 2: Isothermal Equilibration (The Self-Validation Step)

  • Action: Seal the vials and place them in a thermostatic orbital shaker set to 25.0 ± 0.1 °C at 200 RPM.

  • Action: Extract a 50 µL aliquot at 48 hours , and a second 50 µL aliquot at 72 hours .

  • Causality: The high lattice energy of the isoquinoline crystal requires significant time to reach a dynamic equilibrium with the solvent. By comparing the HPLC quantification of the 48h and 72h aliquots, the system self-validates: if the concentration variance (

    
    ) is < 5%, true thermodynamic equilibrium is mathematically confirmed.
    

Step 3: Phase Separation via Ultracentrifugation

  • Action: Centrifuge the extracted aliquots at 10,000 × g for 15 minutes at 25°C.

  • Causality: Centrifugation is strictly preferred over syringe filtration for organic solvents. Hydrophobic solutes like isoquinolines can non-specifically bind to PTFE or Nylon filter membranes, artificially lowering the measured concentration. Conversely, the pressure of filtration can cause volatile solvents (like DCM) to evaporate, artificially inflating the concentration.

Step 4: HPLC-UV Quantification

  • Action: Dilute the supernatant with the mobile phase to fall within the linear range of a pre-established calibration curve. Quantify using Reversed-Phase HPLC (C18 column, Isocratic elution) with UV detection at ~230-254 nm.

Workflow A 1. Solute Addition (Excess API) C 3. Isothermal Shaking (25°C, 48-72h) A->C B 2. Solvent Addition (Organic Matrix) B->C D 4. Ultracentrifugation (10,000 x g, 15 min) C->D Ensures Equilibrium E 5. HPLC-UV Analysis (Quantification) D->E Phase Separation

Fig 2: Self-validating thermodynamic solubility workflow using the shake-flask method.

Conclusion

The solubility of Methyl 7-methylisoquinoline-1-carboxylate in organic solvents is fundamentally dictated by its rigid aromatic core and polar aprotic ester group. It exhibits optimal solubility in halogenated and polar aprotic solvents (DCM, EtOAc, DMSO) while remaining poorly soluble in non-polar aliphatic hydrocarbons (Hexane). By employing the self-validating shake-flask protocol outlined above, researchers can accurately quantify these parameters, ensuring high-fidelity data for downstream drug development and chemical synthesis workflows.

References

1.[1] MolCore. "1206977-46-9 | Methyl 7-methylisoquinoline-1-carboxylate". MolCore Products. 2.[7] ENFO. "A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method". ENFO / OECD Guidelines. 3.[8] Letinski, D.J., et al. "Determining the water solubility of difficult-to-test substances A tutorial review". Technical University of Denmark (DTU). 4.[3] Park, K. "Prediction of Hansen Solubility Parameters with a New Group-Contribution Method". Kinam Park Research. 5.[6] ECETOC. "APPENDIX B: MEASUREMENT OF PARTITIONING (KOW)". European Centre for Ecotoxicology and Toxicology of Chemicals. 6.[4] Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook". ResearchGate. 7.[5] Arabian Journal of Chemistry. "Hansen parameters and GastroPlus assisted optimized topical elastic liposomes". Arabian Journal of Chemistry. 8.[2] Frontiers. "Multicomponent synthesis and photophysical study of novel α,β-unsaturated carbonyl depsipeptides and peptoids". Frontiers in Chemistry.

Sources

The Chemical Logic of 7-Methylisoquinoline Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous kinase inhibitors, epigenetic modulators, and neuroactive agents. Within this chemical space, 7-methylisoquinoline derivatives offer a unique intersection of electronic modulation, steric tuning, and metabolic stability. As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind utilizing the 7-methylisoquinoline moiety in drug design, supported by field-proven synthetic methodologies and mechanistic case studies.

This guide bypasses superficial overviews to provide an in-depth analysis of structure-activity relationships (SAR), self-validating synthetic protocols, and the thermodynamic rationale driving the functionalization of this specific heterocycle.

The Thermodynamic and Steric Rationale of the 7-Methyl Substitution

In the context of target-based drug design, the unsubstituted isoquinoline ring often engages in critical hydrogen bonding (typically via the nitrogen atom) and


 stacking interactions within hydrophobic enzyme pockets. However, unsubstituted aromatic rings are highly susceptible to oxidative metabolism by cytochrome P450 enzymes.

The introduction of a methyl group at the 7-position serves three distinct causal purposes:

  • Steric Probing : It probes the volumetric tolerance of the binding pocket adjacent to the isoquinoline core.

  • Metabolic Shielding : The methyl group can block metabolically labile C-H bonds, increasing the half-life of the pharmacophore.

  • Electronic Inductive Effects : The weak electron-donating nature of the methyl group (+I effect) subtly increases the electron density of the isoquinoline ring, modulating the pKa of the nitrogen and altering its hydrogen-bond accepting strength.

Mechanistic Case Study: Allosteric Inhibition of PRMT3

Protein Arginine Methyltransferase 3 (PRMT3) catalyzes the asymmetric dimethylation of arginine residues and is critical for ribosome maturation. Dysregulation of PRMT3 is implicated in various oncological and metabolic pathways[1].

Recent SAR studies have heavily focused on the allosteric binding site of PRMT3. Researchers discovered that the isoquinoline nitrogen engages in a critical hydrogen bond with the threonine residue T466 [2]. To optimize metabolic stability and probe the pocket, derivatives such as 6-amino-7-methylisoquinoline were synthesized.

While the unsubstituted isoquinoline (Compound 4) exhibited high potency, the introduction of a methyl group at the 7-position (Compound 38) provided critical insights into the steric boundaries of the T466 pocket. The data revealed that while small substituents like 3-fluoro or 8-chloro are well-tolerated, the slightly larger 7-methyl substitution causes a steric clash that reduces binding affinity, thereby mapping the precise spatial constraints of the allosteric site[1].

PRMT3_Pathway A 7-Methylisoquinoline Derivative B PRMT3 Allosteric Binding Site A->B Binds near T466 C Conformational Change B->C Induces D Inhibition of Asymmetric Dimethylation C->D Blocks Substrate E Downregulation of Ribosome Maturation D->E Cellular Effect

Caption: PRMT3 allosteric inhibition pathway by isoquinoline derivatives.

Quantitative SAR Data: Isoquinoline Substitutions on PRMT3

The following table summarizes the causal relationship between specific isoquinoline substitutions and their biochemical impact on PRMT3 inhibition[1][2].

CompoundIsoquinoline SubstitutionIC50 (nM)Mechanistic Rationale / Causality
Compound 4 Unsubstituted~10 - 36Optimal hydrogen bonding with T466; baseline steric fit.
Compound 39 3-Fluoro10 ± 1F-atom enhances potency via favorable electronic modulation without steric penalty.
Compound 40 8-Chloro~36Tolerated bulk; improves metabolic stability without disrupting the T466 interaction.
Compound 38 7-MethylReduced PotencySteric clash in the allosteric pocket; maps the volumetric limit of the binding site.

Neurochemical Modulation: PNMT Inhibition

Beyond epigenetic targets, the saturated derivative 1,2,3,4-Tetrahydro-7-methylisoquinoline acts as a potent inhibitor of Phenylethanolamine N-methyltransferase (PNMT)[3]. PNMT is the terminal enzyme in the catecholamine biosynthetic pathway, responsible for converting norepinephrine to epinephrine.

Causality in Design: The tetrahydroisoquinoline core mimics the endogenous catecholamine structure. The saturation of the nitrogen-containing ring provides the necessary 3D sp3 geometry to fit into the PNMT active site, while the 7-methyl substitution enhances the lipophilicity of the molecule, allowing it to cross the blood-brain barrier (BBB) more effectively than its unsubstituted counterparts, making it a valuable tool in neurochemical research[3].

Advanced Synthetic Methodologies

To utilize 7-methylisoquinoline in medicinal chemistry, robust, scalable, and self-validating synthetic protocols are required. Below are two critical workflows for functionalizing this scaffold.

Protocol A: Synthesis of the 6-Amino-7-Methylisoquinoline Core

To access the PRMT3 inhibitors discussed above, the core must be built from scratch. The synthetic logic relies on a reductive amination followed by a Lewis acid-catalyzed cyclization[1].

  • Reductive Amination : React 4-bromo-3-methylbenzaldehyde with amino acetaldehyde dimethyl acetal. Causality: This step establishes the carbon framework and installs the masked aldehyde required for the future isoquinoline ring closure.

  • Protection (Tosylation) : Treat the resulting secondary amine with tosyl chloride (TsCl). Causality: The tosyl group protects the amine from unwanted side reactions and serves as an electron-withdrawing directing group that facilitates the subsequent electrophilic aromatic substitution.

  • Cyclization : Expose the tosylated intermediate to Aluminum Chloride (

    
    ). Causality: 
    
    
    
    acts as a strong Lewis acid, unmasking the acetal to generate a highly electrophilic oxonium/carbocation species, driving a Friedel-Crafts-type intramolecular cyclization to form the 6-bromo-7-methylisoquinoline core.
  • Amination : Convert the 6-bromo intermediate to the 6-amino derivative via Buchwald-Hartwig cross-coupling.

Protocol B: Metal-Free Ortho-Cyanation of 7-Methylisoquinoline N-Oxide

The introduction of a cyano group at the C1 position is highly desirable, as nitriles are excellent precursors for amides, tetrazoles, and amines. A recent breakthrough allows for the direct, metal-free cyanation of 7-methylisoquinoline N-oxide under benign conditions[4].

Synth_Workflow N1 7-Methylisoquinoline N-oxide (1.0 equiv) N3 Stir in dry Ethyl Acetate (1 M) at Room Temp for 10 h N1->N3 N2 TMSCN (3.0 equiv) + DIEA (2.0 equiv) N2->N3 Reagents N4 Quench with sat. NaHCO3 N3->N4 Reaction Complete N5 Extract (EA) & Dry (Na2SO4) N4->N5 Workup N6 7-Methylisoquinoline- 1-carbonitrile (89% Yield) N5->N6 Purification

Caption: Metal-free ortho-cyanation workflow for 7-methylisoquinoline N-oxide.

Step-by-Step Methodology:

  • Preparation : In an oven-dried flask under an argon atmosphere, dissolve 7-methylisoquinoline N-oxide (100 mg, 0.63 mmol, 1.0 equiv) in dry ethyl acetate (EA) to achieve a 1.0 M concentration. Causality: Dry EA is chosen as a benign, polar aprotic solvent that solubilizes the N-oxide without participating in nucleophilic attack.

  • Reagent Addition : Add Trimethylsilyl cyanide (TMSCN, 3.0 equiv) and N,N-Diisopropylethylamine (DIEA, 2.0 equiv) to the solution. Causality: TMSCN acts as a safe, controlled source of the cyanide nucleophile. The N-oxide oxygen attacks the silicon atom of TMSCN, activating the C1 position of the isoquinoline ring for nucleophilic attack by the cyanide ion. DIEA, a non-nucleophilic base, facilitates the subsequent deprotonation and rearomatization without interfering with the electrophilic center.

  • Reaction : Stir the mixture at room temperature for 10 hours. Monitor progress via Thin Layer Chromatography (TLC) using a UV visualizer.

  • Quenching : Upon consumption of the starting material, quench the reaction with a saturated aqueous sodium bicarbonate (

    
    ) solution. Causality: This neutralizes the DIEA salts and safely hydrolyzes any unreacted TMSCN.
    
  • Workup & Isolation : Extract the aqueous layer with EA (

    
     mL). Combine the organic layers, dry over anhydrous sodium sulfate (
    
    
    
    ), filter, and concentrate under reduced pressure.
  • Purification : Purify the crude product via flash column chromatography (Petroleum Ether:Ethyl Acetate = 15:1) to yield 7-Methylisoquinoline-1-carbonitrile as a white solid (89% yield)[4].

Conclusion & Future Perspectives

The 7-methylisoquinoline scaffold is far more than a structural placeholder; it is a precisely tunable pharmacophore. As demonstrated in the PRMT3 allosteric inhibitor SAR studies, the 7-methyl group acts as a critical steric probe to map enzyme pockets. Furthermore, advancements in metal-free C-H functionalization (such as direct cyanation) have dramatically streamlined the derivatization of this core, allowing medicinal chemists to rapidly generate libraries of highly functionalized, metabolically stable drug candidates.

References

  • Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3) Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3) - PMC National Institutes of Health (NIH) / PubMed Central URL:[Link][1]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions Molecules (MDPI) URL:[Link][4]

Sources

A Comprehensive Technical Guide to Methyl 7-methylisoquinoline-1-carboxylate: Nomenclature, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of Methyl 7-methylisoquinoline-1-carboxylate, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. We will dissect its formal nomenclature, predict its physicochemical properties, and propose robust synthetic pathways. Furthermore, this document situates the molecule within the broader context of isoquinoline-based drug discovery, highlighting its potential as a valuable scaffold for developing novel therapeutic agents.

Compound Identification and IUPAC Nomenclature

The systematic name, Methyl 7-methylisoquinoline-1-carboxylate , precisely defines the molecule's architecture. A methodical breakdown of the IUPAC name reveals its structure:

  • Isoquinoline : This is the parent heterocycle, a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring.

  • -1-carboxylate : This suffix indicates an ester functional group located at position 1 of the isoquinoline ring.

  • Methyl : This prefix to "-carboxylate" specifies that the ester is a methyl ester.

  • 7-methyl : This indicates a methyl group substituent is attached to position 7 of the isoquinoline ring system.

This nomenclature leads to the unambiguous structure shown below, along with its key chemical identifiers.

Identifier Value
IUPAC Name methyl 7-methylisoquinoline-1-carboxylate
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Canonical SMILES CC1=CC2=C(C=C1)C(=NC=C2)C(=O)OC
InChI Key (Generated upon synthesis and characterization)
CAS Number Not assigned (as of this guide's publication)

Synonyms: Due to its specific substitution pattern, this compound has limited common synonyms. The most likely alternative nomenclature would be "1-Carbomethoxy-7-methylisoquinoline" or "7-methylisoquinoline-1-carboxylic acid methyl ester."

The Isoquinoline Core: A Privileged Scaffold in Medicinal Chemistry

The isoquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This scaffold is present in numerous natural products, particularly alkaloids like papaverine and morphine, and serves as the foundation for a multitude of synthetic drugs.[2] Its rigid, planar structure and the presence of a nitrogen atom for hydrogen bonding make it an ideal template for designing enzyme inhibitors and receptor antagonists.[1][3]

Isoquinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The development of novel, functionalized isoquinolines like Methyl 7-methylisoquinoline-1-carboxylate is therefore a highly active area of research aimed at discovering next-generation therapeutics.[4]

G cluster_scaffold The Isoquinoline Privileged Scaffold cluster_applications Therapeutic Applications scaffold Isoquinoline Core (C9H7N) structure anticancer Anticancer Agents scaffold->anticancer antimicrobial Antimicrobial Agents scaffold->antimicrobial cns CNS-Active Drugs scaffold->cns cardio Cardiovascular Drugs scaffold->cardio

Caption: The Isoquinoline core as a versatile and privileged scaffold in drug discovery.

Predicted Physicochemical and Spectroscopic Properties

For novel compounds, computational models provide valuable initial estimates of key properties that guide experimental design.

Table 2: Predicted Physicochemical Properties

Property Predicted Value Significance in Drug Development
cLogP ~2.5 - 3.0 Indicates good membrane permeability and oral bioavailability potential.
Topological Polar Surface Area (TPSA) ~38.8 Ų Suggests good potential for blood-brain barrier penetration.
Hydrogen Bond Acceptors 3 (N, O=C, O-C) Defines potential for target binding interactions.
Hydrogen Bond Donors 0 Influences solubility and binding characteristics.

| pKa (most basic) | ~4.5 - 5.0 (Isoquinoline N) | Affects solubility and ionization state at physiological pH. |

Anticipated Spectroscopic Signatures

Experimental confirmation of the structure is paramount. The following are the expected NMR and IR spectroscopic features for verifying the identity and purity of Methyl 7-methylisoquinoline-1-carboxylate.

  • ¹H NMR:

    • Aromatic Protons (5H): Multiple signals expected in the δ 7.5-9.0 ppm range. The proton at C8 will likely be the most downfield due to its proximity to the nitrogen and the peri-interaction with the ester.

    • Ester Methyl Protons (3H): A sharp singlet around δ 3.9-4.1 ppm.

    • C7-Methyl Protons (3H): A sharp singlet around δ 2.5-2.7 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal in the δ 165-170 ppm region.

    • Aromatic Carbons (9C): Multiple signals between δ 120-150 ppm.

    • Ester Methyl Carbon: A signal around δ 52-54 ppm.

    • C7-Methyl Carbon: A signal around δ 21-23 ppm.

  • Infrared (IR) Spectroscopy:

    • C=O Stretch (Ester): A strong, sharp absorption band around 1720-1735 cm⁻¹.

    • C=N/C=C Stretch (Aromatic): Multiple bands in the 1500-1650 cm⁻¹ region.

    • C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.

Proposed Synthetic Strategy and Experimental Protocol

While numerous methods exist for constructing the isoquinoline core, a practical approach for this specific molecule would involve a multi-step synthesis. The following retrosynthetic analysis outlines a plausible pathway.

G target Methyl 7-methylisoquinoline-1-carboxylate (Target Molecule) step1 Esterification target->step1 intermediate1 7-Methylisoquinoline-1-carboxylic acid step1->intermediate1 step2 Pomeranz-Fritsch or Bischler-Napieralski Reaction intermediate1->step2 intermediate2 Substituted Phenethylamine or Benzyl-aminoacetal step2->intermediate2 step3 Standard Precursor Synthesis intermediate2->step3 starting_materials Commercially Available Starting Materials (e.g., m-toluidine derivatives) step3->starting_materials

Caption: Retrosynthetic analysis for Methyl 7-methylisoquinoline-1-carboxylate.

Protocol: Esterification of 7-Methylisoquinoline-1-carboxylic acid

This protocol details the final step in the proposed synthesis. It is designed as a self-validating system, incorporating purification and characterization to ensure the integrity of the final product.

Objective: To convert 7-methylisoquinoline-1-carboxylic acid to its corresponding methyl ester.

Materials:

  • 7-Methylisoquinoline-1-carboxylic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (20-30 mL per gram of acid)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 - 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-methylisoquinoline-1-carboxylic acid (1.0 eq).

  • Acid Chloride Formation (Causality): Suspend the acid in anhydrous DCM. Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise. This step converts the carboxylic acid to a more reactive acid chloride intermediate, which is highly susceptible to nucleophilic attack by methanol.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

  • Ester Formation: Carefully add anhydrous methanol (5.0 eq) dropwise at 0 °C. The methanol acts as a nucleophile, attacking the carbonyl carbon of the acid chloride to form the methyl ester.

  • Reaction Completion: Stir the reaction at room temperature for an additional 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Aqueous Workup: Quench the reaction by slowly adding it to a stirred solution of saturated NaHCO₃. This neutralizes excess acid and reagents. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to isolate the pure product.

  • Final Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Applications and Future Research Directions

Given the established biological significance of the isoquinoline scaffold, Methyl 7-methylisoquinoline-1-carboxylate represents a promising starting point for further investigation.

  • Fragment-Based Drug Discovery (FBDD): This molecule can serve as a valuable fragment for screening against various protein targets. The specific substitution pattern provides a unique 3D-pharmacophore.

  • Lead Optimization: The ester functional group is an ideal handle for chemical modification. It can be hydrolyzed back to the carboxylic acid for amide coupling to explore structure-activity relationships (SAR) or reduced to an alcohol for ether synthesis.

  • Pro-drug Development: The methyl ester may function as a pro-drug, undergoing in-vivo hydrolysis by esterases to release the active carboxylic acid form.

A logical next step for this compound would be its inclusion in a high-throughput screening campaign against targets where other quinoline or isoquinoline derivatives have shown activity, such as kinases, topoisomerases, or dihydroorotate dehydrogenase (DHODH).[5]

G cluster_screening Biological Screening cluster_dev Lead Development start Methyl 7-methylisoquinoline-1-carboxylate (Novel Compound) screen High-Throughput Screening (HTS) (e.g., Kinase, GPCR, Ion Channel Panels) start->screen hit_id Hit Identification (IC50/EC50 Determination) screen->hit_id sar Structure-Activity Relationship (SAR) (Analog Synthesis) hit_id->sar Active Hit adme ADME/Tox Profiling sar->adme lead_opt Lead Optimization adme->lead_opt lead_opt->start Iterative Design

Caption: A typical workflow for advancing a novel chemical entity in drug discovery.

References

  • ChemWhat: METHYL ISOQUINOLINE-7-CARBOXYLATE CAS#: 178262-31-2. Available at: [Link]

  • PubChem: Methyl isoquinoline-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem: Methyl quinoline-7-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Center for Biotechnology Information. Available at: [Link]

  • Amerigo Scientific: Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]

  • Thieme Chemistry: Product Class 5: Isoquinolines. Available at: [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Center for Biotechnology Information. Available at: [Link]

Sources

A Prospective Analysis of the Bioactive Potential of Methyl 7-methylisoquinoline-1-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoquinoline Scaffold as a Cornerstone of Modern Medicinal Chemistry

The isoquinoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in the realm of drug discovery and natural product chemistry.[1][2] This structural motif is the backbone of a vast and diverse family of alkaloids found throughout the plant kingdom, many of which have been utilized in traditional medicine for centuries.[3][4][5] The therapeutic relevance of isoquinoline-based compounds is firmly established, with prominent examples including the analgesic morphine, the vasodilator papaverine, and the antibacterial agent berberine.[3][6][7] The inherent drug-like properties and the ability of the isoquinoline core to present substituents in a defined three-dimensional space have made it a fertile ground for the development of novel therapeutic agents with a wide spectrum of pharmacological activities. These activities include antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[3][6][8] This guide presents a prospective analysis of a specific, under-explored derivative, Methyl 7-methylisoquinoline-1-carboxylate, outlining its potential bioactivities and providing a roadmap for its scientific investigation.

Rationale for the Investigation of Methyl 7-methylisoquinoline-1-carboxylate: A Hypothesis-Driven Approach

While specific biological data for Methyl 7-methylisoquinoline-1-carboxylate is not yet prevalent in the public domain, a compelling scientific rationale for its investigation can be constructed based on the extensive knowledge of its structural analogues. The strategic placement of a methyl group at the 7-position and a methyl carboxylate at the 1-position of the isoquinoline core is hypothesized to confer unique pharmacological properties.

The methyl group at C-7 can influence the molecule's lipophilicity, potentially enhancing its ability to cross cellular membranes and interact with intracellular targets. Furthermore, this substituent can modulate the electronic properties of the aromatic system, which may fine-tune its binding affinity to target proteins. The methyl carboxylate at the C-1 position is a particularly intriguing feature. Ester functionalities can act as bioisosteres for other functional groups, influence solubility, and participate in hydrogen bonding interactions within a biological target. Moreover, this group could be a key intermediate for the synthesis of other derivatives, such as amides, which have shown significant biological activity.[2][9]

This technical guide will, therefore, explore the potential bioactive landscape of Methyl 7-methylisoquinoline-1-carboxylate, providing a framework for its synthesis, characterization, and subsequent biological evaluation.

Prospective Bioactive Profile: Exploring the Therapeutic Potential

Based on the known activities of structurally related isoquinoline alkaloids, we can hypothesize several promising avenues for the therapeutic application of Methyl 7-methylisoquinoline-1-carboxylate.

Anticancer Potential

Many isoquinoline derivatives exhibit potent cytotoxic activity against a range of cancer cell lines.[5][6][8] The proposed mechanisms of action are diverse and include the inhibition of topoisomerase, disruption of microtubule polymerization, and induction of apoptosis. For instance, berberine has been shown to inhibit cancer cell proliferation through the positive regulation of reactive oxygen species and the apoptotic pathway.[6] The planar aromatic system of the isoquinoline core is well-suited for intercalation into DNA, a mechanism employed by some anticancer agents. The substituents on Methyl 7-methylisoquinoline-1-carboxylate could modulate this intercalating ability or direct the molecule to other cellular targets.

Antimicrobial Activity

The isoquinoline scaffold is a well-established pharmacophore for antibacterial and antifungal agents.[3][6] Berberine, for example, exhibits broad-spectrum antibacterial activity.[6] The mechanism of action for antimicrobial isoquinolines often involves the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. The specific substitution pattern of Methyl 7-methylisoquinoline-1-carboxylate could lead to novel interactions with microbial targets, potentially overcoming existing resistance mechanisms.

Anti-inflammatory Properties

Several isoquinoline alkaloids have demonstrated significant anti-inflammatory activity.[6][10] These compounds can modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide and cytokines.[10] The potential for Methyl 7-methylisoquinoline-1-carboxylate to act as an anti-inflammatory agent warrants thorough investigation, given the pressing need for new treatments for chronic inflammatory diseases.

Experimental Protocols for Bioactivity Screening

To empirically validate the hypothesized bioactive potential of Methyl 7-methylisoquinoline-1-carboxylate, a systematic screening approach employing a panel of robust in vitro assays is recommended.

In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Methyl 7-methylisoquinoline-1-carboxylate in the appropriate cell culture medium. Add the compound to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram of Experimental Workflow: In Vitro Cytotoxicity Screening

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_detection Detection & Analysis cell_seeding Seed Cancer Cells in 96-well Plates incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Compound to Cells incubation_24h->add_compound compound_prep Prepare Serial Dilutions of Test Compound compound_prep->add_compound incubation_48h Incubate for 48-72h add_compound->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Solubilize Formazan Crystals incubation_4h->solubilization read_plate Measure Absorbance at 570 nm solubilization->read_plate data_analysis Calculate IC50 Value read_plate->data_analysis

Caption: Workflow for assessing the in vitro cytotoxicity of a test compound using the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of Methyl 7-methylisoquinoline-1-carboxylate in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7). The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Plate RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of Methyl 7-methylisoquinoline-1-carboxylate for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.

Hypothesized Mechanism of Action and Potential Signaling Pathways

Based on the known mechanisms of other bioactive isoquinolines, Methyl 7-methylisoquinoline-1-carboxylate could potentially exert its effects through various cellular pathways. In the context of anticancer activity, it might target key signaling nodes that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[8]

Diagram of a Hypothetical Signaling Pathway Modulated by Methyl 7-methylisoquinoline-1-carboxylate

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Test_Compound Methyl 7-methylisoquinoline- 1-carboxylate Test_Compound->PI3K Potential Inhibition Test_Compound->Akt Potential Inhibition Test_Compound->mTOR Potential Inhibition

Caption: A hypothetical model of the PI3K/Akt/mTOR signaling pathway and potential points of inhibition by Methyl 7-methylisoquinoline-1-carboxylate.

Data Presentation and Interpretation

The results from the initial in vitro screening can be effectively summarized in a tabular format to facilitate a clear comparison of the compound's activity across different assays.

Bioassay Test System Endpoint Result (e.g., IC50, MIC)
CytotoxicityMCF-7 (Human Breast Cancer)Cell ViabilityHypothetical Value (µM)
CytotoxicityA549 (Human Lung Cancer)Cell ViabilityHypothetical Value (µM)
CytotoxicityHeLa (Human Cervical Cancer)Cell ViabilityHypothetical Value (µM)
AntibacterialStaphylococcus aureusMinimum Inhibitory ConcentrationHypothetical Value (µg/mL)
AntibacterialEscherichia coliMinimum Inhibitory ConcentrationHypothetical Value (µg/mL)
AntifungalCandida albicansMinimum Inhibitory ConcentrationHypothetical Value (µg/mL)
Anti-inflammatoryLPS-stimulated RAW 264.7NO Production InhibitionHypothetical Value (µM)

Synthesis and Characterization

A plausible synthetic route to Methyl 7-methylisoquinoline-1-carboxylate would likely involve a multi-step process, potentially starting from a substituted β-phenylethylamine. The Bischler-Napieralski reaction is a classical and frequently employed method for the synthesis of 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinoline.[7] Subsequent functional group manipulations would be required to introduce the methyl group at the 7-position and the methyl carboxylate at the 1-position.

Upon successful synthesis, the compound must be rigorously characterized to confirm its structure and purity using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion and Future Directions

Methyl 7-methylisoquinoline-1-carboxylate represents a promising, yet unexplored, chemical entity with the potential for significant biological activity. The strategic placement of its substituents on the privileged isoquinoline scaffold provides a strong rationale for its investigation as a potential anticancer, antimicrobial, or anti-inflammatory agent. The experimental framework outlined in this guide offers a clear path forward for the synthesis, characterization, and comprehensive in vitro evaluation of this compound.

Positive results from these initial studies would pave the way for more advanced preclinical investigations, including in vivo efficacy studies in relevant animal models, pharmacokinetic and toxicological profiling, and structure-activity relationship (SAR) studies to optimize the lead compound. The exploration of Methyl 7-methylisoquinoline-1-carboxylate and its derivatives could ultimately lead to the development of novel and effective therapeutic agents for a range of human diseases.

References

  • Xiao, G., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. [Source not explicitly stated in provided text, but content aligns with a review of isoquinoline alkaloids].
  • Alfa Chemistry. Isoquinoline Alkaloids. Alfa Chemistry.
  • Czopek, A., et al. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids.
  • Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing.
  • Iranshahy, M., et al. (2014). Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis. RSC Advances, 4, 15900-15913.
  • [Reference not directly cited for a specific claim but provides context on isoquinoline synthesis].
  • [Reference not directly cited for a specific claim but provides context on isoquinoline-based drug design].
  • PubChem. 7-Methylisoquinoline.
  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Wikipedia. Isoquinoline.
  • PubChem. Methyl isoquinoline-1-carboxylate.
  • [Reference not directly cited for a specific claim but provides context on isoquinoline chemistry].
  • [Reference not directly cited for a specific claim but provides context on the synthesis of isoquinoline-1-carboxamides].
  • [Reference not directly cited for a specific claim but provides context on the synthesis of isoquinoline deriv
  • ChemWhat. METHYL ISOQUINOLINE-7-CARBOXYLATE.
  • ChemicalBook.
  • Sigma-Aldrich.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides. BenchChem.
  • [Reference not directly cited for a specific claim but provides context on the bioactivity of n
  • MilliporeSigma.

Sources

Melting point and boiling point of Methyl 7-methylisoquinoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile of Methyl 7-methylisoquinoline-1-carboxylate , designed for researchers in medicinal chemistry and process development.

CAS: 1206977-46-9 Formula: C₁₂H₁₁NO₂ Molecular Weight: 201.22 g/mol

Executive Summary

Methyl 7-methylisoquinoline-1-carboxylate is a specialized heterocyclic building block utilized primarily in the synthesis of isoquinoline-based alkaloids and kinase inhibitors. Unlike its commodity chemical analogs, this compound is often synthesized in situ or on-demand, leading to a scarcity of standardized physical property data in public handbooks.

Based on structural activity relationships (SAR) and data from its immediate precursor (7-methylisoquinoline-1-carbonitrile), this compound exists as a low-melting solid at standard temperature and pressure. This guide provides the predicted thermodynamic profile, validated by analog comparison, and details the standard operating procedures (SOPs) required for precise experimental determination.

Physicochemical Properties[1][2][3][4][5]

Melting Point & Boiling Point Data
PropertyValue / RangeConfidenceSource / Method
Physical State Solid (Crystalline)HighVendor Data (MolCore)
Melting Point (MP) 60 – 90 °C (Predicted)MediumAnalog extrapolation*
Boiling Point (BP) 320 – 330 °C (Predicted)HighACD/Labs & ChemAxon Algorithms
Flash Point >110 °CHighEstimated from BP
Solubility DMSO, DCM, Ethyl AcetateHighStandard Isoquinoline profile

*Note on MP Prediction: The immediate synthetic precursor, 7-methylisoquinoline-1-carbonitrile , has an experimentally verified melting point of 83.2–84.0 °C [1]. Methyl esters typically exhibit melting points comparable to or slightly lower than their nitrile counterparts due to similar polarity but increased rotational freedom of the methoxy group. Therefore, a range of 60–90 °C is the scientifically grounded expectation.

Thermodynamic Significance
  • Purification: The predicted MP (<100 °C) suggests that while recrystallization is possible (likely from heptane/EtOAc), the compound may oil out if the solvent system is too polar. Care must be taken during rotary evaporation to avoid melting the product into a fused glass.

  • Volatility: With a BP >300 °C, the compound is non-volatile. However, high-vacuum drying (>50 °C) is safe and recommended to remove residual solvent without sublimation risks.

Experimental Determination Protocols

Protocol A: Melting Point Determination (Capillary Method)

Objective: Determine the precise solid-liquid phase transition temperature.

  • Preparation: Dry the sample under high vacuum (0.1 mbar) at 40 °C for 4 hours to remove solvent inclusions (pseudo-polymorphs) that depress MP.

  • Loading: Pack 2-3 mm of substance into a glass capillary. Tap gently to eliminate air pockets.

  • Ramp 1 (Fast): Heat at 10 °C/min to find the approximate range (onset).

  • Ramp 2 (Precise): Cool the apparatus. Insert a fresh sample.[1] Heat at 1.0 °C/min starting 10 °C below the approximate onset.

  • Validation: The melting range (Onset to Clear Point) should not exceed 2 °C. A broader range indicates impurities (>2%) or wet sample.

Protocol B: Boiling Point / Thermal Stability (TGA/DSC)

Objective: Determine boiling point and decomposition threshold. Note: Direct distillation BP measurement is not recommended due to potential thermal decomposition.

  • Instrument: Thermogravimetric Analyzer (TGA) coupled with DSC.

  • Method: Ramp 10 °C/min under Nitrogen purge (50 mL/min).

  • Data Analysis:

    • Weight Loss Onset: Correlates to evaporation (BP).

    • Exothermic Events: If an exotherm appears before mass loss, the compound is decomposing.

    • Result: The "extrapolated onset temperature" of the mass loss curve is the effective boiling point.

Synthesis & Structural Context

Understanding the synthesis pathway explains the impurity profile that affects the melting point. The compound is typically derived from 7-methylisoquinoline via N-oxide activation and Reissert-type cyanation, followed by Pinner hydrolysis or alcoholysis.

Synthetic Pathway Diagram

The following diagram illustrates the derivation of the target ester from the parent isoquinoline, highlighting the nitrile intermediate that serves as the physical property reference point.

SynthesisPathway Start 7-Methylisoquinoline (Starting Material) NOxide N-Oxide Intermediate Start->NOxide mCPBA or H2O2 (Oxidation) Nitrile 7-Methylisoquinoline- 1-carbonitrile (MP: 83-84°C) NOxide->Nitrile TMSCN, Activator (Reissert-Henze) Target Methyl 7-methylisoquinoline- 1-carboxylate (Target Ester) Nitrile->Target MeOH, HCl (Pinner Reaction)

Figure 1: Synthetic lineage of Methyl 7-methylisoquinoline-1-carboxylate. The experimentally known MP of the nitrile intermediate (Yellow) serves as the anchor for predicting the target ester's properties.

References

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles . MDPI Molecules, 2026. (Reports MP of 7-methylisoquinoline-1-carbonitrile as 83.2–84.0 °C).[2]

  • MolCore Product Catalog . CAS 1206977-46-9 Entry.[1] (Confirms Solid state and Purity specifications).

  • PubChem Compound Summary . Methyl isoquinoline-1-carboxylate derivatives.[3] National Library of Medicine.

  • Palte, R. L., et al. "Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3". Journal of Medicinal Chemistry, 2017.[4] (Details synthesis of 7-methylisoquinoline precursors). [4]

Sources

The Evolution of Isoquinoline-1-Carboxylate Synthesis: From Classical Paradigms to Modern Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoquinoline-1-carboxylates and their derivatives represent a privileged scaffold in organic and medicinal chemistry. Historically recognized as the core framework for numerous bioactive alkaloids (such as papaverine and emetine), the isoquinoline nucleus has recently found profound utility in synthetic methodology, acting as a bioisostere in drug design and a highly efficient traceless leaving group in complex oligosaccharide synthesis[1][2]. This technical guide explores the historical evolution, mechanistic causality, and modern transition-metal-catalyzed protocols for synthesizing and utilizing isoquinoline-1-carboxylates.

Historical Foundations: The Reissert Approach

Before the advent of modern cross-coupling and C-H activation, functionalizing the C1 position of the isoquinoline core posed a significant synthetic challenge due to the electron-deficient nature of the heteroaromatic ring. The classical solution to this was the Reissert reaction [3].

Mechanistic Causality

In the Reissert reaction, isoquinoline is treated with an acid chloride (e.g., benzoyl chloride) and a cyanide source (such as KCN or TMSCN). The acid chloride activates the isoquinoline nitrogen, forming a highly electrophilic


-acylisoquinolinium intermediate. This activation lowers the LUMO of the ring, allowing the soft cyanide nucleophile to attack the C1 position, yielding a Reissert compound (1-cyano-2-acyl-1,2-dihydroisoquinoline)[3]. Subsequent acid- or base-catalyzed hydrolysis of this intermediate results in the rearomatization of the ring, loss of an aldehyde, and the formation of isoquinoline-1-carboxylic acid, which can be readily converted to methyl isoquinoline-1-carboxylate via Fischer-Speier esterification[3][4].

G A Isoquinoline + Acid Chloride + Cyanide B Reissert Compound (1-cyano-2-acyl-1,2-dihydroisoquinoline) A->B Nucleophilic Addition C Hydrolysis & Rearrangement (- Aldehyde) B->C D Isoquinoline-1-carboxylic acid C->D Rearomatization E Fischer-Speier Esterification (MeOH, H2SO4) D->E F Methyl isoquinoline-1-carboxylate E->F Condensation

Figure 1: Classical Reissert reaction pathway for the synthesis of isoquinoline-1-carboxylates.

While historically significant, the reliance on highly toxic cyanide salts and stoichiometric reagents drove the field toward more atom-economic, catalytic methodologies.

The Transition Metal Renaissance

Palladium-Catalyzed Aminocarbonylation

Modern synthesis heavily favors transition-metal catalysis to install carboxylate and carboxamide functionalities directly. A breakthrough in this area is the selective synthesis of isoquinoline-1-carboxamides via Palladium-catalyzed aminocarbonylation of 1-iodoisoquinolines[5].

Catalyst Selection Logic: For simple primary and secondary amines, a standard


 catalyst system is highly effective. However, when utilizing less reactive 

-nucleophiles (such as amino acid methyl esters or aromatic amines), the bidentate ligand XantPhos is strictly required[5]. The wide bite angle of XantPhos forces the palladium center into a geometry that accelerates the final reductive elimination step, preventing catalyst stalling and driving the complete conversion of the starting material to the target carboxamide in high yields (55–89%)[5].
Direct C-H Activation

Recent advancements have bypassed pre-functionalized starting materials (like 1-iodoisoquinoline) entirely. Rhodium(III), Ruthenium(II), and Palladium(II) complexes are now employed to direct C-H activation at the C1 position. For instance,


-heterocyclic carbene (NHC) palladium complexes, such as 

, have been isolated and utilized as highly active catalysts in desulfitative Suzuki-type cross-couplings, proving that the isoquinoline-1-carboxylate moiety itself can act as a robust ligand in organometallic frameworks[6].

Breakthrough Application: Traceless Leaving Groups in Glycosylation

One of the most elegant modern applications of isoquinoline-1-carboxylates is their use as benchtop-stable glycosyl donors[1]. Glycosylation—the coupling of a glycosyl donor with an acceptor—is notoriously difficult to control.

By esterifying a carbohydrate anomeric center with isoquinoline-1-carboxylic acid, researchers created a uniquely reactive system. When exposed to a mild Lewis acid, specifically


, the copper coordinates simultaneously to the basic nitrogen of the isoquinoline ring and the adjacent carbonyl oxygen.

The Self-Validating Mechanism: This bidentate chelation highly polarizes the anomeric C-O bond, generating an oxocarbenium ion. As the glycosyl acceptor (an alcohol) attacks, the leaving group (copper isoquinoline-1-carboxylate) physically precipitates out of the reaction mixture. This precipitation serves two critical functions:

  • It is a traceless leaving group , driving the reaction forward via Le Chatelier's principle.

  • The precipitated metal complex acts as a proton sink, absorbing the proton from the incoming alcohol, thereby keeping the reaction mixture at a strictly neutral pH—ideal for sensitive oligosaccharide synthesis[1].

G2 A Glycosyl isoquinoline-1-carboxylate (Benchtop Stable Donor) B Cu(OTf)2 Addition (Mild Conditions) A->B C N,O-Chelation Complex (Oxocarbenium Generation) B->C Bidentate Activation D Glycosyl Acceptor (ROH) C->D E O-Glycoside Product D->E Nucleophilic Attack F Copper isoquinoline-1-carboxylate (Precipitated Traceless Leaving Group) D->F Proton Absorption (Neutral pH)

Figure 2: Chelation-assisted glycosylation utilizing isoquinoline-1-carboxylate as a traceless leaving group.

Quantitative Yield Analysis

The table below summarizes the efficiency and operational parameters of various synthetic strategies for isoquinoline-1-carboxylates and their derivatives.

Synthetic MethodologyReagents / Catalyst SystemKey IntermediateTypical Yield RangeCausal Advantages & Limitations
Reissert Reaction [3]Acid chloride, KCN / TMSCN1-cyano-2-acyl-1,2-dihydroisoquinoline40–65%Advantage: Classical, reliable.Limitation: Utilizes highly toxic cyanides; requires harsh hydrolysis.
Fischer-Speier Esterification [3][4]

(cat.), Methanol, Reflux
Protonated carboxylic acid80–95%Advantage: Highly scalable, direct.Limitation: Requires pre-synthesized isoquinoline-1-carboxylic acid.
Pd-Catalyzed Aminocarbonylation [5]

, XantPhos, CO gas, DMF
Acylpalladium species55–89%Advantage: High chemoselectivity for complex amines.Limitation: Requires pressurized CO gas.
Chelation-Assisted Glycosylation [1]

(60-120 mol%)

-Chelated Oxocarbenium
70–98%Advantage: Neutral pH, traceless leaving group precipitation.Limitation: Stoichiometric copper required for disarmed donors.

Validated Experimental Methodologies

To ensure reproducibility, the following protocols represent self-validating systems where the completion of the reaction is visually or analytically apparent.

Protocol A: Synthesis of Methyl Isoquinoline-1-Carboxylate via Fischer-Speier Esterification[3][4]

This protocol converts commercially available isoquinoline-1-carboxylic acid to its methyl ester, a critical precursor for photoremovable protecting groups[4].

  • Preparation: Suspend isoquinoline-1-carboxylic acid (10.0 mmol) in anhydrous methanol (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Acidification: Slowly add concentrated sulfuric acid (

    
    , 1.0 mL) dropwise at 0 °C. The suspension will gradually clear as the protonated intermediate forms.
    
  • Reflux: Attach a reflux condenser and heat the mixture to 70 °C for 12 hours. Validation: Monitor via TLC (DCM:MeOH 95:5); the highly polar baseline spot of the acid will disappear, replaced by a higher

    
     UV-active spot.
    
  • Quenching & Extraction: Cool to room temperature and concentrate under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate (50 mL) and carefully neutralize with saturated aqueous

    
     until 
    
    
    
    .
  • Purification: Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate to yield methyl isoquinoline-1-carboxylate as a colorless to pale-yellow liquid[4].
    
Protocol B: Pd-Catalyzed Aminocarbonylation to Isoquinoline-1-Carboxamides[5]

This method is optimized for less reactive amines utilizing the XantPhos ligand to force reductive elimination.

  • System Assembly: In an oven-dried Schlenk tube, combine 1-iodoisoquinoline (1.0 mmol), the target amine (e.g., L-alanine methyl ester, 1.2 mmol),

    
     (5 mol%), and XantPhos (5 mol%)[5].
    
  • Solvent & Base: Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).

  • Degassing & CO Introduction: Freeze-pump-thaw the mixture three times. Backfill the Schlenk tube with Carbon Monoxide (CO) gas using a balloon.

  • Reaction: Stir the mixture at 50 °C for 8–24 hours. Validation: The reaction mixture will turn from a pale yellow to a dark brown/black suspension as

    
     aggregates upon completion.
    
  • Workup: Dilute with water (20 mL) and extract with ethyl acetate (

    
     mL). Purify via silica gel column chromatography to isolate the pure isoquinoline-1-carboxamide[5].
    

References

  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents Source: MDPI URL:[Link]

  • Isoquinoline-1-Carboxylate as a Traceless Leaving Group for Chelation-Assisted Glycosylation under Mild and Neutral Reaction Conditions Source: Angewandte Chemie International Edition (via NIH) URL:[Link]

  • A study of 1-(hydroxymethyl)isoquinoline as a new member of the photoremovable protecting groups Source: RSC Advances URL:[Link]

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate Source: Chemical Review and Letters URL:[Link]

  • Product Class 5: Isoquinolines Source: Science of Synthesis (Thieme Connect) URL:[Link]

Sources

Pharmacophore Analysis and Therapeutic Potential of Methyl 7-methylisoquinoline-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule inhibitors targeting intracellular metalloenzymes presents a persistent challenge in medicinal chemistry: balancing target affinity with cellular permeability. Methyl 7-methylisoquinoline-1-carboxylate (CAS: 1206977-46-9) emerges as a highly privileged structural scaffold that elegantly solves this paradox. By functioning as a lipophilic prodrug, this molecule leverages endogenous cellular machinery to deliver a potent, metal-chelating pharmacophore directly to the active sites of 2-oxoglutarate (2OG)-dependent oxygenases, such as Hypoxia-Inducible Factor Prolyl Hydroxylases (PHDs) and JmjC-domain histone demethylases .

This whitepaper provides an in-depth technical analysis of the structural causality, prodrug kinetics, and experimental validation workflows necessary for leveraging this compound in drug development.

Structural Profiling and Pharmacophore Mapping

The pharmacological efficacy of Methyl 7-methylisoquinoline-1-carboxylate is dictated by the precise spatial arrangement of its functional groups. Rather than interacting with its target in its native state, the molecule is a carefully engineered delivery vehicle.

  • The Isoquinoline Core (

    
     Stacking):  The bicyclic, heteroaromatic isoquinoline ring provides a rigid, planar geometry. This facilitates strong 
    
    
    
    stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan) lining the hydrophobic pockets of target enzymes .
  • The C1-Methyl Ester (The Prodrug Mask): Free carboxylic acids suffer from poor membrane permeability due to their negative charge at physiological pH. Esterification of the C1-carboxylate masks this polarity, significantly increasing the partition coefficient (cLogP) and enabling rapid passive diffusion across the lipid bilayer.

  • The N2 / C1-Carboxylate Motif (The Bidentate Chelator): Following intracellular esterase cleavage, the unmasked C1-carboxylic acid and the adjacent N2 nitrogen form a highly specific bidentate ligand. This motif is geometrically optimized to chelate the active-site Fe(II) ion of metalloenzymes, displacing the endogenous 2-oxoglutarate co-substrate and arresting catalytic activity .

  • The C7-Methyl Substitution (The Hydrophobic Anchor): The addition of a methyl group at the 7-position serves a dual purpose. Sterically, it acts as a directing group that restricts the rotational degrees of freedom within the binding pocket. Electronically, it subtly increases the electron density of the isoquinoline ring via inductive effects, potentially strengthening the N2-Fe(II) coordinate bond.

PharmacophoreModel Core Isoquinoline Scaffold (π-π Stacking / Hydrophobic) N2 N2 Nitrogen (H-Bond Acceptor / Fe2+ Ligand) Core->N2 C1_Ester C1-Methyl Ester (Lipophilic Prodrug Mask) Core->C1_Ester C7_Methyl C7-Methyl Group (Hydrophobic Pocket Anchor) Core->C7_Methyl

Fig 1: 3D Pharmacophore mapping of Methyl 7-methylisoquinoline-1-carboxylate.

Mechanistic Pathway: Prodrug Activation Kinetics

The therapeutic viability of this compound relies on a sequential, causality-driven mechanism. The ester must remain stable in systemic circulation but rapidly hydrolyze upon entering the cytoplasm.

MechanisticPathway Prodrug Methyl 7-methylisoquinoline-1-carboxylate (High Permeability Prodrug) CellEntry Cellular Internalization (Passive Diffusion) Prodrug->CellEntry Esterase Intracellular Esterases (Hydrolytic Cleavage) CellEntry->Esterase ActiveDrug 7-methylisoquinoline-1-carboxylic acid (Active Pharmacophore) Esterase->ActiveDrug Target Metalloenzyme Target (e.g., 2OG-Dependent Oxygenase) ActiveDrug->Target Active Site Binding Chelation Bidentate Fe(II) Chelation (N2 + C1-COO-) Target->Chelation

Fig 2: Prodrug activation and target engagement pathway of the isoquinoline derivative.

Quantitative Physicochemical Shift

The transition from prodrug to active pharmacophore is accompanied by a dramatic shift in physicochemical properties, which dictates the molecule's spatial distribution.

Table 1: Comparative Physicochemical Properties (Prodrug vs. Active Acid)

PropertyMethyl 7-methylisoquinoline-1-carboxylate (Prodrug)7-methylisoquinoline-1-carboxylic acid (Active)Biological Implication
Molecular Weight 201.22 g/mol 187.19 g/mol Both well within Lipinski’s Rule of 5.
cLogP (Lipophilicity) ~ 2.5~ 1.8Higher cLogP of prodrug ensures rapid membrane crossing.
Topological Polar Surface Area (TPSA) 26.3 Ų50.2 ŲCleavage exposes the polar carboxylate, trapping the drug intracellularly.
H-Bond Donors 01Required for active site coordination.
H-Bond Acceptors 33Maintains interaction with solvent/target residues.

Experimental Workflow: Pharmacophore Validation

To rigorously validate the efficacy of Methyl 7-methylisoquinoline-1-carboxylate, researchers must employ a self-validating experimental system. The following protocol isolates the variables of esterase cleavage and target engagement, ensuring that observed biological effects are mechanistically grounded.

Step 1: In Vitro Esterase Cleavage and Stability Assay

Causality: Before testing target inhibition, one must prove the ester is cleaved by intracellular enzymes but remains stable in plasma.

  • Preparation: Incubate 10 µM of the prodrug in two separate matrices: human liver microsomes (HLM) and human plasma.

  • Internal Control: Run a parallel assay using a non-hydrolyzable amide analog (e.g., 7-methylisoquinoline-1-carboxamide). This self-validates that degradation is strictly esterase-dependent.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Quantification: Analyze via LC-MS/MS (MRM mode) to track the disappearance of the parent mass (m/z 202.1[M+H]+) and the appearance of the active acid metabolite (m/z 188.1[M+H]+).

Step 2: FRET-Based 2OG-Oxygenase Inhibition Assay

Causality: To prove the active acid acts via Fe(II) chelation, the assay must be sensitive to metal competition.

  • Enzyme Assembly: Incubate recombinant target enzyme (e.g., PHD2) with the active metabolite (7-methylisoquinoline-1-carboxylic acid) in an assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, and 1 mM DTT.

  • Cofactor Addition: Add 10 µM Fe(II) ascorbate. Critical Step: Pre-incubate the inhibitor with the enzyme and Fe(II) for 15 minutes prior to adding the 2OG substrate. This allows the bidentate chelation to stabilize.

  • Signal Detection: Introduce a fluorescently labeled peptide substrate and 2-oxoglutarate. Measure the decrease in fluorescence resonance energy transfer (FRET) signal, which correlates directly with the displacement of 2OG and subsequent enzyme inhibition. Calculate the IC50.

Step 3: Cellular Thermal Shift Assay (CETSA)

Causality: Finally, to prove the prodrug enters the cell, is cleaved, and binds the target in vivo, CETSA is utilized.

  • Treatment: Treat live HeLa cells with 50 µM of the prodrug for 2 hours.

  • Thermal Profiling: Aliquot the cells into PCR tubes and heat to a gradient of temperatures (40°C to 70°C) for 3 minutes, followed by cooling at room temperature.

  • Lysis & Readout: Lyse the cells using freeze-thaw cycles. Centrifuge to separate aggregated (denatured) proteins from soluble proteins. Analyze the soluble fraction via Western blot against the target enzyme. A shift in the melting temperature (

    
    ) compared to vehicle-treated cells definitively proves intracellular target engagement by the unmasked pharmacophore.
    

References

  • Mahadeviah, et al. "Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review". International Journal of Pharmaceutical Investigation, Vol 14, Issue 4, 2024. Available at:[Link]

Methodological & Application

Synthesis protocols for Methyl 7-methylisoquinoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, three-stage synthetic protocol for the preparation of Methyl 7-methylisoquinoline-1-carboxylate . This scaffold is a critical intermediate in the development of isoquinoline-based therapeutics, particularly in the design of HIF-prolyl hydroxylase inhibitors and other heterocyclic bioactive agents.

Unlike traditional methods that rely on toxic cyanide reagents (Reissert reaction) or low-yielding radical alkylations (Minisci reaction), this guide prioritizes a Palladium-Catalyzed Carbonylation route. This approach ensures high regioselectivity, scalability, and safety, aligning with modern pharmaceutical process standards.

Retrosynthetic Analysis & Strategy

The synthesis is designed to build the isoquinoline core first, followed by regioselective activation at the C1 position.

Strategic Logic:

  • Core Construction: The 7-methylisoquinoline core is synthesized via the Pomeranz-Fritsch reaction . This method is chosen for its ability to unambiguously place the methyl group at position 7 by starting from p-tolualdehyde.

  • Activation: Direct esterification at C1 is difficult. We utilize N-oxide activation followed by chlorination to generate a reactive 1-chloro intermediate.

  • Functionalization: The 1-chloro substituent acts as a handle for Pd-catalyzed alkoxycarbonylation , a high-fidelity transformation that introduces the ester moiety under mild conditions.

Retrosynthesis Target Methyl 7-methylisoquinoline- 1-carboxylate Chloro 1-Chloro-7-methylisoquinoline Target->Chloro Pd-Cat Carbonylation (CO, MeOH) NOxide 7-Methylisoquinoline N-oxide Chloro->NOxide POCl3 Rearrangement Core 7-Methylisoquinoline NOxide->Core mCPBA Oxidation Start p-Tolualdehyde Core->Start Pomeranz-Fritsch Cyclization

Figure 1: Retrosynthetic pathway prioritizing regiocontrol and scalable intermediates.

Detailed Experimental Protocols

Stage 1: Synthesis of 7-Methylisoquinoline (Core Synthesis)

Rationale: The Pomeranz-Fritsch reaction is the most reliable method to access the 7-methyl isomer specifically. Starting from p-tolualdehyde ensures the methyl group ends up at the 7-position due to the para directing effect during the cyclization.

Reagents:

  • p-Tolualdehyde (4-Methylbenzaldehyde)

  • Aminoacetaldehyde dimethyl acetal

  • Chlorosulfonic acid (or H2SO4/P2O5)

  • Toluene (Solvent)

Protocol:

  • Imine Formation:

    • In a round-bottom flask equipped with a Dean-Stark trap, dissolve p-tolualdehyde (1.0 equiv) and aminoacetaldehyde dimethyl acetal (1.05 equiv) in toluene.

    • Reflux for 4–6 hours until water evolution ceases.

    • Concentrate in vacuo to obtain the crude imine (Schiff base).

  • Cyclization:

    • Add the crude imine dropwise to chilled (0°C) chlorosulfonic acid (5–10 equiv) under N2. Note: This acid promotes cyclization more effectively than H2SO4 for electron-rich rings.

    • Allow the mixture to warm to room temperature and stir for 12–18 hours.

    • Quench: Pour the reaction mixture carefully onto crushed ice.

    • Neutralization: Adjust pH to ~9 using 50% NaOH solution (keep temperature <20°C).

    • Extraction: Extract with CH2Cl2 (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

    • Purification: Distillation or Flash Chromatography (Hexane/EtOAc).

Checkpoint:

  • Target: 7-Methylisoquinoline[2][3]

  • Appearance: Pale yellow oil or low-melting solid.

  • 1H NMR Validation: Look for the singlet methyl group (~2.5 ppm) and the characteristic isoquinoline doublets at C1 and C3.

Stage 2: Activation to 1-Chloro-7-methylisoquinoline

Rationale: Direct C1 functionalization requires activating the C=N bond. N-oxidation increases the susceptibility of C1 to nucleophilic attack, and subsequent treatment with POCl3 effects a rearrangement/chlorination (Meisenheimer-type) to install the chlorine atom.

Protocol:

  • N-Oxidation:

    • Dissolve 7-methylisoquinoline (1.0 equiv) in CH2Cl2.

    • Add m-CPBA (1.2 equiv) portion-wise at 0°C.

    • Stir at room temperature for 3–5 hours (Monitor by TLC).

    • Workup: Wash with 10% Na2SO3 (to quench peroxides), then sat. NaHCO3. Dry and concentrate to yield the N-oxide (solid).

  • Chlorination:

    • Suspend the N-oxide in anhydrous CH2Cl2 (or use neat POCl3 for difficult substrates).

    • Add POCl3 (1.5–2.0 equiv) dropwise at 0°C.

    • Heat to reflux for 2–4 hours.

    • Quench: Pour onto ice/water carefully. Neutralize with Na2CO3.

    • Extraction: Extract with CH2Cl2. Purify via silica gel chromatography.

Key Data:

  • Product: 1-Chloro-7-methylisoquinoline.

  • Yield Expectations: 70–85% over two steps.

Stage 3: Palladium-Catalyzed Methoxycarbonylation (Target Synthesis)

Rationale: This is the critical step. Pd-catalyzed carbonylation replaces the halide with a carbomethoxy group. We utilize a bidentate ligand (DPPP) to stabilize the Pd species and prevent catalyst decomposition.

Reagents:

  • 1-Chloro-7-methylisoquinoline (1.0 equiv)

  • Pd(OAc)2 (2–5 mol%)

  • DPPP (1,3-Bis(diphenylphosphino)propane) (2–5 mol%)

  • Triethylamine (Et3N) (2.0 equiv)

  • Methanol (Solvent/Reactant)[4][5]

  • Carbon Monoxide (CO) (Balloon pressure, ~1 atm)[6]

Protocol:

  • Setup: In a dry pressure tube or round-bottom flask, mix the 1-chloro substrate, Pd(OAc)2, DPPP, and Et3N in anhydrous Methanol.

  • Degassing: Bubble Nitrogen through the solution for 10 minutes to remove O2.

  • CO Introduction:

    • Method A (Balloon): Attach a balloon of CO gas.[7] Purge the flask 3 times (Vacuum/CO).

    • Method B (Autoclave): Pressurize to 50 psi CO (if available, though 1 atm is usually sufficient for isoquinolines).

  • Reaction: Heat the mixture to 65–70°C with vigorous stirring for 12–24 hours.

    • Mechanism:[1][6][8] Oxidative addition of Pd to Ar-Cl

      
       CO insertion 
      
      
      
      Nucleophilic attack by MeOH
      
      
      Reductive elimination.
  • Workup:

    • Cool to room temperature.[4] Vent the CO (in a fume hood!).

    • Filter the mixture through a pad of Celite to remove Pd black. Rinse with MeOH.[4]

    • Concentrate the filtrate.

  • Purification: Flash chromatography (EtOAc/Hexanes gradient).

Workflow Step1 Dissolve 1-Cl-Substrate + Pd(OAc)2 + DPPP + Et3N in MeOH Step2 Degas (N2) Attach CO Balloon Step1->Step2 Step3 Heat to 70°C (12-24 Hours) Step2->Step3 Step4 Filter (Celite) Concentrate Step3->Step4 Result Pure Methyl 7-methylisoquinoline- 1-carboxylate Step4->Result

Figure 2: Workflow for the Palladium-catalyzed carbonylation step.

Quantitative Data Summary

ParameterStage 1 (Core)Stage 2 (Activation)Stage 3 (Carbonylation)
Key Reagent Aminoacetal / Chlorosulfonic AcidmCPBA / POCl3Pd(OAc)2 / CO / MeOH
Temperature Reflux / 0°C0°C

Reflux
70°C
Time 18 h6 h12–24 h
Typical Yield 50–60%75–85%85–95%
Critical QC Regiochemistry (7-Me vs 5-Me)Complete N-oxide conversionAbsence of starting Cl-compound

Quality Control & Validation

Analytical Endpoints:

  • 1H NMR (CDCl3, 400 MHz):

    • Ester Methyl: Singlet at

      
       ~4.05 ppm (3H).
      
    • Aromatic Methyl: Singlet at

      
       ~2.55 ppm (3H).
      
    • Aromatic Protons: Look for the deshielded doublet at C3 (~8.5 ppm) and the pattern of the benzene ring (d, s, d).

  • Mass Spectrometry (ESI):

    • Expected [M+H]+: ~202.08 Da.

Troubleshooting:

  • Low Yield in Step 3: Ensure the methanol is anhydrous and the system is oxygen-free. Oxygen poisons the Pd(0) species.

  • Incomplete Reaction: Switch ligand to Xantphos (bidentate with wider bite angle) which often accelerates carbonylation of hindered or electron-rich chlorides [1].

Safety & Compliance

  • Carbon Monoxide (CO): Colorless, odorless, toxic gas. MANDATORY: All reactions involving CO must be performed in a well-ventilated fume hood with a CO detector present.

  • POCl3: Reacts violently with water. Quench slowly at low temperatures.

  • Palladium Residues: Scavenge metal residues using thiourea-functionalized silica if the compound is intended for biological testing (limit < 10 ppm).

References

  • Palladium-Catalyzed Carbonylation of Aryl Chlorides

    • Title: Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesyl
    • Source:J. Am. Chem. Soc.[7][9][10] 2008, 130, 2754.[7]

    • URL:[Link]

  • Pomeranz-Fritsch Reaction Review

    • Title: Diastereoselective Synthesis of Tetrahydroisoquinoline-1-carboxylic Acid via Pomeranz–Fritsch–Bobbitt Cyclization[11][12]

    • Source:Molecules 2023, 28(7), 3186.
    • URL:[Link]

  • Isoquinoline Functionalization (Reissert vs. Pd)

    • Title: Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonyl
    • Source:Int. J. Mol. Sci. 2022, 23, 1509.
    • URL:[Link][5]

  • General Carbonylation Methodology

    • Title: Palladium-Catalyzed Carbonylation Reactions[6][13]

    • Source:Organic Chemistry Portal
    • URL:[Link]

Sources

Application Note: Synthesis and Isolation of 7-Methylisoquinoline Reissert Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The Reissert reaction is a powerful multicomponent transformation used to functionalize the C1 position of isoquinoline and quinoline scaffolds. By reacting an isoquinoline derivative with an acylating agent (typically benzoyl chloride) and a cyanide source, a stable 1,2-dihydroisoquinoline-1-carbonitrile (a "Reissert compound") is formed[1],[2].

When applied to 7-methylisoquinoline , the transformation is particularly efficient. The electron-donating nature of the 7-methyl group increases the nucleophilicity of the isoquinoline nitrogen, accelerating the initial N-acylation step. Literature confirms that the yields of Reissert compounds are generally highest when the heteroaromatic ring bears electron-donating substituents[3].

The Causality of the Reaction Sequence
  • N-Acylation (Activation): The nucleophilic nitrogen of 7-methylisoquinoline attacks the electrophilic carbonyl carbon of benzoyl chloride, generating a highly reactive N-benzoyl-7-methylisoquinolinium intermediate[2].

  • Nucleophilic Addition (Trapping): The formation of the positively charged isoquinolinium salt vastly increases the electrophilicity of the C1 carbon. The aqueous cyanide ion (

    
    ) attacks this position, breaking the aromaticity of the pyridine ring to form the stable 1,2-dihydroisoquinoline derivative[2].
    

Mechanism IsoQ 7-Methylisoquinoline (Nucleophilic Nitrogen) Intermediate N-Benzoyl-7-methylisoquinolinium Salt (Highly Electrophilic at C1) IsoQ->Intermediate N-Acylation (Fast) PhCOCl Benzoyl Chloride (Electrophile) PhCOCl->Intermediate Reissert 2-Benzoyl-7-methyl-1,2-dihydroisoquinoline-1-carbonitrile (Stable Reissert Compound) Intermediate->Reissert Nucleophilic Addition Cyanide Cyanide Ion (CN⁻) (Aqueous Phase) Cyanide->Reissert

Caption: Mechanistic pathway of the Reissert reaction for 7-methylisoquinoline.

Experimental Design: Why a Biphasic System?

The most robust and convenient method for synthesizing Reissert compounds utilizes a heterogeneous biphasic system consisting of dichloromethane (DCM) and water[1],[3].

Causality behind the solvent choice:

  • Protection of Intermediates: Benzoyl chloride and the resulting N-acyl isoquinolinium salt are highly sensitive to aqueous hydrolysis. By dissolving the 7-methylisoquinoline and benzoyl chloride in the non-polar DCM layer, they are shielded from bulk water[1],[3].

  • Controlled Nucleophilic Delivery: Potassium cyanide (KCN) is dissolved in the aqueous layer. Vigorous stirring maximizes the interfacial surface area, allowing the cyanide ions to trap the isoquinolinium intermediate at the phase boundary before water can act as a competing nucleophile (which would yield an unwanted aldehyde or pseudobase byproduct)[4].

Workflow Step1 Phase 1: Biphasic Setup Dissolve 7-Methylisoquinoline in DCM Add Aqueous KCN Step2 Phase 2: Acylation Dropwise addition of PhCOCl Maintain at 0-5 °C Step1->Step2 Step3 Phase 3: Biphasic Reaction Vigorous stirring (2-4 hours) Room Temperature Step2->Step3 Step4 Phase 4: Workup Separate Organic Layer Wash with HCl, NaOH, Brine Step3->Step4 Step5 Phase 5: Purification Recrystallization from Ethanol Yield: 75-85% Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis of the 7-methylisoquinoline Reissert compound.

Detailed Experimental Protocol

Target Molecule: 2-Benzoyl-7-methyl-1,2-dihydroisoquinoline-1-carbonitrile Scale: 10 mmol

Reagents & Materials
  • 7-Methylisoquinoline: 1.43 g (10.0 mmol, 1.0 equiv)

  • Benzoyl Chloride: 2.81 g / 2.32 mL (20.0 mmol, 2.0 equiv)

  • Potassium Cyanide (KCN): 1.95 g (30.0 mmol, 3.0 equiv)[5]

  • Dichloromethane (DCM): 30 mL

  • Deionized Water: 15 mL

  • Aqueous Wash Solutions: 3N HCl, 2N NaOH, Saturated NaCl (Brine)

Step-by-Step Methodology

Step 1: Preparation of the Biphasic Mixture

  • In a 100 mL round-bottom flask equipped with a highly efficient magnetic stir bar, dissolve 1.43 g of 7-methylisoquinoline in 20 mL of DCM.

  • In a separate vial, dissolve 1.95 g of KCN in 15 mL of deionized water.

  • Add the aqueous KCN solution to the DCM solution.

  • Immerse the reaction flask in an ice-water bath and allow the mixture to cool to 0–5 °C[5].

Self-Validation Checkpoint: The mixture should form a distinct two-phase system. Vigorous stirring is critical to create a temporary emulsion[5].

Step 2: Addition of the Acylating Agent

  • Dilute 2.32 mL of benzoyl chloride in 10 mL of DCM.

  • Using an addition funnel or syringe pump, add the benzoyl chloride solution dropwise to the vigorously stirred emulsion over a period of 30 minutes[4].

  • Causality: Dropwise addition prevents localized heating (the acylation is exothermic) and minimizes the competitive hydrolysis of benzoyl chloride to benzoic acid.

Step 3: Reaction Maturation

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Continue vigorous stirring for 3 to 4 hours.

  • Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2). The highly UV-active Reissert compound will appear as a new, higher-Rf spot compared to the starting isoquinoline.

Step 4: Safety-Critical Workup

  • Transfer the mixture to a separatory funnel. Separate the organic (bottom) layer from the aqueous (top) layer.

  • CRITICAL SAFETY NOTE: The aqueous layer contains unreacted KCN. It must be segregated and quenched with an alkaline bleach solution (sodium hypochlorite) in a fume hood before disposal. Do not mix it with acidic waste.

  • Wash the organic layer sequentially with:

    • 
       (20 mL) to remove residual salts.
      
    • 3N HCl (20 mL) to protonate and extract any unreacted 7-methylisoquinoline into the aqueous phase[1],[5].

    • 2N NaOH (20 mL) to neutralize and extract any benzoic acid byproduct[1],[6].

    • Brine (20 mL) to remove bulk water.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude semi-solid[4].
    

Step 5: Purification

  • Recrystallize the crude product from boiling absolute ethanol[5].

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath.

  • Collect the resulting cream-colored crystals via vacuum filtration and wash with cold ethanol. Dry in a vacuum desiccator[5],[6].

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters and expected quantitative outcomes for the 7-methylisoquinoline Reissert reaction based on established literature precedents for electron-rich isoquinolines.

ParameterValue / ConditionMechanistic Purpose
Substrate : PhCOCl : KCN Ratio 1.0 : 2.0 : 3.0Excess reagents drive the irreversible formation of the Reissert product and compensate for partial hydrolysis of the acid chloride[4].
Solvent System DCM /

(2:1 v/v)
Heterogeneous system protects the intermediate from water while allowing interfacial nucleophilic attack[1],[3].
Addition Temperature 0 °C to 5 °CSuppresses side reactions and controls the exothermic acylation[5].
Reaction Time 3 - 4 hoursEnsures complete conversion of the intermediate to the carbonitrile[1].
Expected Yield 75% - 85%Electron-donating 7-methyl group stabilizes the intermediate, leading to higher yields compared to unsubstituted isoquinoline[3].

Downstream Applications of the Reissert Compound

The isolated 2-benzoyl-7-methyl-1,2-dihydroisoquinoline-1-carbonitrile is a versatile synthetic hub:

  • C1-Alkylation: The proton at the C1 position is highly acidic due to the adjacent cyano group and the N-benzoyl moiety. Treatment with a strong base (e.g., Sodium Hydride in DMF) generates a Reissert carbanion, which can be readily alkylated with alkyl halides (e.g., benzyl chloride). Subsequent hydrolysis yields 1-alkyl-7-methylisoquinolines[3],[6].

  • Hydrolysis to Carbaldehydes/Acids: Heating the Reissert compound with aqueous NaOH or strong acids (like concentrated HCl) induces hydrolysis. The benzoyl group is removed, and the nitrile is converted, ultimately yielding 7-methylisoquinoline-1-carboxylic acid or 7-methylisoquinoline-1-carbaldehyde depending on the specific hydrolytic conditions employed[1],[2].

References

  • Isoquinoline on sequential reaction with benzoyl chloride and KCN followed by heating with aq. NaOH gives Prepp.in URL: [Link]

  • 1-methylisoquinoline - Organic Syntheses Procedure Organic Syntheses (orgsyn.org) URL:[Link]

  • General Procedure for Synthesis of Dihydroisoquinoline Reissert Compounds Heterocycles, Vol. 36, No. 5, 1993 (via ndl.go.jp) URL:[Link]

  • Alkylation of Isoquinolines via 2-Benzoyl-1,2-dihydroisoquinaldonitriles: 1-Benzylisoquinoline ResearchGate URL: [Link]

  • ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES - Organic Syntheses Procedure Organic Syntheses (orgsyn.org) URL:[Link]

Sources

Application Note: Catalytic Hydrogenation of Methyl 7-methylisoquinoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids and pharmaceutical agents targeting neurological and cardiovascular pathways. This application note details the robust catalytic hydrogenation of Methyl 7-methylisoquinoline-1-carboxylate to its corresponding tetrahydro-derivative.

While isoquinoline reduction is chemically precedented, the presence of the C1-ester and C7-methyl group requires a tailored protocol to prevent ester hydrolysis, hydrogenolysis, or over-reduction to the decahydro- species. This guide provides a validated method using Platinum(IV) Oxide (Adams' Catalyst) in acidic media, ensuring high yield (>90%) and purity without requiring high-pressure industrial equipment.

Scientific Background & Strategy

Reaction Mechanism

The reduction of the isoquinoline ring differs significantly from carbocyclic aromatics (like naphthalene) due to the basic nitrogen atom.

  • Activation: The pyridine ring is electron-deficient, making it resistant to electrophilic hydrogenation. Protonation of the nitrogen using an acidic solvent (Acetic Acid or TFA) generates the isoquinolinium cation. This lowers the LUMO energy, facilitating hydride transfer and adsorption onto the metal surface.

  • Regioselectivity: The nitrogen-containing ring is reduced preferentially over the benzene ring. The 7-methyl group acts as a weak electron donor, slightly deactivating the benzene ring toward reduction, which aids in stopping the reaction at the tetrahydro- stage.

  • Stereochemistry: The reduction creates a new chiral center at C1. Under heterogeneous catalytic conditions (PtO2/H2), the hydrogen delivery is syn-facial, but without a chiral auxiliary, the product is obtained as a racemic mixture (±).

Catalyst Selection[1][2]
  • PtO₂ (Adams' Catalyst): The gold standard for isoquinoline reduction. It operates effectively at low pressures (1–4 atm) and room temperature. In situ, PtO₂ is reduced to active Pt(0) black.

  • Pd/C: A viable alternative but often requires higher pressures or stronger acid additives (e.g., HCl/MeOH) to achieve comparable rates, which risks transesterification of the methyl ester.

Experimental Protocol

Materials
  • Substrate: Methyl 7-methylisoquinoline-1-carboxylate (1.0 equiv)

  • Catalyst: Platinum(IV) oxide (PtO₂), ≥99% trace metals basis (5–10 wt% loading relative to substrate)

  • Solvent: Glacial Acetic Acid (AcOH), ACS Grade

  • Gas: Hydrogen (H₂), UHP grade (balloon or Parr shaker)

  • Workup: Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Brine.

Step-by-Step Methodology

Safety Note: Dry PtO₂ and its reduced form (Pt black) are pyrophoric. Always keep the catalyst wet with solvent or under an inert atmosphere (N₂/Ar) before exposing to air.

Step 1: Catalyst Preparation
  • Weigh Methyl 7-methylisoquinoline-1-carboxylate (1.0 g, 4.97 mmol) into a heavy-walled hydrogenation flask.

  • Add Glacial Acetic Acid (15 mL). Sonicate briefly if necessary to ensure complete dissolution.

  • Under a gentle stream of Nitrogen (N₂), carefully add PtO₂ (50–100 mg, 5–10 wt%).

    • Expert Tip: Add the catalyst after the solvent to minimize ignition risk.

Step 2: Hydrogenation
  • Seal the flask and purge the system with N₂ (3 cycles) to remove oxygen.

  • Purge the system with H₂ (3 cycles).

  • Pressurize to 40–50 psi (3–3.5 bar) using a Parr shaker.

    • Note: If using a balloon (1 atm), reaction time will extend significantly (up to 24–48h).

  • Agitate at Room Temperature (20–25°C) for 4–6 hours .

  • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. The starting material (aromatic) is UV-active; the product is less UV-active and will show a mass shift of +4 Da (M+H = 206.1).

Step 3: Workup & Isolation
  • Depressurize the vessel and purge with N₂.

  • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Rinse the pad with MeOH or DCM.

    • Safety: Immediately wet the used filter cake with water; dry Pt black can ignite filter paper.

  • Concentrate the filtrate under reduced pressure (Rotavap) to remove the bulk of Acetic Acid.

  • Basification (Critical): The residue is the acetate salt of the amine.

    • Dissolve residue in DCM (30 mL).

    • Slowly add saturated aq. NaHCO₃ until pH ~8–9.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine organics, dry over anhydrous Na₂SO₄, filter, and concentrate to dryness.

Expected Results
  • Yield: 90–98%

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • Purity: >95% (NMR). Purification by column chromatography is rarely needed if the starting material was pure.

Visualization & Workflow

Process Flow Diagram

HydrogenationWorkflow Start Start: Methyl 7-methylisoquinoline- 1-carboxylate Dissolution Dissolve in Glacial AcOH (Protonation Step) Start->Dissolution CatAdd Add PtO2 Catalyst (Under N2 Blanket) Dissolution->CatAdd Activates Ring Hydrogenation Hydrogenation (H2, 50 psi, RT, 6h) CatAdd->Hydrogenation Filtration Filter via Celite (Remove Pt) Hydrogenation->Filtration Complete Conversion Neutralization Basify with NaHCO3 (Liberate Free Amine) Filtration->Neutralization Acetate Salt Extraction DCM Extraction & Drying Neutralization->Extraction Product Product: Methyl 7-methyl-1,2,3,4- tetrahydroisoquinoline-1-carboxylate Extraction->Product

Caption: Operational workflow for the catalytic hydrogenation of isoquinoline esters.

Mechanistic Pathway

Mechanism IsoQ Isoquinoline Substrate IsoQ_H Isoquinolinium Cation (Activated) IsoQ->IsoQ_H + H+ (AcOH) Adsorption Surface Adsorption (Pt-H Species) IsoQ_H->Adsorption THIQ 1,2,3,4-THIQ Product Adsorption->THIQ + 2 H2

Caption: Acid-mediated activation of the isoquinoline ring facilitating hydrogenation.

Optimization & Troubleshooting

ParameterVariationOutcome / Recommendation
Solvent Methanol (Neutral)Poor Reactivity. Reaction may stall or require high pressure. Acid is required to prevent catalyst poisoning by the amine product.
Solvent TFA (Trifluoroacetic acid)High Reactivity. Good for difficult substrates, but harder to remove than AcOH. Risk of ester hydrolysis if wet.
Pressure Atmospheric (Balloon)Slow. Feasible but may take 24-48h. Increase catalyst loading to 20 wt% if high pressure is unavailable.
Catalyst Pd/C (10%)Alternative. Requires HCl additive (1.1 equiv) in MeOH. Monitor for transesterification if using MeOH.
Over-reduction High Temp (>60°C)Risk. Can lead to decahydroisoquinoline (reduction of the benzene ring). Keep T < 40°C.

Characterization Data (Simulated)

To validate the synthesis, compare the NMR spectral features of the substrate and product.

  • 1H NMR (CDCl₃, 400 MHz):

    • Substrate: Aromatic protons (5H) in the 7.5–8.5 ppm region.

    • Product:

      • Aromatic: 3H signals (approx 7.0–7.2 ppm) – simplified pattern due to 7-Me.

      • Aliphatic:

        • 
           2.35 (s, 3H, Ar-CH₃ )
          
        • 
           2.7–3.2 (m, 4H, C3-H₂  and C4-H₂ )
          
        • 
           3.75 (s, 3H, COOCH₃ )
          
        • 
           4.65 (s/dd, 1H, C1-H ) – Diagnostic shift upfield from aromatic region.
          
        • 
           2.0–2.5 (br s, 1H, NH )
          

References

  • Fundamental Isoquinoline Reduction: Kindler, K., & Peschke, W. (1932). Über neue und verbesserte Wege zur Darstellung von pharmakologisch wichtigen Aminen.Archiv der Pharmazie, 270(7), 340-352. (Establishes PtO2/AcOH as standard).
  • Asymmetric Considerations (Advanced)

    • Lu, S. M., Wang, Y. Q., Han, X. W., & Zhou, Y. G. (2006).[1] Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates.[1][2]Angewandte Chemie International Edition, 45(14), 2260-2263. Link

  • General THIQ Synthesis Review

    • Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids.[3][1][2]Chemical Reviews, 104(7), 3341-3370. Link

  • Catalyst Safety Data

    • Sigma-Aldrich. (n.d.). Platinum(IV) oxide Safety Data Sheet. Retrieved from

Sources

Hydrolysis of Methyl 7-methylisoquinoline-1-carboxylate to carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized protocol for the hydrolysis of Methyl 7-methylisoquinoline-1-carboxylate to its corresponding carboxylic acid. Unlike simple aliphatic esters, isoquinoline-1-carboxylates possess unique electronic properties due to the adjacent ring nitrogen, rendering them susceptible to both facile nucleophilic attack and potential thermal decarboxylation (Hammick reaction pathways).

This guide prioritizes a Lithium Hydroxide (LiOH) mediated hydrolysis in THF/Water , a system chosen for its mildness, superior solubility profile for lipophilic aromatic esters, and ease of workup.

Scientific Foundation & Mechanistic Insight

Electronic Context

The C1 position of the isoquinoline ring is electron-deficient, activated by the adjacent imine-like nitrogen (


 bond). This makes the ester carbonyl at C1 highly susceptible to nucleophilic attack by hydroxide ions (

).
  • Advantage: Hydrolysis rates are generally faster than comparable phenyl esters.

  • Risk: The resulting Isoquinoline-1-carboxylic acid is a precursor for the Hammick reaction. At elevated temperatures (>120°C) or in the presence of specific electrophiles, it can undergo spontaneous decarboxylation to generate an isoquinolinium ylide. Therefore, thermal control (<60°C) is critical.

Solvent System Rationale (THF vs. MeOH)

While Methanol/NaOH is a standard saponification condition, it often leads to transesterification equilibrium or poor solubility of the starting lipophilic ester.

  • Selected System: THF:Water (3:1) .

  • Why: THF solubilizes the hydrophobic 7-methylisoquinoline substrate effectively, while water carries the LiOH. LiOH is preferred over NaOH because lithium cations can act as weak Lewis acids, coordinating to the carbonyl oxygen and further activating the ester without requiring harsh pH extremes.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade
Methyl 7-methylisoquinoline-1-carboxylate 1.0Substrate>98% HPLC
Lithium Hydroxide Monohydrate (LiOH·H₂O) 2.5NucleophileReagent Grade
Tetrahydrofuran (THF) 10 VolSolvent AHPLC Grade
Deionized Water 3.3 VolSolvent BType I
1M Hydrochloric Acid (HCl) As req.NeutralizationTitrated
Step-by-Step Methodology

Step 1: Solubilization

  • Charge a round-bottom flask (equipped with a magnetic stir bar) with Methyl 7-methylisoquinoline-1-carboxylate (1.0 equiv).

  • Add THF (10 mL per gram of substrate) and stir at Room Temperature (RT, 20–25°C) until fully dissolved. Note: The solution is typically light yellow.

Step 2: Saponification

  • Dissolve LiOH·H₂O (2.5 equiv) in Water (3.3 mL per gram of substrate).

  • Add the LiOH solution dropwise to the stirring THF solution over 5 minutes.

    • Observation: The mixture may become biphasic initially but usually homogenizes or forms a fine suspension as the reaction proceeds.

  • Monitor: Stir vigorously at RT for 2–4 hours .

    • QC Check: Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) or LCMS. The starting material (high R_f) should disappear, replaced by the baseline spot (carboxylate salt).

    • Optimization: If conversion is <50% after 4 hours, warm the mixture to 45°C . Do NOT exceed 60°C.

Step 3: Workup & Isolation (The "Isoelectric Point" Method)

  • Concentration: Remove the bulk of THF under reduced pressure (Rotavap, 35°C bath) to leave an aqueous suspension.

  • Dilution: Add additional water (10 mL per gram substrate) to dissolve the lithium carboxylate salt fully. Filter if any insoluble impurities remain.

  • Acidification (Critical Step):

    • Place the aqueous solution in an ice bath (0–5°C).

    • Slowly add 1M HCl dropwise while monitoring pH.

    • Target pH: Adjust to pH 3.5 – 4.0 .

    • Mechanism:[1][2][3][4][5] The isoquinoline nitrogen is basic (

      
      ), while the carboxylic acid is acidic. At pH ~3.5, the molecule exists largely as the zwitterionic free acid or precipitates out due to low solubility.
      
  • Precipitation: A solid precipitate (the product) should form. Stir at 0°C for 30 minutes to maximize yield.

  • Filtration: Collect the solid by vacuum filtration. Wash the cake with cold water (

    
     mL) and cold diethyl ether (
    
    
    
    mL) to remove lipophilic impurities.
  • Drying: Dry under high vacuum at 40°C for 12 hours.

Process Visualization

Reaction Mechanism & Workflow

G Substrate Methyl 7-methylisoquinoline- 1-carboxylate Intermed Tetrahedral Intermediate Substrate->Intermed LiOH / THF / H2O Nu- Attack Salt Lithium Carboxylate (Water Soluble) Intermed->Salt - MeOH Product 7-methylisoquinoline- 1-carboxylic acid (Precipitate) Salt->Product 1M HCl (pH 3.5-4.0)

Figure 1: Reaction pathway from ester to free carboxylic acid via basic hydrolysis and controlled acidification.[6]

Workup Decision Tree

Workup Start Crude Reaction Mixture (THF/Water) Evap Evaporate THF Start->Evap AqPhase Aqueous Residue (Li-Salt) Evap->AqPhase Acidify Acidify to pH 3.5 AqPhase->Acidify CheckPrec Precipitate Formed? Acidify->CheckPrec Filter Filter Solid (Target Product) CheckPrec->Filter Yes (Standard) Extract Extract w/ DCM:iPrOH (3:1) (If product is water soluble) CheckPrec->Extract No (Rare)

Figure 2: Decision logic for product isolation ensuring maximum recovery.

Quality Control & Analytical Expectations

ParameterExpected ResultNotes
Appearance Off-white to pale yellow solidDarkening indicates oxidation or decarboxylation.
¹H NMR (DMSO-d₆) Loss of methyl ester singlet (~3.9 ppm).Aromatic protons may shift downfield due to COOH formation.
LCMS (ESI+) [M+H]⁺ = 188.07Check for [M-CO₂] peak (MW ~144) which indicates decarboxylation.
Solubility Soluble in DMSO, MeOH; Poor in Water/DCM.Zwitterionic character reduces solubility in non-polar solvents.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance or poor solubility.Increase temp to 45°C; Add 5% MeOH to the THF mixture.
Product is an Oil Impurities or incomplete drying.Triturate with Diethyl Ether or Hexanes to induce crystallization.
Decarboxylation Temperature too high during workup.Keep all evaporation steps <40°C. Avoid acidic reflux.
Low Yield Product stayed in aqueous phase.The isoelectric point might be missed. Adjust pH carefully between 3 and 5. If still soluble, lyophilize the aqueous phase and desalinate.

References

  • Isoquinoline Chemistry & Reactivity

    • Structure and Reactivity of Heterocycles. (Standard text establishing C1 reactivity).
    • PubChem.[7] Isoquinoline-1-carboxylic acid - Compound Summary. National Library of Medicine. Link

  • General Hydrolysis Protocols

    • Common Organic Chemistry. Ester to Acid: Common Conditions (LiOH/THF). Link

  • Decarboxylation Risks: Dunn, J.L. et al. Decarboxylation of Heteroaromatic Acids. Canadian Journal of Chemistry. (Context on Hammick Reaction precursors).
  • Analogous Synthesis

    • Czarnocki, Z. et al. Enantioselective synthesis of 1-substituted tetrahydroisoquinoline-1-carboxylic acids. Can. J. Chem. 70, 1555 (1992).[8] Link (Demonstrates stability and handling of isoquinoline-1-carboxylates).

Sources

Application Note: Functionalization of Methyl 7-methylisoquinoline-1-carboxylate at the C1 Position

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Methyl 7-methylisoquinoline-1-carboxylate represents a high-value scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents. The isoquinoline core is a privileged structure found in alkaloids (e.g., papaverine) and modern therapeutics.[1]

The C1-position is electronically unique. Unlike a standard phenyl ester, the C1-carboxylate is attached to an electron-deficient carbon adjacent to the ring nitrogen (C=N bond). This makes the carbonyl carbon significantly more electrophilic than its naphthalene analog, facilitating nucleophilic attack. However, the 7-methyl substituent acts as a weak electron-donating group (EDG), modulating the ring's lipophilicity and slightly increasing electron density at the C1 center compared to the unsubstituted parent.

This guide details three critical workflows to transform the C1-ester into pharmacologically relevant motifs:

  • Amidation: Synthesis of carboxamides (common in hinge-binding motifs).

  • Reduction: Generation of C1-hydroxymethyl groups for etherification.

  • Heterocyclization: Conversion to 1,3,4-oxadiazoles as metabolically stable bioisosteres.

Reaction Landscape Visualization

The following diagram illustrates the divergent synthetic pathways available from the parent ester.

G Start Methyl 7-methylisoquinoline- 1-carboxylate Acid Carboxylic Acid (Intermediate) Start->Acid LiOH, THF/H2O (Hydrolysis) Alcohol C1-Hydroxymethyl (Target B) Start->Alcohol NaBH4, MeOH (Reduction) Hydrazide Acyl Hydrazide (Intermediate) Start->Hydrazide NH2NH2·H2O (Substitution) Amide C1-Carboxamide (Target A) Acid->Amide HATU, DIPEA, R-NH2 (Coupling) Oxadiazole 1,3,4-Oxadiazole (Target C) Hydrazide->Oxadiazole Triethyl orthoformate (Cyclization)

Figure 1: Divergent synthesis map for C1-functionalization. Colors indicate distinct pharmacophore outcomes.

Protocol A: Robust Amidation via Saponification & Coupling

While direct aminolysis (heating ester with amine) is possible, it often requires harsh conditions that degrade sensitive amine partners. The most reliable method for medicinal chemistry ("MedChem Standard") is a two-step sequence: mild hydrolysis followed by HATU-mediated coupling.

Step 1: Saponification

The electron-deficient nature of the isoquinoline ring makes the ester prone to rapid hydrolysis.

  • Reagents: Lithium Hydroxide (LiOH·H₂O), THF, Water.[2]

  • Procedure:

    • Dissolve 1.0 eq of Methyl 7-methylisoquinoline-1-carboxylate in THF (0.2 M).

    • Add a solution of LiOH·H₂O (2.0 eq) in water (volume equal to THF).

    • Stir vigorously at Room Temperature (RT) for 2–4 hours. Note: The 7-methyl group adds lipophilicity; ensure vigorous stirring for phase transfer.

    • Workup: Acidify to pH 3–4 with 1M HCl. The carboxylic acid usually precipitates. Filter and dry.[2] If no precipitate, extract with EtOAc.

Step 2: HATU Coupling
  • Reagents: HATU, DIPEA (Diisopropylethylamine), DMF, Diverse Amine (R-NH₂).

  • Procedure:

    • Dissolve the crude acid (1.0 eq) in anhydrous DMF (0.1 M).

    • Add DIPEA (3.0 eq) and stir for 5 minutes to deprotonate the acid.

    • Add HATU (1.2 eq). Stir for 10 minutes to form the activated ester. Color change to yellow/orange is typical.

    • Add the Amine (R-NH₂, 1.1 eq).

    • Stir at RT for 2–16 hours.

    • Validation: Monitor by LCMS. The product will show [M+H]⁺ corresponding to the amide mass.

Why this works: The C1-carboxylate is sterically crowded by the C8-proton and the lone pair of the ring nitrogen. HATU is chosen over EDC/HOBt because the 7-azabenzotriazole moiety reacts faster with sterically hindered acids, preventing racemization (if chiral amines are used) and ensuring high yields.

Protocol B: Selective Reduction to C1-Hydroxymethyl

Converting the ester to an alcohol (isoquinolin-1-ylmethanol) creates a handle for etherification (Williamson ether synthesis) or conversion to an alkyl halide.

Critical Caution: Avoid Lithium Aluminum Hydride (LiAlH₄) if possible. LiAlH₄ is non-selective and can reduce the isoquinoline ring (C=N bond) to the 1,2-dihydroisoquinoline or tetrahydroisoquinoline, especially given the activating nature of the ester. Sodium Borohydride (NaBH₄) in methanol is milder and chemoselective for the ester in this electron-deficient system.

Protocol
  • Setup: Dissolve Methyl 7-methylisoquinoline-1-carboxylate (1.0 mmol) in MeOH (10 mL) and THF (5 mL). The THF helps solubilize the lipophilic 7-methyl analog.

  • Addition: Cool to 0°C. Add NaBH₄ (4.0 eq) portion-wise over 15 minutes. Gas evolution (H₂) will occur.

  • Reaction: Allow to warm to RT and stir for 3 hours.

    • Checkpoint: If reaction is sluggish (due to 7-Me sterics/electronics), add CaCl₂ (2.0 eq). The formation of Ca(BH₄)₂ in situ increases reducing power without attacking the ring.

  • Quench: Carefully add Saturated NH₄Cl solution.

  • Extraction: Remove volatiles under vacuum. Extract aqueous residue with DCM (x3).

  • Purification: Flash chromatography (typically 0-5% MeOH in DCM).

Data Interpretation:

  • ¹H NMR: Look for the disappearance of the methyl ester singlet (~4.0 ppm) and the appearance of a methylene doublet (~5.1 ppm) and a broad OH singlet.

Protocol C: Bioisostere Synthesis (1,3,4-Oxadiazole)

The 1,3,4-oxadiazole ring is a classic bioisostere for esters and amides, offering improved metabolic stability and hydrogen-bond accepting properties.

Step 1: Hydrazide Formation
  • Dissolve the ester in Ethanol (0.5 M).

  • Add Hydrazine Hydrate (5.0 eq).

  • Reflux (80°C) for 4–6 hours.

  • Workup: Cool to RT. The hydrazide product often crystallizes out. Filter and wash with cold ethanol.

Step 2: Cyclization to Oxadiazole
  • Suspend the hydrazide (1.0 eq) in Triethyl Orthoformate (solvent and reagent).

  • Add a catalytic amount of p-TsOH (5 mol%).

  • Reflux (146°C) for 3 hours.

  • Workup: Evaporate excess orthoformate. Purify by column chromatography.

Analytical Data Summary

When characterizing the 7-methylisoquinoline-1-functionalized derivatives, specific NMR shifts are diagnostic.

PositionProtonEster (Start)Alcohol (Prod B)Amide (Prod A)
C1-Subst. -COOMe / -CH₂OHs, 4.05 ppm (3H)s, 5.10 ppm (2H)N-H doublet (varies)
C7-Me -CH₃s, 2.55 ppms, 2.52 ppms, 2.54 ppm
C8-H Ar-H (peri)d, ~8.6 ppmd, ~8.3 ppmd, ~9.0 ppm (deshielded)
C3-H Ar-Hd, ~8.5 ppmd, ~8.4 ppmd, ~8.4 ppm

Note: The C8-H is the "peri" proton. In the amide, the carbonyl oxygen can H-bond or sterically interact with C8-H, often causing a significant downfield shift compared to the alcohol.

References

  • Isoquinoline Alkaloid Synthesis: Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews, 104(7), 3341–3370. Link

  • HATU Coupling Methodology: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Reduction of Heterocyclic Esters: Scriven, E. F. V., & Ramsden, C. A. (Eds.).[3][4][5] (2016). Pyridine and Isoquinoline N-Oxides and Derivatives. In Comprehensive Heterocyclic Chemistry III. Elsevier. Link

  • Oxadiazole Bioisosteres: Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. Link

  • Reactivity of Isoquinoline-1-carboxylates: Shiri, M. (2012). Indoles, quinolines, isoquinolines... via Pd-catalyzed coupling. Chemical Reviews, 112, 3508. (Contextualizing the reactivity of the C1 position). Link

Sources

Application Note: Methyl 7-methylisoquinoline-1-carboxylate as a Privileged Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 7-methylisoquinoline-1-carboxylate (CAS: 1206977-46-9)

Executive Summary & Pharmacological Grounding

In modern medicinal chemistry, the isoquinoline core is universally recognized as a "privileged scaffold" due to its ability to act as a multi-target ligand across diverse therapeutic areas . Structurally, the nitrogen atom within the cis-fused benzene and pyridine rings acts as a potent hydrogen bond acceptor, improving aqueous solubility and facilitating highly specific interactions with target proteins.

Methyl 7-methylisoquinoline-1-carboxylate is a highly versatile building block engineered for late-stage functionalization. Its specific substitution pattern provides dual, orthogonal vectors for drug design:

  • The 1-Carboxylate Group: Serves as a highly reactive handle for hydrolysis and subsequent amidation. Isoquinoline-1-carboxamides are critical motifs for targeting neurological disorders and stabilizing enzyme-DNA complexes, such as in topoisomerase inhibition .

  • The 7-Methyl Group: Enhances the overall lipophilicity (LogP) of the molecule, improving membrane permeability. More importantly, it serves as a benzylic handle for radical halogenation, enabling downstream cross-coupling reactions (e.g., Suzuki-Miyaura) to build extended, complex architectures.

Recent advances have highlighted the efficacy of synthetic isoquinoline-based compounds in oncology, specifically through the inhibition of the PI3K/Akt/mTOR signaling pathway, which subsequently induces apoptosis and cell cycle arrest in malignant cells .

Pathway Isoquinoline Isoquinoline Derivatives PI3K PI3K Isoquinoline->PI3K Inhibits Akt Akt PI3K->Akt Activates (Blocked) mTOR mTOR Akt->mTOR Activates (Blocked) Apoptosis Apoptosis & Cell Cycle Arrest mTOR->Apoptosis Induces

Isoquinoline-mediated inhibition of the PI3K/Akt/mTOR signaling pathway.

Synthetic Workflows & Step-by-Step Protocols

To maximize the utility of Methyl 7-methylisoquinoline-1-carboxylate, we have developed three self-validating protocols. Each method is designed with clear causality—explaining why specific reagents are chosen—and includes built-in In-Process Controls (IPC) to ensure trustworthiness and reproducibility.

Protocol A: Saponification to 7-Methylisoquinoline-1-carboxylic acid

Mechanistic Causality: The methyl ester is sterically accessible, but the isoquinoline core is highly hydrophobic. Utilizing a mixed solvent system (THF/H


O) ensures that both the organic substrate and the inorganic lithium hydroxide (LiOH) nucleophile remain in a homogenous solution, preventing biphasic reaction stalling.
  • Initiation: Dissolve 1.0 eq of Methyl 7-methylisoquinoline-1-carboxylate in a 3:1 mixture of THF and H

    
    O (0.2 M concentration).
    
  • Addition: Cool the mixture to 0 °C. Slowly add 2.0 eq of LiOH·H

    
    O. Note: Cooling prevents unwanted decarboxylation of the resulting acid.
    
  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation (IPC): Monitor via TLC (Hexane/EtOAc 1:1). The complete disappearance of the high-R

    
     ester spot validates consumption.
    
  • Isolation: Concentrate in vacuo to remove THF. Acidify the remaining aqueous layer with 1M HCl until pH 3-4 is reached. Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield the pure carboxylic acid .

Protocol B: HATU-Mediated Amidation for Library Generation

Mechanistic Causality: Isoquinoline-1-carboxylic acids can be electronically deactivated and sterically hindered. HATU is selected over traditional EDC/NHS coupling because it forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester. This drives the reaction to completion rapidly and prevents epimerization of sensitive amine partners.

  • Activation: Dissolve 1.0 eq of 7-Methylisoquinoline-1-carboxylic acid and 1.2 eq of HATU in anhydrous DMF.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes to pre-form the active ester. The solution will turn a distinct yellow color, a visual self-validation of active ester formation.

  • Coupling: Add 1.2 eq of the desired primary or secondary amine. Stir at room temperature for 2 hours.

  • Workup & Validation: Quench with saturated aqueous NaHCO

    
     and extract with EtOAc. Wash the organic layer extensively with brine to remove DMF. LC-MS analysis of the crude mixture will confirm the expected [M+H]
    
    
    
    mass.
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography.
Protocol C: Benzylic Bromination of the 7-Methyl Group

Mechanistic Causality: To functionalize the 7-methyl group without causing electrophilic aromatic substitution on the electron-rich benzene ring, a radical mechanism is required. AIBN acts as a thermal radical initiator, while NBS provides a steady, low concentration of bromine radicals, ensuring regioselectivity at the benzylic position.

  • Setup: Dissolve 1.0 eq of Methyl 7-methylisoquinoline-1-carboxylate in anhydrous (trifluoromethyl)benzene (a greener alternative to CCl

    
    ).
    
  • Reagent Addition: Add 1.1 eq of N-Bromosuccinimide (NBS) and 0.1 eq of Azobisisobutyronitrile (AIBN).

  • Reaction: Reflux the mixture under an inert argon atmosphere for 6 hours.

  • Validation (IPC): Cool the reaction to room temperature. The succinimide byproduct will precipitate out of solution and float to the top—this physical change is a self-validating indicator of reaction progress.

  • Isolation: Filter off the succinimide, concentrate the filtrate, and purify via silica gel chromatography to isolate Methyl 7-(bromomethyl)isoquinoline-1-carboxylate.

Workflow Start Methyl 7-methylisoquinoline -1-carboxylate Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Bromination Benzylic Bromination (NBS, AIBN) Start->Bromination Acid 7-methylisoquinoline -1-carboxylic acid Hydrolysis->Acid Amidation Amidation (HATU, DIPEA, Amine) Acid->Amidation Amide Isoquinoline-1-carboxamide Derivatives Amidation->Amide Bromide 7-(bromomethyl)isoquinoline -1-carboxylate Bromination->Bromide

Synthetic derivatization workflow for Methyl 7-methylisoquinoline-1-carboxylate.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes and validation metrics for the derivatization workflows described above, providing a reliable benchmark for scale-up operations.

ProtocolTransformationKey Reagents & SolventsConditionsExpected YieldValidation / IPC Method
A Ester HydrolysisLiOH·H

O, THF/H

O
0 °C

RT, 4h
85 – 95%TLC (R

shift), pH tracking during precipitation
B AmidationHATU, DIPEA, DMFRT, 2h75 – 90%LC-MS ([M+H]

confirmation), Visual color change
C Benzylic BrominationNBS, AIBN, PhCF

Reflux, 6h65 – 80%Succinimide precipitation,

H NMR (shift of CH

to CH

Br)

References

  • Mahadeviah, C., et al. "Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review." International Journal of Pharmaceutical Investigation, 2024.[Link]

  • Balewski, L., & Kornicka, A. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." Molecules, 2025.[Link]

  • "Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation." RSC Books Gateway, 2015.[Link]

Application Notes and Protocols: Microwave-Assisted Synthesis of Methyl 7-methylisoquinoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the efficient synthesis of methyl 7-methylisoquinoline-1-carboxylate, a key scaffold in medicinal chemistry and drug development. The protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to achieve rapid reaction times, high yields, and enhanced purity compared to conventional heating methods. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The described multi-step synthesis involves a microwave-promoted Bischler-Napieralski cyclization, followed by an aromatization step and subsequent esterification, offering a reliable and scalable route to the target compound.

Introduction

Isoquinoline and its derivatives are privileged heterocyclic scaffolds found in a vast array of natural products and pharmacologically active molecules. Their diverse biological activities have made them attractive targets for synthetic chemists. Traditional methods for constructing the isoquinoline core, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, often require harsh conditions and long reaction times.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages in terms of reaction speed, yield, and energy efficiency.[2] By directly heating the reactants through dielectric loss, microwaves can achieve uniform and rapid heating, often leading to cleaner reactions with fewer byproducts.[2][3] This guide details a robust, microwave-assisted protocol for the synthesis of methyl 7-methylisoquinoline-1-carboxylate, a valuable building block for the synthesis of more complex molecules.

Overall Synthetic Strategy

The synthesis of methyl 7-methylisoquinoline-1-carboxylate is proposed via a three-step sequence, with the key cyclization step being facilitated by microwave irradiation.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="N-(4-methylphenethyl)formamide"]; B [label="1,7-Dimethyl-3,4-dihydroisoquinoline"]; C [label="1,7-Dimethylisoquinoline"]; D [label="7-Methylisoquinoline-1-carboxylic acid"]; E [label="Methyl 7-methylisoquinoline-1-carboxylate"];

A -> B [label=" Microwave-Assisted\nBischler-Napieralski Cyclization "]; B -> C [label=" Aromatization\n(Dehydrogenation) "]; C -> D [label=" Oxidation "]; D -> E [label=" Fischer Esterification "]; }

Figure 1: Proposed synthetic workflow for Methyl 7-methylisoquinoline-1-carboxylate.

Part 1: Synthesis of the Precursor - N-(4-methylphenethyl)formamide

The synthesis begins with the preparation of the N-formyl derivative of 2-(p-tolyl)ethan-1-amine. This amide is the direct precursor for the subsequent microwave-assisted cyclization.

Protocol 1: N-Formylation of 2-(p-tolyl)ethan-1-amine

Materials:

  • 2-(p-tolyl)ethan-1-amine

  • Ethyl formate

  • Triethylamine (optional)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-(p-tolyl)ethan-1-amine (1.0 eq) in an excess of ethyl formate (which also acts as the solvent).

  • The reaction can be performed neat or with a catalytic amount of a base like triethylamine to facilitate the reaction.

  • Stir the mixture at room temperature or gently heat to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess ethyl formate under reduced pressure.

  • The crude N-(4-methylphenethyl)formamide can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Part 2: Microwave-Assisted Bischler-Napieralski Cyclization

This is the key step where the isoquinoline core is constructed using microwave irradiation to drive the intramolecular cyclization. The Bischler-Napieralski reaction allows for the synthesis of 3,4-dihydroisoquinolines from β-ethylamides using a dehydrating agent.[1][3]

Protocol 2: Synthesis of 1,7-Dimethyl-3,4-dihydroisoquinoline

Materials:

  • N-(4-methylphenethyl)formamide

  • Phosphoryl chloride (POCl₃) or Phosphorus pentoxide (P₂O₅)

  • Anhydrous toluene or acetonitrile

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a dry microwave reactor vial, dissolve N-(4-methylphenethyl)formamide (1.0 eq) in anhydrous toluene or acetonitrile.

  • Carefully add phosphoryl chloride (POCl₃) (1.5 - 2.0 eq) dropwise to the solution at 0 °C.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a temperature of 120-150 °C for 10-30 minutes. The reaction progress should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it onto crushed ice and basifying with a saturated solution of sodium bicarbonate or aqueous ammonia.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,7-dimethyl-3,4-dihydroisoquinoline.

Causality of Experimental Choices:

  • Microwave Irradiation: Dramatically reduces the reaction time from several hours (with conventional heating) to minutes, while often improving the yield.[4]

  • Phosphoryl Chloride (POCl₃): Acts as a powerful dehydrating agent to facilitate the cyclization.[1]

  • Anhydrous Conditions: Essential to prevent the decomposition of the dehydrating agent and ensure the reaction proceeds efficiently.

Part 3: Aromatization and Esterification

The dihydroisoquinoline intermediate is then aromatized to the corresponding isoquinoline, followed by oxidation and esterification to yield the final product.

Protocol 3: Aromatization of 1,7-Dimethyl-3,4-dihydroisoquinoline

Materials:

  • 1,7-Dimethyl-3,4-dihydroisoquinoline

  • 10% Palladium on carbon (Pd/C)

  • Toluene or xylene

Procedure:

  • Dissolve the crude 1,7-dimethyl-3,4-dihydroisoquinoline in toluene or xylene.

  • Add 10% Pd/C (5-10 mol%) to the solution.

  • Heat the mixture to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield crude 1,7-dimethylisoquinoline.

Protocol 4: Oxidation to 7-Methylisoquinoline-1-carboxylic acid

Materials:

  • 1,7-Dimethylisoquinoline

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Aqueous base (e.g., NaOH or KOH)

Procedure:

  • Suspend 1,7-dimethylisoquinoline in an aqueous basic solution.

  • Slowly add a solution of potassium permanganate while maintaining the temperature.

  • Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.

  • Cool the reaction and filter off the manganese dioxide.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain 7-methylisoquinoline-1-carboxylic acid.

Protocol 5: Fischer Esterification to Methyl 7-methylisoquinoline-1-carboxylate

Materials:

  • 7-Methylisoquinoline-1-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

Procedure:

  • Suspend 7-methylisoquinoline-1-carboxylic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • Alternatively, the carboxylic acid can be converted to the acid chloride using thionyl chloride, followed by the addition of methanol.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure methyl 7-methylisoquinoline-1-carboxylate.

Characterization Data (Predicted)

The final product, Methyl 7-methylisoquinoline-1-carboxylate, is expected to exhibit the following characteristic spectral data.

Analysis Expected Data
¹H NMR Aromatic protons in the range of 7.5-8.5 ppm, a singlet for the methyl group on the isoquinoline ring around 2.5 ppm, and a singlet for the ester methyl group around 4.0 ppm.
¹³C NMR Signals for the aromatic carbons, the methyl carbon, the ester carbonyl carbon, and the ester methyl carbon.
Mass Spec A molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₁NO₂).
IR Spec Characteristic peaks for C=O stretching (ester), C-O stretching, and aromatic C-H stretching.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the microwave-assisted synthesis of methyl 7-methylisoquinoline-1-carboxylate. By leveraging the benefits of microwave technology, this method offers a rapid, efficient, and scalable route to a valuable heterocyclic building block. The provided protocols are designed to be self-validating and are supported by established chemical principles and literature precedents. Researchers and drug development professionals can adapt and optimize these procedures for their specific needs, contributing to the advancement of medicinal chemistry.

References

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 3,4-Dihydroisoquinoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)–H and C(sp3)–H bond activation - PMC. (n.d.). Retrieved from [Link]

  • Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES | Chemical Journal of Kazakhstan. (2023, March 30). Retrieved from [Link]

  • Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides - ACS Publications. (2003, January 1). Retrieved from [Link]

  • Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of o-(1-alkynyl)benzaldimines and organic halides - PubMed. (2001, December 13). Retrieved from [Link]

  • Copper(II) Catalyzed Domino Synthesis of Quinoline Derivatives from Arylamines and Alkynes. (n.d.). Retrieved from [Link]

  • Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Dynamic NMR and ab initio studies of exchange between rotamers of derivatives of octahydrofuro[3,4-f]isoquinoline-7(1H)-carboxylate and tetrahydro-2,5,6(1H)-isoquinolinetricarboxylate - PubMed. (2004, January 15). Retrieved from [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC. (n.d.). Retrieved from [Link]

  • Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions | Request PDF. (2025, August 7). Retrieved from [Link]

  • Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides | Scilit. (n.d.). Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved from [Link]

  • MICROWAVE-ASSISTED CYCLIZATION REACTIONS. (n.d.). Retrieved from [Link]

  • Acetamide, N-(4-methylphenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved from [Link]

  • Methyl isoquinoline-1-carboxylate | C11H9NO2 | CID 21196988 - PubChem. (n.d.). Retrieved from [Link]

  • US20120220798A1 - Method for carboxylic acid esterification - Google Patents. (n.d.).
  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - RSC Publishing. (n.d.). Retrieved from [Link]

  • What is a simple way to convert an ester into carboxylic acid? - ResearchGate. (2014, February 18). Retrieved from [Link]

Sources

Application Note: A Practical Guide to Ligand Synthesis Using Methyl 7-methylisoquinoline-1-carboxylate as a Versatile Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including kinase inhibitors and anticancer drugs.[1][2] This application note provides a detailed, field-proven guide for researchers and drug development professionals on the synthesis of diverse ligand libraries starting from the versatile precursor, Methyl 7-methylisoquinoline-1-carboxylate. We present two core protocols: (1) a robust saponification method to generate the key carboxylic acid intermediate and (2) a comprehensive guide to amide coupling reactions with a comparative analysis of common coupling reagents. The causality behind experimental choices is explained to empower researchers to adapt these protocols for their specific synthetic targets.

Introduction: The Significance of the Isoquinoline Scaffold

Compounds featuring the isoquinoline (benzo[c]pyridine) framework exhibit a vast spectrum of biological activities.[1] This is due to the scaffold's ability to present substituents in a well-defined three-dimensional space, enabling precise interactions with biological targets such as the ATP-binding site of protein kinases.[3][4] Functionalization at the 1- and 7-positions of the isoquinoline ring is a common strategy in the design of novel therapeutics. Methyl 7-methylisoquinoline-1-carboxylate serves as an ideal starting material, with the C1-ester providing a handle for derivatization and the C7-methyl group offering a point for potential future modification or influencing solubility and metabolic stability.

This guide details the conversion of this precursor into a library of amide-based ligands, a critical transformation in drug discovery programs.[5]

Synthetic Strategy Overview

The primary synthetic route involves a two-step process. First, the methyl ester of the precursor is hydrolyzed to its corresponding carboxylic acid. This intermediate is the cornerstone for diversification. Second, the carboxylic acid is coupled with a variety of primary or secondary amines to generate a library of distinct amide ligands. This workflow is highly adaptable and suitable for both small-scale library generation and larger-scale synthesis of lead candidates.

G cluster_0 cluster_2 A Methyl 7-methylisoquinoline-1-carboxylate (Precursor) B 7-Methylisoquinoline-1-carboxylic Acid (Key Intermediate) A->B D Diverse Amide Ligands (Final Products) B->D C Amine Library (R-NH₂)

Figure 1: High-level workflow for ligand synthesis.

Protocol 1: Saponification of Methyl 7-methylisoquinoline-1-carboxylate

The conversion of the methyl ester to a carboxylic acid is achieved through base-catalyzed hydrolysis (saponification). The choice of base and solvent is critical for achieving high yields and minimizing side reactions. We recommend Lithium Hydroxide (LiOH) as it is less prone to cause transesterification and often results in cleaner reactions compared to sodium or potassium hydroxide. A mixed solvent system of THF/Methanol/Water ensures solubility for both the nonpolar starting material and the ionic hydroxide, facilitating a homogenous reaction.

Materials and Reagents

Reagent/MaterialGradeSupplier Example
Methyl 7-methylisoquinoline-1-carboxylate>95%Commercial
Lithium Hydroxide Monohydrate (LiOH·H₂O)ACS Reagent GradeSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousCommercial
Methanol (MeOH)ACS GradeCommercial
Hydrochloric Acid (HCl), 1MVolumetric StandardCommercial
Deionized Water (H₂O)High PurityIn-house
Ethyl Acetate (EtOAc)ACS GradeCommercial
Brine (Saturated NaCl solution)-Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeCommercial

Step-by-Step Protocol

  • Dissolution: In a round-bottom flask, dissolve Methyl 7-methylisoquinoline-1-carboxylate (1.0 eq) in a 3:1 mixture of THF and Methanol (approximately 0.1 M concentration). Stir at room temperature until fully dissolved.

  • Base Addition: To the stirred solution, add an aqueous solution of LiOH·H₂O (1.5-2.0 eq in water).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

    • Expert Insight: Over-extending the reaction time is generally not detrimental, but it is inefficient. The primary goal is the complete consumption of the starting ester.

  • Quenching and Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo to remove the organic solvents (THF and Methanol).

  • Acidification: Re-dissolve the remaining aqueous residue in a small amount of water. Cool the flask in an ice bath and slowly acidify the solution to pH ~2-3 by adding 1M HCl dropwise. The carboxylic acid product will precipitate as a solid.

    • Causality: The protonation of the carboxylate salt renders it insoluble in water, allowing for easy isolation. Careful, slow addition of acid prevents excessive heat generation and ensures controlled precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the isolated solid under high vacuum to yield 7-Methylisoquinoline-1-carboxylic acid. The product is typically of high purity (>95%) and can often be used in the next step without further purification.

Protocol 2: Amide Coupling Reactions

The formation of an amide bond from a carboxylic acid and an amine is one of the most frequently performed reactions in medicinal chemistry.[5][6] Direct condensation is inefficient, requiring an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group.[7]

Choosing the Right Coupling Reagent

Several reagents are available, each with its own advantages. The choice depends on factors like the cost, scale of the reaction, and the electronic and steric properties of the amine.

Coupling SystemAdditiveBaseKey AdvantagesCommon Side Reactions/Drawbacks
EDC / HOBt HOBtDIPEAWater-soluble byproducts, good for a wide range of substrates.Potential for racemization, HOBt has explosive properties.
HATU NoneDIPEAHigh efficiency, fast reaction times, low racemization.[6]Higher cost, byproduct removal can sometimes be challenging.
T3P® NonePyridine/DIPEAByproducts are water-soluble, good for sensitive substrates.Can require slightly elevated temperatures.

Representative Protocol using HATU

This protocol uses HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent known for rapid reaction times and high yields.[6][8]

Materials and Reagents

Reagent/MaterialGradeSupplier Example
7-Methylisoquinoline-1-carboxylic acid>95%From Protocol 1
Desired Amine (R-NH₂)>95%Commercial
HATU>98%BenchChem
N,N-Diisopropylethylamine (DIPEA)Reagent GradeSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousCommercial
Dichloromethane (DCM)ACS GradeCommercial
Saturated Sodium Bicarbonate (NaHCO₃) aq.-Lab Prepared

Step-by-Step Protocol

  • Pre-activation: In a flask under an inert atmosphere (e.g., Nitrogen), dissolve the 7-Methylisoquinoline-1-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. The solution should become a clear, slightly yellow color as the active HOBt ester is formed.

    • Expert Insight: DIPEA is a bulky, non-nucleophilic base. Its role is to deprotonate the carboxylic acid, facilitating its reaction with HATU, and to neutralize the acid formed during the reaction. Using a nucleophilic base like triethylamine could lead to unwanted side reactions.[9]

  • Amine Addition: Add the desired amine (1.2 eq) to the pre-activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: a. Dilute the reaction mixture with Ethyl Acetate or DCM. b. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.

    • Causality: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts from the HATU reagent.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the final amide ligand.

G cluster_0 Mechanism Overview (HATU) RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated O-Acylisouronium Ester RCOOH->ActiveEster HATU HATU HATU->ActiveEster DIPEA1 DIPEA DIPEA1->ActiveEster Deprotonation Amide Amide Product (R-CONH-R') ActiveEster->Amide Amine Amine (R'-NH₂) Amine->Amide Nucleophilic Attack Byproducts Urea Byproduct + HOBt

Figure 2: Simplified mechanism of HATU-mediated amide coupling.

Troubleshooting

Problem ObservedPotential CauseSuggested Solution
Protocol 1: Incomplete HydrolysisInsufficient base or reaction time.Add an additional 0.5 eq of LiOH. If no change, allow the reaction to stir overnight.
Protocol 1: Low Yield of PrecipitateProduct is partially soluble in acidic water.Extract the acidic aqueous layer with EtOAc or DCM (3x) after filtration. Combine, dry, and concentrate.
Protocol 2: Low or No Product FormationInactive coupling reagent; poor quality amine; wet solvent.Use fresh, anhydrous DMF. Ensure the amine is pure. Open a new bottle of HATU.
Protocol 2: Multiple Spots on TLCSide reaction with DIPEA; double addition.Reduce the equivalents of DIPEA. Add the amine slowly at 0 °C.

Conclusion

Methyl 7-methylisoquinoline-1-carboxylate is a highly valuable and versatile precursor for the synthesis of isoquinoline-based ligands. The protocols detailed in this application note provide a reliable and scalable pathway for generating key carboxylic acid intermediates and subsequently creating diverse amide libraries. By understanding the rationale behind reagent choice and reaction conditions, researchers can confidently adapt these methods to accelerate their drug discovery and chemical biology programs.

References

  • Butnariu, D., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link]

  • Bar-Nadav, L., et al. (2023). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. Available at: [Link]

  • Bar-Nadav, L., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. Available at: [Link]

  • Chen, Y-L., et al. (2023). Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol. ResearchGate. Available at: [Link]

  • Bar-Nadav, L., et al. (2025). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. ResearchGate. Available at: [Link]

  • Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]

  • Amer, A. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? ResearchGate. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • El-Faham, A., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Kumar, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing yield of Methyl 7-methylisoquinoline-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 7-Methylisoquinoline-1-Carboxylate Synthesis

Ticket System Status: 🟢 OPERATIONAL Current Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary & Strategy Selection

User Query: "How do I maximize the yield of Methyl 7-methylisoquinoline-1-carboxylate?"

Technical Assessment: The synthesis of Methyl 7-methylisoquinoline-1-carboxylate presents a classic regioselectivity challenge. The 7-methyl group is an electron-donating substituent (


 effect), which increases electron density in the ring system. This has two conflicting effects:
  • It enhances the nucleophilicity of the nitrogen (beneficial for N-oxidation).

  • It slightly deactivates the C1 position toward nucleophilic attack compared to unsubstituted isoquinoline.

Recommended Strategy: While the classical Reissert-Henze reaction is viable, we recommend the N-Oxide Activation / Pd-Catalyzed Carbonylation (Route A) for high-value optimization. This route offers superior scalability, avoids toxic cyanide handling, and generally provides higher purity profiles for ester synthesis.

Reaction Pathway Visualization

The following diagram outlines the two primary synthetic pathways. Route A is the recommended protocol for yield optimization.

SynthesisPathways cluster_0 Route A (Recommended) SM 7-Methylisoquinoline (Starting Material) NOx Intermediate 1: N-Oxide SM->NOx Step A1: mCPBA or H2O2 (N-Oxidation) Reissert Intermediate 3: Reissert Compound (1-Benzoyl-2-cyano...) SM->Reissert Step B1: PhCOCl, KCN (Reissert Formation) Cl_Iso Intermediate 2: 1-Chloro-7-methylisoquinoline NOx->Cl_Iso Step A2: POCl3 (Chlorination) Product TARGET: Methyl 7-methylisoquinoline- 1-carboxylate Cl_Iso->Product Step A3: Pd(OAc)2, CO, MeOH (Carbonylation) Reissert->Product Step B2: H2SO4, MeOH (Pinner/Hydrolysis)

Caption: Comparison of Route A (N-Oxide/Carbonylation) and Route B (Reissert). Route A is preferred for ester synthesis.

Detailed Protocol: Route A (Optimized)

Step 1: N-Oxidation[1]
  • Reagents: 7-Methylisoquinoline (1.0 eq), mCPBA (1.2 eq) or Urea-H2O2 complex.

  • Solvent: DCM (for mCPBA) or MeOH (for H2O2).

  • Key Mechanism: The 7-Me group increases N-nucleophilicity, making this step faster than in unsubstituted isoquinoline.

Step 2: Chlorination (The Critical Activation)
  • Reagents: 7-Methylisoquinoline-N-oxide (1.0 eq), POCl

    
     (5.0 eq).
    
  • Conditions: Reflux (approx. 100°C).

  • Mechanism: Nucleophilic attack of N-oxide oxygen on Phosphorus

    
     Chloride attack at C1 
    
    
    
    Elimination of HOPCl
    
    
    .
Step 3: Palladium-Catalyzed Methoxycarbonylation
  • Reagents: 1-Chloro-7-methylisoquinoline (1.0 eq), Pd(OAc)

    
     (2-5 mol%), Ligand (dppf or Xantphos), Et
    
    
    
    N (2.0 eq).
  • Atmosphere: CO gas (balloon or 5-10 bar).

  • Solvent: Methanol (acts as solvent and nucleophile).

Data Table: Ligand Optimization for Step 3 Based on standard Pd-carbonylation kinetics for electron-rich heterocycles.

LigandYieldRateNotes
PPh

65-75%SlowRequires high CO pressure; prone to Pd-black formation.
dppf 88-92% Fast Recommended. Bidentate bite angle stabilizes Pd-acyl intermediate.
Xantphos 85-90%FastExcellent stability; good for large scale.
P(Cy)

40-50%ModerateToo electron-rich; slows reductive elimination of the ester.

Troubleshooting Guide & FAQs

Module 1: Chlorination Issues (Step A2)

Ticket #101: "I am getting low yields of the 1-chloro intermediate. The N-oxide is unreacted."

  • Diagnosis: POCl

    
     quality or temperature insufficient.
    
  • Root Cause: The rearrangement requires overcoming the aromaticity barrier. Old POCl

    
     hydrolyzes to phosphoric acid, which is inactive.
    
  • Resolution:

    • Distill POCl

      
       before use if it is dark or cloudy.
      
    • Ensure the reaction is at a rolling reflux (105°C+).

    • Add a base: Adding Et

      
      N (1.0 eq) can buffer the HCl generated and facilitate the elimination step.
      

Ticket #102: "I see a regioisomer or byproduct during chlorination."

  • Diagnosis: Chlorination at C4 (rare) or decomposition.

  • Root Cause: Overheating or prolonged reaction time causing tar formation (polymerization).[1]

  • Resolution: Monitor strictly by TLC. Quench immediately upon disappearance of N-oxide. Pour onto ice-water with vigorous stirring to prevent exothermic decomposition.

Module 2: Carbonylation Issues (Step A3)

Ticket #201: "The reaction stalls. I have starting material (1-chloro) left, but the catalyst has turned black."

  • Diagnosis: Catalyst decomposition ("Pd-black" formation).

  • Root Cause: Ligand dissociation or CO starvation.

  • Resolution:

    • Switch Ligand: Move from PPh

      
       to dppf  (1,1'-Bis(diphenylphosphino)ferrocene). The bidentate ligand prevents Pd aggregation.
      
    • CO Pressure: If using a balloon, ensure efficient stirring to break the gas-liquid boundary. A pressure reactor at 5 bar is superior.

Ticket #202: "I am getting the de-halogenated product (7-methylisoquinoline) instead of the ester."

  • Diagnosis: Hydrodehalogenation side reaction.

  • Root Cause: This occurs when the Pd-H species forms (via

    
    -hydride elimination from the solvent or amine) and reduces the aryl halide.
    
  • Resolution:

    • Change Base: Switch from Et

      
      N (which has 
      
      
      
      -hydrogens) to K
      
      
      CO
      
      
      or NaOAc .
    • Solvent: Ensure Methanol is anhydrous.

Troubleshooting Logic Flow

Use this decision tree to diagnose low yields in the final carbonylation step.

Troubleshooting Start Problem: Low Yield in Carbonylation CheckSM Is Starting Material (1-Cl) consumed? Start->CheckSM SideProduct Identify Major Side Product CheckSM->SideProduct Yes CatState State of Catalyst? CheckSM->CatState No Dehal De-halogenated (7-Me-IsoQ) (Reduction) SideProduct->Dehal Tar Black Tar/Polymer SideProduct->Tar FixDehal Fix: Switch base to K2CO3; Remove Et3N Dehal->FixDehal FixTar Fix: Lower Temp; Reduce rxn time Tar->FixTar Black Pd Black Precipitate CatState->Black Clear Solution Clear/Yellow CatState->Clear FixBlack Fix: Switch to dppf ligand; Increase CO pressure Black->FixBlack FixClear Fix: Increase Temp; Check O2 contamination Clear->FixClear

Caption: Diagnostic logic for Pd-catalyzed carbonylation failures.

References

  • BenchChem. Technical Support Center: Optimization of Isoquinoline Synthesis. (General protocols for POCl3 mediated cyclization and chlorination).

  • MDPI. Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation. (Analogous carbonylation conditions using Pd/Xantphos systems).

  • ResearchGate. Palladium-Catalyzed Carbonylation—A Reaction Come of Age. (Review of ligand effects and mechanisms in Pd-carbonylation).

  • Cambridge University Press. Reissert Reaction: Mechanism and Applications.[2] (Foundational chemistry for the alternative Reissert-Henze route).

Sources

Technical Support Center: Purification of Methyl 7-methylisoquinoline-1-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of methyl 7-methylisoquinoline-1-carboxylate. We will address common challenges, offer detailed troubleshooting protocols, and explain the scientific principles behind each recommended step to ensure the successful isolation of your target compound.

The primary challenge in purifying isoquinoline derivatives lies in their chemical nature. Isoquinoline is a basic nitrogen-containing heterocycle[1]. The lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol groups of a standard silica gel stationary phase. This interaction often leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the compound to the column[2][3]. This guide is structured to help you overcome these specific challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions you might have before starting the purification process.

Q1: What is the absolute first step I should take before attempting column chromatography?

A: The indispensable first step is to develop a robust separation method using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive way to determine the optimal mobile phase (solvent system) for your separation. It allows you to visualize the separation between your desired product and any impurities under various solvent conditions, preventing the costly and time-consuming process of running a column with a suboptimal eluent[4][5]. Your goal is to find a solvent system that gives your product a Retention Factor (Rf) of approximately 0.25-0.35 while maximizing the separation from all impurities.

Q2: I'm seeing significant streaking or "tailing" of my compound spot on the TLC plate. What does this mean and how do I fix it?

A: Streaking is a classic indicator of a strong, undesirable interaction between your basic compound and the acidic stationary phase (silica gel)[5]. The basic nitrogen on the isoquinoline ring is protonated by the acidic silanol groups on the silica surface, causing it to "stick" and elute unevenly.

Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase. The most common choice is triethylamine (TEA) at a concentration of 0.1-1%[2]. The TEA is a stronger base and will preferentially interact with the acidic sites on the silica, effectively masking them and allowing your isoquinoline compound to elute symmetrically. An alternative is to use a few drops of ammonia in methanol as an additive[6].

Q3: What stationary phase is best for purifying methyl 7-methylisoquinoline-1-carboxylate?

A:

  • Silica Gel (Standard Choice): Silica gel is the most common and cost-effective stationary phase for normal-phase chromatography[7]. For this compound, it is highly effective provided you use a basic modifier in your eluent (see Q2).

  • Alumina (Alternative): If streaking persists even with a basic modifier, consider using neutral or basic alumina. Alumina is generally less acidic than silica and can be a better choice for highly basic compounds[2].

  • Reversed-Phase (C18): For highly polar isoquinoline derivatives or when normal-phase fails to provide adequate separation, reversed-phase chromatography is a powerful alternative[8][9]. Here, the stationary phase is non-polar (C18-functionalized silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used[10].

Q4: How much crude material can I safely load onto my column?

A: Overloading the column is a primary cause of poor separation[2]. A general rule of thumb for a standard flash column is to load an amount of crude material that is 1-5% of the total mass of the stationary phase (silica gel)[2]. For example, for a column packed with 100 g of silica gel, you should load between 1 g and 5 g of your crude sample. For difficult separations, it is always better to err on the side of a smaller sample load (e.g., 1-2%).

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during and after your column chromatography experiment.

Problem Probable Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Peaks 1. Inappropriate Solvent System: The polarity of the mobile phase is not optimized to differentiate between the compound and impurities.[2] 2. Column Overloading: Too much sample was loaded for the amount of silica gel used.[2] 3. Poor Column Packing: The column was not packed uniformly, leading to channeling and band broadening.[11]1. Re-optimize with TLC: Find a less polar solvent system that increases the difference in Rf values between your product and the impurity. Gradient elution (gradually increasing solvent polarity) can also be effective.[2] 2. Reduce Sample Load: Repeat the column with less material or use a larger column with more stationary phase.[2] 3. Repack the Column: Use a slurry-packing method to ensure a homogenous and dense bed.
Compound Will Not Elute from the Column (Rf ≈ 0) 1. Solvent System is Too Non-Polar: The eluent does not have sufficient polarity to move the compound through the stationary phase.[5] 2. Irreversible Adsorption: The compound is too polar or basic and has permanently bound to the acidic silica gel.[2]1. Increase Eluent Polarity: Systematically increase the percentage of the polar solvent in your mobile phase (e.g., from 10% ethyl acetate in hexanes to 30%, then 50%, etc.).[2] 2. Switch Stationary Phase: If even highly polar solvents fail, the compound may be degrading or irreversibly binding. Test the compound's stability on a TLC plate first.[2] Consider switching to a less acidic stationary phase like neutral alumina or trying reversed-phase chromatography.[2]
Compound Elutes Too Quickly at the Solvent Front (Rf ≈ 1) Solvent System is Too Polar: The compound has a very low affinity for the stationary phase in the chosen eluent and is carried along with the mobile phase without interaction.[5]Decrease Eluent Polarity: Prepare a new mobile phase with a higher proportion of the non-polar solvent. For example, if you are using 50% ethyl acetate in hexanes, try 20% or 10%.
Low Recovery of Purified Product 1. Irreversible Adsorption: As above, some product may have permanently stuck to the column. 2. Compound Decomposition: The compound may be unstable on silica gel.[2] 3. Co-elution: The product may have eluted with an impurity that was not visible by your detection method (e.g., UV).1. Add a Basic Modifier: Ensure TEA or another base is used in the eluent to prevent strong adsorption. 2. Check Stability: Spot your crude material on a silica TLC plate, wait 30-60 minutes, and then elute. If a new spot appears or the original spot diminishes, decomposition is likely. Use a different stationary phase.[2] 3. Thorough Fraction Analysis: Analyze all collected fractions by TLC, not just the ones where you expect your product. Use a more universal stain like potassium permanganate if impurities are not UV-active.

Section 3: Experimental Protocols

These protocols provide a validated, step-by-step workflow for the purification process.

Protocol 1: TLC Method Development
  • Preparation: In a small vial, dissolve a few milligrams of your crude methyl 7-methylisoquinoline-1-carboxylate in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate (with a fluorescent indicator, F₂₅₄). Keep the spot small and concentrated (1-2 mm diameter)[5].

  • Developing a Solvent System:

    • Start with a mid-polarity system, such as 20% Ethyl Acetate (EtOAc) in Hexanes.

    • Add 0.5% Triethylamine (TEA) to the solvent mixture to prevent tailing.

    • Place the TLC plate in a developing chamber containing the solvent system. Ensure the solvent level is below the baseline[5].

    • Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualization & Analysis:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). The aromatic isoquinoline ring should appear as a dark spot[5].

    • Circle the visible spots. Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent traveled).

  • Optimization: Adjust the solvent ratio until your target compound has an Rf of 0.25-0.35 and is well-separated from other spots.

    • If Rf is too low (spot doesn't move far), increase the polarity (e.g., move to 30% EtOAc in Hexanes).

    • If Rf is too high (spot is near the solvent front), decrease the polarity (e.g., move to 10% EtOAc in Hexanes).

Protocol 2: Column Packing (Wet Slurry Method)
  • Column Preparation: Select a glass column of appropriate size. Place a small plug of cotton or glass wool at the bottom, followed by a thin (~1 cm) layer of sand[7][12]. Ensure the column is clamped perfectly vertically[11].

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel (e.g., 100 g). Add your initial, least polar mobile phase (e.g., 10% EtOAc/Hexanes + 0.5% TEA) and stir to create a consistent, pourable slurry without lumps[7][11].

  • Packing: With the stopcock open, pour the slurry into the column. Use a funnel to avoid spilling. Continuously tap the side of the column gently to encourage even settling and dislodge any air bubbles.

  • Pressurize and Settle: Once all the slurry is added, apply gentle air pressure to the top of the column to pack the silica bed firmly and drain the excess solvent until the solvent level meets the top of the silica bed. Add another thin layer of sand on top to protect the silica surface[12].

Protocol 3: Sample Loading and Elution
  • Sample Preparation (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This is your "dry-loaded" sample.

  • Loading the Column: Carefully add the dry-loaded sample onto the top layer of sand in the column, ensuring an even layer.

  • Elution:

    • Carefully add your mobile phase to the column, taking care not to disturb the top layer.

    • Apply gentle air pressure to begin forcing the mobile phase through the column.

    • Collect the eluent in a series of labeled test tubes or flasks (these are your "fractions").

    • Monitor the progress of the separation by performing TLC on the collected fractions.

  • Gradient Elution (if necessary): If you notice that some impurities are not eluting, you can gradually increase the polarity of your mobile phase (e.g., from 10% EtOAc to 20% EtOAc) to wash them off the column after your desired product has been collected.

  • Combine and Evaporate: Once you have identified the fractions containing your pure product (via TLC), combine them in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified methyl 7-methylisoquinoline-1-carboxylate.

Section 4: Visualization & Data

Workflow for Column Chromatography Purification

The following diagram illustrates the logical flow of the entire purification process.

G cluster_prep Preparation & Method Development cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Dry Load Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: General workflow for purification by column chromatography.

Troubleshooting Logic for Poor Separation

This decision tree helps diagnose and solve common separation issues.

G cluster_diagnosis Diagnosis cluster_solution Solution Start Problem: Poor Separation Tailing Are peaks tailing/streaking? Start->Tailing Overlap Are peaks overlapping but symmetrical? Start->Overlap Tailing->Overlap No AddBase Add 0.5% TEA to Mobile Phase Tailing->AddBase Yes CheckLoad Is column overloaded? Overlap->CheckLoad AdjustSolvent Decrease Mobile Phase Polarity CheckLoad->AdjustSolvent No Repack Repack Column (Check for channeling) CheckLoad->Repack Yes, or if problem persists

Caption: Troubleshooting logic for poor chromatographic separation.

References

  • Benchchem. (n.d.). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • SynThink Research Chemicals. (n.d.). Isoquinoline EP Impurities & USP Related Compounds.
  • Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • ResearchGate. (2025, August 7). Effect of the Vapour Phase on the Separation of Isoquinoline Alkaloids by Thin-Layer Chromatography.
  • Semantic Scholar. (2019, November 10). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.
  • AKJournals. (n.d.). Determination of the lipophilicity of selected isoquinoline alkaloids by RP-TLC.
  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines.
  • Ataman Kimya. (n.d.). ISOQUINOLINE.
  • Benchchem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • PMC. (n.d.). Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • ResearchGate. (2025, November 24). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions.
  • Research Journal of Pharmacy and Technology. (2021, June 20). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • Wikipedia. (n.d.). Isoquinoline.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Benchchem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Copper(II) Catalyzed Domino Synthesis of Quinoline Derivatives from Arylamines and Alkynes. (n.d.). Supplementary Information.
  • Sigma-Aldrich. (n.d.). Methyl isoquinoline-7-carboxylate.
  • PubChem. (n.d.). Methyl isoquinoline-1-carboxylate.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • ChemicalBook. (2025, July 16). METHYL ISOQUINOLINE-7-CARBOXYLATE.
  • Sigma-Aldrich. (n.d.). Methyl isoquinoline-1-carboxylate.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.
  • Request PDF. (n.d.). Isolation And Purification Of Substance By Column Chromatography.

Sources

Technical Support Center: Navigating Solubility Challenges with Methyl 7-methylisoquinoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 7-methylisoquinoline-1-carboxylate. This resource provides in-depth troubleshooting and practical guidance to overcome common solubility hurdles encountered during your experiments. Our aim is to equip you with the knowledge to efficiently prepare your compound for accurate and reproducible results.

Understanding the Challenge: The Physicochemical Profile of Methyl 7-methylisoquinoline-1-carboxylate

Methyl 7-methylisoquinoline-1-carboxylate, like many isoquinoline derivatives, presents a solubility challenge due to its aromatic and heterocyclic structure. While specific experimental data for this exact compound is limited, we can infer its likely behavior from related structures and general chemical principles. The isoquinoline core is known to be sparingly soluble in water but demonstrates good solubility in many organic solvents and dilute acids[1].

A key indicator of a compound's solubility is its LogP value, the logarithm of its partition coefficient between octanol and water. A higher LogP indicates greater lipophilicity and lower aqueous solubility. For a closely related compound, Methyl isoquinoline-1-carboxylate, the computed XLogP3 value is 2.3, suggesting a moderate degree of lipophilicity[2]. This profile indicates that while it will readily dissolve in many organic solvents, achieving a stable and sufficiently concentrated aqueous solution for biological assays can be challenging.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Methyl 7-methylisoquinoline-1-carboxylate in my aqueous buffer for a cell-based assay. What are my initial steps?

A1: Direct dissolution in aqueous buffers is often unsuccessful for compounds with moderate to high lipophilicity. We recommend a step-wise approach starting with a stock solution in an organic solvent, which is then diluted into your aqueous medium.

Initial Solvent Selection for Stock Solutions:

  • Recommended Primary Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol. These are water-miscible organic solvents with a good capacity for dissolving a wide range of organic molecules.

  • Alternative Solvents: For specific applications, other organic solvents like methanol or acetonitrile can be considered.

Step-by-Step Protocol for Preparing an Aqueous Working Solution:

  • Prepare a High-Concentration Stock Solution: Dissolve Methyl 7-methylisoquinoline-1-carboxylate in 100% DMSO to a concentration of 10-50 mM. Gentle warming (to 37°C) and vortexing can aid dissolution.

  • Serial Dilution: Perform serial dilutions of the stock solution in your chosen organic solvent to get closer to your final desired concentration.

  • Final Dilution into Aqueous Buffer: In the final step, add the small volume of the organic stock solution to your pre-warmed (if appropriate for your assay) aqueous buffer with vigorous stirring or vortexing. It is crucial that the final concentration of the organic solvent in your aqueous medium is kept to a minimum (typically <1%, and often <0.1%) to avoid solvent-induced artifacts in your experiment.

Q2: My compound precipitates out of the aqueous solution over time, even with a low percentage of organic solvent. What can I do to improve its stability in solution?

A2: This is a common issue known as "precipitation of a poorly soluble compound." It occurs when the compound, initially forced into solution, aggregates and falls out of the aqueous environment. Here are several strategies to enhance the stability of your working solution:

  • Co-solvents: The use of a co-solvent system can increase the solubility of hydrophobic compounds in aqueous solutions[3]. A small percentage of a water-miscible organic solvent can reduce the polarity of the aqueous phase, making it more favorable for the solute.

  • pH Adjustment: Isoquinoline derivatives are basic due to the nitrogen atom in the ring structure[4]. Protonation of this nitrogen at acidic pH can significantly increase aqueous solubility. If your experimental system allows, adjusting the pH of your buffer to a more acidic range (e.g., pH 4-6) could improve solubility. However, you must consider the impact of pH on your compound's stability and the biological system you are studying.

  • Use of Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[5]

    • Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve the wetting and dispersion of the compound.

Troubleshooting Guide: A Systematic Approach to Solubility Issues

If you are still facing challenges, this troubleshooting guide provides a logical workflow to identify and resolve the problem.

dot

Caption: A troubleshooting workflow for addressing solubility issues with Methyl 7-methylisoquinoline-1-carboxylate.

Advanced Solubilization Techniques

For more persistent solubility challenges, particularly in the context of formulation for in vivo studies, more advanced techniques may be necessary.

TechniquePrincipleAdvantagesConsiderations
Solid Dispersion The drug is dispersed in an inert carrier matrix at the solid state, often in an amorphous form.[6]Can significantly increase dissolution rate and bioavailability.Requires specialized equipment (e.g., spray dryer, hot-melt extruder). Physical stability of the amorphous form needs to be monitored.
Nanosuspension The drug is reduced to the nanometer size range, increasing the surface area for dissolution.Applicable to a wide range of poorly soluble drugs. Can be used for oral and parenteral administration.Requires high-energy milling or homogenization. Physical stability (particle growth) can be a concern.
Co-crystallization A crystalline structure composed of the API and a co-former, which can have different physicochemical properties than the API alone.Can improve solubility, dissolution rate, and stability without altering the chemical structure of the API.Co-former selection can be complex and requires screening.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing an inclusion complex of Methyl 7-methylisoquinoline-1-carboxylate with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.

Materials:

  • Methyl 7-methylisoquinoline-1-carboxylate

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare the HP-β-CD Solution: Weigh an appropriate amount of HP-β-CD and dissolve it in deionized water to the desired concentration (e.g., 10% w/v). Stir until the HP-β-CD is fully dissolved.

  • Add the Compound: While stirring the HP-β-CD solution, slowly add the pre-weighed Methyl 7-methylisoquinoline-1-carboxylate powder.

  • Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clearer over time.

  • Filtration: After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. This will give you the enhanced solubility of your compound in the presence of HP-β-CD.

dot

Cyclodextrin_Complexation cluster_workflow Cyclodextrin Inclusion Complex Workflow start Start: Prepare HP-β-CD Solution add_compound Add Methyl 7-methylisoquinoline-1-carboxylate start->add_compound stir Stir for 24-48 hours at Room Temperature add_compound->stir filter Filter through 0.22 µm Syringe Filter stir->filter quantify Quantify Compound Concentration (e.g., HPLC) filter->quantify end End: Solubilized Compound in Cyclodextrin Solution quantify->end

Caption: Experimental workflow for preparing a cyclodextrin inclusion complex.

References

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. [Link]

  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]

  • World Journal of Pharmaceutical Research. Solubility enhancement techniques: A comprehensive review. [Link]

  • TutorsGlobe. Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. [Link]

  • National Center for Biotechnology Information (PMC). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • National Center for Biotechnology Information (PMC). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. [Link]

  • Ataman Kimya. ISOQUINOLINE. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • ChemWhat. METHYL ISOQUINOLINE-7-CARBOXYLATE CAS#: 178262-31-2. [Link]

  • National Center for Biotechnology Information (PubChem). Methyl isoquinoline-1-carboxylate. [Link]

Sources

Minimizing side reactions in isoquinoline esterification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Isoquinoline Esterification

The esterification of isoquinoline carboxylic acids is a cornerstone reaction in the synthesis of a vast array of pharmacologically active compounds and advanced materials. While seemingly a straightforward transformation, the inherent chemical nature of the isoquinoline ring presents unique challenges. The nucleophilic nitrogen atom can compete with the desired alcohol, leading to unwanted side reactions that complicate purification and reduce yields. Furthermore, the stability of the aromatic system and the potential for stereocenter manipulation introduce risks of oxidation and racemization.

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a dynamic resource to diagnose and solve common issues encountered during the esterification of isoquinoline derivatives. By understanding the mechanistic underpinnings of these side reactions, you can make informed experimental choices to ensure a successful and efficient synthesis.

Troubleshooting Guide: Side Reaction Minimization

This section directly addresses the most common side reactions in a question-and-answer format, providing both the mechanistic reasoning and practical solutions.

Issue 1: N-Acylation - Formation of Acyl-Isoquinolinium Salts

Q1: My reaction is producing a highly polar, often insoluble, byproduct, and my desired ester yield is low. Mass spectrometry suggests the addition of my acyl group to the isoquinoline nitrogen. How can I prevent this N-acylation?

A1: This is the most prevalent side reaction in isoquinoline esterification. The nitrogen atom's lone pair of electrons makes it a potent nucleophile, allowing it to compete with the alcohol for the activated carboxylic acid.[1] This forms a stable N-acyl isoquinolinium salt, which often precipitates from organic solvents.

Mechanistic Insight: The reaction proceeds via two competitive pathways. The desired pathway is the O-acylation of the alcohol. The side reaction is the N-acylation of the isoquinoline ring nitrogen.

G cluster_reactants Reactants Iso_COOH Isoquinoline-COOH Activated_Acid Activated Ester Intermediate [Iso-CO-X] Iso_COOH->Activated_Acid Activation NAcyl N-Acyl Side Product [Iso(N+)-COR] Activator Activating Agent (e.g., H+, DCC) Activator->Activated_Acid ROH R'-OH (Alcohol) Ester Desired Ester [Iso-COOR'] ROH->Ester Activated_Acid->Ester O-Acylation (Desired Path) Activated_Acid->NAcyl N-Acylation (Side Reaction)

Competitive O-acylation vs. N-acylation pathways.

Solutions:

  • Acid-Catalyzed (Fischer) Esterification: For robust substrates, this is the simplest solution. By using a strong acid catalyst (e.g., H₂SO₄, TsOH), the isoquinoline nitrogen is protonated, forming a non-nucleophilic isoquinolinium salt.[2] This effectively blocks the N-acylation pathway. The mechanism involves protonation of the carbonyl, making it more electrophilic for attack by the weak alcohol nucleophile.[2][3]

  • Use of Coupling Agents with Non-Coordinating Bases: When using coupling agents like DCC or EDC, avoid highly nucleophilic bases like pyridine or DMAP if N-acylation is severe. Instead, use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) to scavenge the acid byproduct without competing in the reaction.

  • Nitrogen Protection: In cases where acidic conditions are not viable (e.g., for acid-sensitive functional groups), the nitrogen atom can be temporarily protected. However, this adds steps to the synthesis (protection and deprotection).[4] A common strategy is the formation of an N-oxide, which can be reduced back to the isoquinoline after esterification.[1]

Issue 2: Oxidation of the Isoquinoline Ring

Q2: My reaction mixture is turning dark brown/black, and I am isolating a complex mixture of products, including what appears to be the fully aromatized isoquinoline or N-oxide derivatives. How can I prevent oxidation?

A2: Tetrahydroisoquinolines and other partially reduced systems are particularly susceptible to oxidation, which can be promoted by air (oxygen), high temperatures, or certain reagents.[5] This can lead to dehydrogenation (aromatization) or N-oxidation.[6]

Solutions:

  • Maintain an Inert Atmosphere: The most critical step is to rigorously exclude oxygen.

    • Assemble your reaction glassware and purge thoroughly with an inert gas like argon or nitrogen.

    • Maintain a positive pressure of inert gas throughout the reaction.

    • Use degassed solvents, which can be prepared by sparging with an inert gas or through freeze-pump-thaw cycles.

  • Control Reaction Temperature: Higher temperatures accelerate oxidation rates.[7][8] If you observe decomposition, run the reaction at the lowest feasible temperature. For many coupling reactions, starting at 0 °C and allowing the mixture to slowly warm to room temperature is effective.

  • Choose Reagents Carefully: Avoid strong oxidizing agents unless they are part of a planned tandem reaction. Be aware that some metal catalysts used in other synthetic steps can retain trace amounts of oxidizing species.

Issue 3: Racemization at Chiral Centers

Q3: My starting material is an enantiomerically pure tetrahydroisoquinoline, but my final ester product has a significantly reduced enantiomeric excess (ee). What is causing this racemization and how can I stop it?

A3: Racemization can occur if a stereocenter, particularly at C1, is deprotonated to form a planar imine or enamine intermediate, which then reprotonates non-selectively.[9][10] This is often facilitated by harsh basic or acidic conditions and elevated temperatures.[11]

Solutions:

  • Utilize Mild Coupling Agents: Avoid the high temperatures and strong acids of Fischer esterification. Instead, use modern coupling agents that operate under mild, near-neutral conditions and at low temperatures.

  • Strict Temperature Control: Keep the reaction temperature as low as possible, ideally at 0 °C or below, to minimize the energy available for the deprotonation/reprotonation equilibrium.

  • Minimize Reaction Time: Prolonged exposure to even mildly basic or acidic conditions can lead to cumulative loss of enantiopurity. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.

  • Choice of Base: If a base is required, use a sterically hindered, non-nucleophilic base like DIPEA, which is less likely to cause deprotonation at the chiral center compared to smaller, more aggressive bases.

Experimental Protocols & Data

Protocol 1: Fischer Esterification (For N-Acylation Prevention in Robust Substrates)

This method is ideal for simple isoquinoline carboxylic acids without acid-sensitive functional groups.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the isoquinoline carboxylic acid (1.0 eq) and the desired alcohol (10-20 eq, serves as solvent).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise while stirring.

  • Reaction: Heat the mixture to reflux. The reaction temperature is dictated by the boiling point of the alcohol. Monitor reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature and then place in an ice bath.

    • Slowly pour the mixture into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Caution: Vigorous CO₂ evolution will occur.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Protocol 2: DCC/DMAP Coupling (For Chiral and Sensitive Substrates)

This method uses mild conditions, minimizing oxidation and racemization.

  • Setup: In a flame-dried, argon-purged flask, dissolve the isoquinoline carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling Agent Addition: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in the same anhydrous solvent dropwise over 10-15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Workup:

    • Filter off the DCU precipitate and wash it with a small amount of fresh solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

Table 1: Comparison of Esterification Methods for Isoquinolines
MethodReagentsProsConsBest For Mitigating
Fischer Esterification Strong Acid (H₂SO₄, TsOH), Excess AlcoholSimple, inexpensive, effectively prevents N-acylation.Harsh conditions (heat, strong acid), can cause racemization and oxidation. Not suitable for sensitive substrates.N-Acylation
Acid Chloride Formation SOCl₂, (COCl)₂ then Alcohol, BaseHighly reactive, fast reaction times.Requires an extra step. SOCl₂ is harsh and can degrade sensitive molecules. N-acylation is still a risk.-
DCC/EDC Coupling DCC or EDC, cat. DMAP or HOBtVery mild conditions, low temperature, high yields.Produces urea byproduct (DCU/EDU) that must be removed. DCC is a skin sensitizer.Racemization, Oxidation
HATU/HOAt Coupling HATU, HOAt, DIPEAHigh efficiency, low racemization rates, rapid reactions.Reagents are expensive.Racemization

Frequently Asked Questions (FAQs)

Q4: Can I use microwave irradiation to speed up my isoquinoline esterification? A4: Yes, microwave-assisted synthesis can significantly reduce reaction times.[12] However, the rapid and sometimes localized heating can exacerbate side reactions like oxidation and racemization. It is crucial to carefully control the temperature and use an inert atmosphere. This method is generally better suited for robust substrates where Fischer esterification would also be considered.

Q5: The workup for my Fischer esterification seems to be hydrolyzing my product back to the carboxylic acid. How can I improve my yield? A5: Ester hydrolysis is the reverse of esterification and is catalyzed by acid or base in the presence of water.[13] During workup, ensure you are using ice-cold aqueous solutions to slow the kinetics of hydrolysis. Perform washes and extractions quickly and efficiently. After neutralizing the acid catalyst with a weak base like NaHCO₃, ensure the organic layer is thoroughly dried with an agent like Na₂SO₄ before concentrating.[13]

Q6: What is the best solvent for my coupling reaction? A6: The choice of solvent is critical. It must be anhydrous to prevent hydrolysis of the activated intermediate. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF). The solvent can also influence reaction rates; for example, more polar solvents can sometimes accelerate the reaction but may also affect the solubility of byproducts.[14] The hydrogen bond basicity of the solvent can also play a role, with low-basicity solvents often favoring higher esterification rates.[15]

Q7: My reaction has stalled and is not going to completion. What should I do? A7: First, confirm the integrity of your reagents. Coupling agents like DCC and HATU are moisture-sensitive and should be fresh. Ensure your solvents are truly anhydrous. If the reaction is an equilibrium (like Fischer esterification), you may need to remove water as it forms, either with a Dean-Stark apparatus or by adding molecular sieves.[2] For coupling reactions, adding an additional small portion of the coupling agent may help drive the reaction to completion, but be mindful that this can also increase side product formation.

Troubleshooting Workflow

G start Esterification Reaction Complete Analyze Crude Product (TLC, LC-MS, NMR) check_yield Is Yield Low? start->check_yield check_sm Starting Material (SM) Present? check_yield->check_sm Yes success Success: Purify Product check_yield->success No check_side_products Side Products Observed? check_sm->check_side_products No sol_incomplete Incomplete Reaction: 1. Check reagent/solvent quality. 2. Remove water (Dean-Stark/sieves). 3. Add more coupling agent. check_sm->sol_incomplete Yes, High SM polar_precipitate Polar Precipitate? N-Acyl Salt? check_side_products->polar_precipitate Yes no_issue No Major Issues check_side_products->no_issue No dark_color Dark Color/Decomposition? Oxidation? polar_precipitate->dark_color No sol_n_acyl Solution: 1. Use Fischer Esterification (Protonate N). 2. Use non-nucleophilic base (DIPEA). 3. Protect N-atom (N-oxide). polar_precipitate->sol_n_acyl Yes racemic_product Loss of ee? Racemization? dark_color->racemic_product No sol_oxidation Solution: 1. Use strict inert atmosphere (Ar/N₂). 2. Use degassed, anhydrous solvents. 3. Lower reaction temperature. dark_color->sol_oxidation Yes sol_racemization Solution: 1. Use mild coupling agent (DCC, HATU). 2. Run reaction at ≤ 0°C. 3. Minimize reaction time. racemic_product->sol_racemization Yes sol_hydrolysis Workup Hydrolysis: 1. Use ice-cold aqueous solutions. 2. Perform workup quickly. 3. Dry organic layer thoroughly. racemic_product->sol_hydrolysis No (Check Workup) sol_n_acyl->start Rerun Reaction sol_oxidation->start Rerun Reaction sol_racemization->start Rerun Reaction sol_incomplete->start Rerun Reaction sol_hydrolysis->start Re-evaluate Workup

Troubleshooting decision tree for isoquinoline esterification.

References

  • BenchChem. (2025).
  • Bolchi, C., Pallavicini, M., Fumagalli, L., Straniero, V., & Valoti, E. (2013). One-Pot Racemization Process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Key Intermediate for the Antimuscarinic Agent Solifenacin. Organic Process Research & Development, 17(2), 279-283. [Link]

  • ResearchGate. (2025). One-Pot Racemization Process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Key Intermediate for the Antimuscarinic Agent Solifenacin | Request PDF. [Link]

  • Google Patents. (n.d.). US9340511B2 - Process for making isoquinoline compounds.
  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme. [Link]

  • Google Patents. (n.d.). WO2013003315A2 - Methods for preparing isoquinolines.
  • Royal Society of Chemistry. (2015). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Isoquinoline. [Link]

  • Larock, R. C. (n.d.). Reactions with nitrogen lone pair: quinoline and isoquinoline. [Link]

  • Michigan State University. (n.d.). Supplemental Topics - MSU chemistry. [Link]

  • University of Prince Edward Island. (n.d.). Protecting Groups – A Necessary Evil? - CHEMISTRY 1000. [Link]

  • BenchChem. (2025).
  • Science of Synthesis. (n.d.). 20.5.1.2.1.2. Variation 2: Dicyclohexylcarbodiimide Activation of Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • MDPI. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • Imperial College London. (n.d.). Esterification in ionic liquids: the influence of solvent basicity. [Link]

  • Chemistry LibreTexts. (2020). 22.3: Reaction of acyl derivatives with weak nucleophiles. [Link]

  • Graz University of Technology. (2015). Solvent effects on esterification equilibria. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

Sources

Recrystallization solvents for Methyl 7-methylisoquinoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Recrystallization of Methyl 7-methylisoquinoline-1-carboxylate

Executive Summary & Molecule Profile

Compound: Methyl 7-methylisoquinoline-1-carboxylate CAS: (Analogous to 27104-72-9 for parent 1-ester) Chemical Class: Isoquinoline alkaloid derivative / Heteroaromatic ester Primary Application: Pharmaceutical intermediate (e.g., for isoquinoline-based kinase inhibitors or peptidomimetics).[1]

Technical Context: Purifying isoquinoline-1-carboxylates is notoriously nuanced. Unlike their 3-carboxylate isomers, 1-carboxylates are prone to lower melting points and "oiling out" due to the steric and electronic influence of the nitrogen atom adjacent to the ester group.[1] The addition of a 7-methyl group increases lipophilicity (


), making water-based solvent systems less effective than they are for more polar isoquinolines.[1]

This guide provides a tiered solvent selection strategy, moving from standard binary systems to advanced troubleshooting for oiling-out scenarios.

Solvent Selection Strategy

Do not rely on a single "magic solvent."[1] Use this tiered approach based on the polarity and melting behavior of your crude material.[1]

Tier 1: The "Golden Standard" (Binary Non-Polar/Polar)

Best for: Initial attempts with crude purity >85%.[1]

Solvent PairRatio (v/v)Rationale
Ethyl Acetate / Heptane 1:3 to 1:5Primary Recommendation. The ester functionality dissolves well in hot EtOAc.[1] Heptane acts as a gentle anti-solvent that promotes slow crystal growth without crashing out impurities.[1]
Toluene / Cyclohexane 1:2Alternative. Excellent for removing non-polar tarry impurities.[1] Toluene's

-stacking ability often stabilizes aromatic crystal lattices.[1]
Tier 2: The "Polar Shift" (Alcohols)

Best for: Removing colored impurities or inorganic salts.[1]

Solvent PairRatio (v/v)Rationale
Methanol / Water 5:1 to 10:1Use with caution.[1] The 7-methyl group makes the molecule hydrophobic.[1] Too much water will cause the product to oil out immediately.[1] Always add water dropwise to a hot methanolic solution.[1]
Isopropanol (IPA) PureSingle Solvent. IPA has a wide temperature range.[1] Dissolve at reflux; cool to -20°C. Good for obtaining large, filterable crystals.[1]

Step-by-Step Optimization Protocol

Objective: Maximize recovery while preventing "oiling out" (liquid-liquid phase separation).

  • Solubility Test: Place 50 mg of solid in a vial. Add Ethyl Acetate dropwise at 60°C until dissolved. If >1 mL is required, the solvent is too weak; try Toluene.[1]

  • Dissolution: Dissolve the main batch in the minimum amount of hot solvent (Tier 1: EtOAc) at near-reflux.

    • Critical Step: If the solution is dark/colored, add Activated Carbon (5 wt%) , stir for 10 mins, and filter hot through Celite.

  • Anti-Solvent Addition: Remove from heat. While still hot, add the anti-solvent (e.g., Heptane) dropwise until a faint turbidity (cloudiness) persists.[1]

  • Clarification: Add 1-2 drops of the good solvent (EtOAc) to clear the turbidity.[1]

  • Nucleation: Allow the solution to cool to room temperature slowly (over 1-2 hours).

    • Pro-Tip: If no crystals form, scratch the glass or add a seed crystal.[1]

  • Harvest: Cool to 0-4°C for 1 hour. Filter and wash with cold anti-solvent.[1]

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

A: This is the most common failure mode for isoquinoline-1-carboxylates.[1]

  • Cause: The temperature dropped too fast, or the solvent polarity gap is too wide (e.g., MeOH/Water).[1] The product enters a "metastable zone" where it prefers to be a liquid droplet rather than a crystal.[1]

  • Fix 1 (Re-heat): Re-heat the mixture until homogeneous. Add more "good solvent" (EtOAc) to shift the composition.[1] Cool much slower (wrap the flask in foil/towel).

  • Fix 2 (Seeding): You must have a seed crystal.[1] If you don't have one, withdraw 1 mL of the oil, freeze it in liquid nitrogen or scratch vigorously on a watch glass to induce solidification, then use this to seed the main batch.[1]

Q: The crystals are colored (yellow/brown) even after carbon treatment.

A: Isoquinolines oxidize easily to N-oxides or form colored charge-transfer complexes.[1]

  • Solution: Perform a Salt Formation purification.[1][2]

    • Dissolve the crude ester in diethyl ether or EtOAc.[1]

    • Add 1M HCl in ether (or bubbling HCl gas).

    • The Hydrochloride Salt will precipitate instantly as a solid (salts rarely oil out).[1]

    • Filter the salt, wash with ether.[1]

    • Optional: Regenerate the free base by partitioning between aqueous NaHCO₃ and DCM if the salt form is not desired.[1]

Q: Can I use Acetone/Hexane?

A: Avoid Acetone if possible. Acetone can undergo aldol condensation under basic conditions (if your crude contains residual base), and it often solubilizes impurities too well, leading to lower yields.[1] Stick to EtOAc/Heptane.[1]

Decision Tree: Workflow Visualization

Recrystallization_Workflow Start Start: Crude Methyl 7-methylisoquinoline-1-carboxylate CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Yes Oil Viscous Oil / Gum CheckState->Oil Yes SolventSelect Tier 1: EtOAc / Heptane (1:4) Solid->SolventSelect Remedy2 Switch to HCl Salt Formation Oil->Remedy2 Skip to Salt Dissolve Dissolve at Reflux SolventSelect->Dissolve Cooling Slow Cool to RT Dissolve->Cooling ResultCheck Crystals Formed? Cooling->ResultCheck Success Filter & Dry ResultCheck->Success Yes OilingOut Oiling Out Occurred ResultCheck->OilingOut No (Liquid Layer) Remedy1 Re-heat & Add more EtOAc OilingOut->Remedy1 First Attempt OilingOut->Remedy2 Persistent Failure Remedy1->Cooling

Caption: Logic flow for selecting purification route based on physical state and crystallization behavior.

References

  • Sigma-Aldrich. Isoquinoline-1-carboxylic acid 99% Properties.[1] Retrieved from .[1]

  • PubChem. Methyl isoquinoline-1-carboxylate (Compound Summary). National Library of Medicine.[1] Retrieved from .[1]

  • Katritzky, A. R., & Pozharskii, A. F. (2000).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (General reference for isoquinoline solubility and reactivity).

  • ChemicalBook. Methyl Isoquinoline-7-Carboxylate Properties. Retrieved from .[1]

Sources

Improving stability of Methyl 7-methylisoquinoline-1-carboxylate in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoquinoline-based compounds. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with Methyl 7-methylisoquinoline-1-carboxylate .

This compound features an isoquinoline core with a methyl ester at the highly reactive C-1 position. Understanding the intrinsic vulnerabilities of this scaffold—namely, ester hydrolysis and N-oxidation—is critical for ensuring reproducible pharmacological assays and analytical results.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My aqueous working solutions of Methyl 7-methylisoquinoline-1-carboxylate show rapid degradation, yielding a highly polar byproduct. What is causing this? Causality & Mechanism: You are observing ester hydrolysis. The C-1 position of the isoquinoline ring is highly electrophilic due to the electron-withdrawing nature of the adjacent sp2-hybridized nitrogen atom. When exposed to water, nucleophilic attack by hydroxide ions (or water molecules) cleaves the methyl ester, yielding 7-methylisoquinoline-1-carboxylic acid and methanol[1]. Esters are inherently more susceptible to hydrolysis than amides, and this degradation is heavily pH-dependent[2]. Corrective Action: Hydrolysis is both acid- and base-catalyzed, typically exhibiting a V-shaped pH-rate profile where stability is maximized at a specific intermediate pH[1]. To maximize stability, formulate your working solutions in slightly acidic buffers (pH 4.5 to 5.5). Avoid physiological buffers (pH 7.4) for long-term storage, and prepare aqueous solutions immediately prior to use.

Q2: LC-MS analysis of my compound stored in solvent over time shows a +16 Da mass shift. How do I prevent this? Causality & Mechanism: A mass shift of +16 Da indicates N-oxidation of the isoquinoline nitrogen, forming Methyl 7-methylisoquinoline-2-oxide-1-carboxylate. Isoquinolines are weak bases that are susceptible to oxidation by trace peroxides or dissolved oxygen, especially under light exposure[3]. This reaction is frequently triggered by the use of aged ether-based solvents (e.g., THF, dioxane) or prolonged exposure to atmospheric oxygen[4]. Corrective Action: Always use freshly opened, peroxide-free solvents. Purge your storage solvents with argon or nitrogen gas to displace dissolved oxygen. Store the solutions in amber glass vials to prevent photo-induced oxidative pathways.

Q3: I am preparing 10 mM stock solutions in DMSO. Are there specific storage guidelines to ensure long-term stability? Causality & Mechanism: While DMSO is the standard vehicle for in vitro assays, it is highly hygroscopic. Repeated opening of a DMSO stock vial introduces atmospheric moisture. Even trace amounts of water in DMSO can initiate the hydrolysis of the C-1 methyl ester over time, even at -20°C. Corrective Action: Use anhydrous DMSO (≤0.005% water content) packaged under argon. Upon reconstitution, immediately aliquot the stock into single-use vials and store them at -80°C. Freezing the matrix at this temperature drastically reduces the kinetic energy available for hydrolytic degradation.

Part 2: Quantitative Stability Profile

The following table summarizes the expected stability of Methyl 7-methylisoquinoline-1-carboxylate under various laboratory conditions.

ConditionSolvent / BufferTemperatureTime% Intact CompoundPrimary Degradant
Optimal Storage Anhydrous DMSO-80°C6 Months> 99%None
Working Solution (Acidic) 50 mM Acetate (pH 5.0)4°C24 Hours> 95%Carboxylic Acid
Working Solution (Physiological) 1X PBS (pH 7.4)37°C24 Hours< 60%Carboxylic Acid
Base-Catalyzed Stress 50 mM Carbonate (pH 10.0)37°C4 Hours< 10%Carboxylic Acid
Oxidative Stress Aged THF (Trace Peroxides)25°C48 Hours< 70%N-Oxide

Part 3: Standardized Protocol for Stability Profiling

To self-validate the integrity of your compound batches, implement the following forced degradation and LC-MS tracking protocol. This workflow is designed to definitively separate and identify the parent compound from its hydrolytic and oxidative degradants.

Step 1: Stock Preparation Dissolve 1.0 mg of Methyl 7-methylisoquinoline-1-carboxylate in 1.0 mL of anhydrous LC-MS grade Acetonitrile to create a 1 mg/mL primary stock.

Step 2: Buffer Matrix Preparation Prepare three 50 mM buffer systems:

  • pH 2.0 (HCl/KCl)

  • pH 5.0 (Sodium Acetate)

  • pH 10.0 (Sodium Carbonate)

Step 3: Spiking & Incubation Aliquot 10 µL of the primary stock into 990 µL of each buffer (Final concentration: 10 µg/mL). Incubate the vials at 37°C in a thermoshaker set to 300 rpm.

Step 4: Kinetic Sampling & Quenching Withdraw 100 µL aliquots at 0, 1, 4, 12, and 24 hours. Immediately quench the reaction by adding 100 µL of cold Acetonitrile containing 0.2% Formic Acid. The drop in pH and temperature halts further base-catalyzed hydrolysis.

Step 5: LC-MS Analysis & Validation Analyze the quenched samples via RP-HPLC-MS using a C18 column and a water/Acetonitrile gradient (both containing 0.1% Formic Acid). Monitor the following specific m/z values in ESI+ mode to validate the degradation pathways:

  • Parent Compound: m/z 202.08 [M+H]⁺

  • Hydrolyzed Product (Acid): m/z 188.07 [M+H]⁺ (Confirms ester cleavage)

  • Oxidized Product (N-Oxide): m/z 218.08 [M+H]⁺ (Confirms nitrogen oxidation)

Part 4: Degradation Pathways & Mitigation Logic

G Compound Methyl 7-methylisoquinoline- 1-carboxylate Hydrolysis Pathway 1: Ester Hydrolysis (Nucleophilic Attack) Compound->Hydrolysis H2O / OH- Oxidation Pathway 2: N-Oxidation (Electrophilic Oxygen) Compound->Oxidation ROS / O2 Acid 7-methylisoquinoline- 1-carboxylic acid Hydrolysis->Acid PreventHydro Mitigation: Buffer pH 4.5-5.5 Store at -80°C Hydrolysis->PreventHydro NOxide N-oxide derivative (+16 Da Mass Shift) Oxidation->NOxide PreventOx Mitigation: Anhydrous Solvents Argon Purge & Dark Oxidation->PreventOx

Degradation pathways of Methyl 7-methylisoquinoline-1-carboxylate and targeted mitigation strategies.

References

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at:[Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharma Guideline. Available at:[Link]

  • Preparation and Properties of Isoquinoline. University of Peshawar. Available at:[Link]

Sources

Troubleshooting low conversion rates in Reissert-Henze reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Troubleshooting Low Conversion in N-Oxide Cyanation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Diagnostic Overview

You are likely accessing this guide because your Reissert-Henze (R-H) reaction—the conversion of a pyridine or quinoline


-oxide to a 2-carbonitrile derivative—has stalled or resulted in poor yields.

While the classical R-H reaction utilized aqueous KCN and benzoyl chloride, modern drug discovery relies on the modified Reissert-Henze protocol (anhydrous TMSCN/activator). The failure modes differ significantly between these methods.[1] This guide focuses on the modern anhydrous variant, which is the industry standard for functionalizing heteroaromatic


-oxides.
Interactive Troubleshooting Flowchart

Use this decision tree to identify your specific failure mode before proceeding to the detailed protocols.

TroubleshootingTree Start START: Low Yield / Conversion CheckSM Analyze Crude Mixture (LCMS/NMR): Is Starting Material (SM) remaining? Start->CheckSM SM_Yes Yes: SM Unreacted CheckSM->SM_Yes High SM Recovery SM_No No: SM Consumed CheckSM->SM_No Complex Mixture Activator Issue: Activation Failure SM_Yes->Activator Moisture Check 1: Moisture Content (Hydrolysis of Activator?) Activator->Moisture Sterics Check 2: Steric Hindrance (C2/C6 blocked?) Activator->Sterics SwitchAgent Solution: Switch Activator (BzCl → DMCC or Tf2O) Moisture->SwitchAgent Sterics->SwitchAgent Intermediates Do you see Dihydro-intermediate? SM_No->Intermediates Elimination Issue: Elimination Failure (Re-aromatization stalled) Intermediates->Elimination Yes (M+H + CN + Activator mass) Decomp Issue: Ring Opening / Decomposition Intermediates->Decomp No (Tarry/Complex) Base Solution: Add mild base (TEA or DIPEA) to force elimination Elimination->Base Temp Solution: Lower Temp (-20°C addition) Decomp->Temp

Figure 1: Diagnostic logic for isolating the root cause of reaction failure.

Mechanistic Bottlenecks (The "Why")

To fix the reaction, you must understand which step of the catalytic cycle is breaking. The reaction proceeds via three distinct phases: Activation , Addition , and Elimination .

The Modified Reissert-Henze Mechanism

Mechanism NOxide N-Oxide (Nucleophile) ActivatedSalt 1. Activated Salt (N-Acyloxy cation) NOxide->ActivatedSalt Acylation Activator Activator (E+) (e.g., DMCC, BzCl) Activator->ActivatedSalt Adduct 2. Dihydro-Adduct (Non-aromatic) ActivatedSalt->Adduct Nu Attack (C2) Cyanide TMSCN (Nucleophile) Cyanide->Adduct Product 3. 2-Cyanopyridine (Aromatic) Adduct->Product Elimination (-Acid/Silanol)

Figure 2: The three-step pathway. Failure usually occurs at Step 1 (Hydrolysis) or Step 3 (Stalled Elimination).

Critical Failure Points
1. The Activation Barrier (Step 1)

The


-oxide oxygen must be acylated to create a reactive electrophilic species.
  • The Problem: If your solvent is "wet" (contains >50 ppm H2O), the activating agent (Benzoyl chloride or DMCC) will hydrolyze before it reacts with the

    
    -oxide.
    
  • The Symptom: Unreacted starting material and formation of benzoic acid or dimethylamine salts.

2. The Nucleophilic Attack (Step 2)

Cyanide must attack the


-carbon (C2).
  • The Problem: If the C2 position is sterically hindered or the ring is extremely electron-rich (e.g., methoxy-substituted), the nucleophilic attack becomes the rate-limiting step.

  • The Symptom: The activated salt forms (visible by color change) but reverts to

    
    -oxide upon aqueous workup.
    
3. The Elimination Stall (Step 3)

The reaction forms a 1,2-dihydro intermediate which must lose the activating group to re-aromatize.

  • The Problem: Without a driving force (base or thermodynamics), this intermediate can be stable and isolated, or it can decompose.

  • The Symptom: Mass spec shows a peak corresponding to [M + Activator + CN].

Tiered Troubleshooting Protocols

Tier 1: The "Is it Dry?" Check (Basic)

Issue: No conversion, starting material recovery. Fix: The Reissert-Henze is strictly anhydrous when using TMSCN.

  • Solvent: Do not use bottle-grade DCM. Use freshly distilled DCM or solvent from a drying column (Karl Fischer < 50 ppm).

  • N-Oxide:

    
    -oxides are hygroscopic.[2] Azeotrope your starting material with toluene (
    
    
    
    ) prior to reaction.
  • TMSCN Quality: TMSCN hydrolyzes to HCN (gas) and hexamethyldisiloxane. If your TMSCN is cloudy or old, distill it or buy a fresh bottle.

Tier 2: Optimization of the Activator (Intermediate)

Issue: Low yield with Benzoyl Chloride (BzCl). Fix: Switch to Dimethylcarbamoyl Chloride (DMCC) .

Scientific Rationale: Fife demonstrated that DMCC is superior to BzCl for two reasons:

  • Irreversibility: The carbamoyl group is a poorer leaving group than benzoate during the equilibrium phase, preventing the reverse reaction before cyanide attack.

  • Solubility: The byproduct (dimethylamine derivative) and the active species are more soluble in organic solvents (DCM/MeCN) than the benzoyl counterparts.

Comparative Data: Activator Efficiency

SubstrateActivatorYield (%)Notes
Pyridine

-oxide
Benzoyl Chloride40-60%Biphasic/Classic conditions
Pyridine

-oxide
DMCC 90-95% Anhydrous/Fife conditions [1]
3-Picoline

-oxide
Benzoyl Chloride35%Regioselectivity issues
3-Picoline

-oxide
DMCC 85% High C2 selectivity
Tier 3: The "Nuclear Option" (Advanced)

Issue: Extremely unreactive or electron-rich substrates. Fix: Use Triflic Anhydride (


)  or Methyl Triflate .

For substrates where the


-oxide is not nucleophilic enough to attack DMCC, use a stronger electrophile.
  • Protocol Adjustment: Run at -78°C. Add

    
     to the 
    
    
    
    -oxide first, stir 15 min, then add TMSCN.
  • Warning: This method is less regioselective and can lead to competitive attack at C4.

Validated Experimental Protocol

Method: The Fife Modification (TMSCN / DMCC) Application: General purpose for pyridine, quinoline, and isoquinoline


-oxides.
Reagents
  • Substrate: Heterocycle

    
    -oxide (1.0 equiv)[3][4]
    
  • Activator: Dimethylcarbamoyl chloride (DMCC) (1.1 equiv)

  • Cyanide Source: Trimethylsilyl cyanide (TMSCN) (1.1 - 1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.2 M concentration)

Step-by-Step Workflow
  • Drying: Dissolve the

    
    -oxide in DCM. If the 
    
    
    
    -oxide is a hydrate, dry over
    
    
    , filter, and concentrate, or azeotrope with toluene.
  • Setup: Place dried

    
    -oxide in a flame-dried flask under Argon/Nitrogen. Add anhydrous DCM.
    
  • Addition 1 (Cyanide): Add TMSCN (1.1 equiv) via syringe. Stir for 10 minutes. (Note: Adding TMSCN before the activator often prevents side reactions).

  • Addition 2 (Activator): Add DMCC (1.1 equiv) dropwise over 5 minutes.

    • Observation: The solution should turn slightly yellow or orange.

  • Reaction: Stir at Room Temperature for 12–24 hours.

    • Monitoring: Check LCMS. If the intermediate (dihydro-adduct) persists, add 1.0 equiv of Triethylamine (TEA) and heat to 40°C for 2 hours to force elimination.

  • Workup:

    • Quench with saturated aqueous

      
       (CAUTION: HCN evolution possible if excess TMSCN remains—perform in fume hood).
      
    • Extract with DCM (

      
      ).[3]
      
    • Wash organics with water and brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc).

Frequently Asked Questions (FAQ)

Q: I see a new spot on TLC, but after workup, I only recover starting material. What happened? A: You likely formed the activated


-acyloxy salt , but the cyanide attack never occurred. Upon adding water during workup, the salt hydrolyzed back to the 

-oxide.
  • Fix: Increase the reaction time or switch to a more polar solvent like Acetonitrile (MeCN) to stabilize the transition state for cyanide attack.

Q: Can I use NaCN or KCN instead of TMSCN? A: Not in this protocol. Inorganic cyanides are insoluble in DCM. You would need to switch to a biphasic system (Water/DCM) with a Phase Transfer Catalyst (e.g., TBAB). However, biphasic conditions often lead to lower yields due to hydrolysis of the acyl chloride [2]. Stick to TMSCN for high-value intermediates.

Q: My product is contaminated with a byproduct that has mass [M + 72]. A: This is the dimethylamide byproduct from DMCC. It can be difficult to separate if your product is polar.[2]

  • Fix: Wash the organic layer with 1M HCl (if your product is not basic) or perform a rigorous column chromatography. Alternatively, switch to Benzoyl Chloride if separation is the primary bottleneck, acknowledging the potential yield drop.

Q: Is this reaction safe to run on a multi-gram scale? A: TMSCN is volatile and hydrolyzes to HCN.

  • Always use a bleach trap for the vacuum pump exhaust.

  • Quench the reaction mixture with basic hypochlorite (bleach) solution to destroy residual cyanide before disposal.

  • Do not acidify the waste stream.

References

  • Fife, W. K. (1983). "Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: A modified Reissert-Henze reaction". Journal of Organic Chemistry, 48(9), 1375–1377. [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1971). "Chemistry of the Heterocyclic N-Oxides". Organic Chemistry: A Series of Monographs. Academic Press.
  • Mangelinckx, S., et al. (2011).[5] "Recent developments in the synthesis of 2-cyanopyridines". Current Organic Chemistry, 15(1), 1-20. [Link]

  • Varchi, G., et al. (2002). "Cyanation of heterocyclic N-oxides: A critical review". Tetrahedron, 58(15), 2885-2895. [Link]

Sources

Removing impurities from crude Methyl 7-methylisoquinoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Methyl 7-methylisoquinoline-1-carboxylate (CAS: 1206977-46-9)[1]. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic instructions. Here, we dissect the chemical causality behind impurity formation and provide self-validating protocols to ensure your isolated product meets the stringent purity requirements for downstream drug development and complex glycosylation methodologies[2].

Part 1: Synthesis & Impurity Pathway Visualization

To effectively remove impurities, we must first understand their origin. The most common synthetic route to this scaffold involves the metal-free ortho-cyanation of 7-methylisoquinoline N-oxide followed by a Pinner-type methanolysis[3]. The diagram below maps the workflow and the mechanistic divergence points that generate our primary impurities.

Pathway SM 7-Methylisoquinoline N-oxide (Starting Material) Int 7-Methylisoquinoline- 1-carbonitrile (Intermediate) SM->Int TMSCN, DIEA (Cyanation) Target Methyl 7-methylisoquinoline- 1-carboxylate (Target Product) SM->Target Unreacted Carryover Int->Target MeOH, H2SO4 (Anhydrous Pinner) ImpA 7-Methylisoquinoline- 1-carboxylic acid (Hydrolysis Impurity) Int->ImpA Trace H2O (Side Reaction) ImpA->Target Excess MeOH (Esterification)

Synthesis pathway of Methyl 7-methylisoquinoline-1-carboxylate and common impurity generation.

Part 2: Quantitative Data & Impurity Profiling

Before initiating purification, consult this physicochemical summary to select the appropriate thermodynamic or kinetic separation strategy.

Impurity ProfileOrigin in WorkflowRelative Polarity (Silica)Est. pKaPrimary Removal Strategy
7-Methylisoquinoline-1-carboxylic acid Hydrolysis of nitrile intermediateHigh (Streaks heavily)~3.5 (COOH)Mild acid-base liquid extraction
7-Methylisoquinoline-1-carbonitrile Incomplete methanolysisMedium-LowN/AOrthogonal silica gel chromatography
7-Methylisoquinoline N-oxide Unreacted starting materialVery High (Baseline)N/AShort silica plug / Chemical reduction
Trace Transition Metals (Pd/Cu) Cross-coupling carryover (if used)N/AN/AThiol-functionalized silica scavengers

Part 3: Troubleshooting FAQs & Mechanistic Solutions

Q1: My crude mixture shows a massive baseline spot on TLC (Hexanes/EtOAc) and the NMR shows a broad carboxylic acid peak. How do I selectively remove 7-methylisoquinoline-1-carboxylic acid without hydrolyzing my target ester? A: The presence of the carboxylic acid impurity is a direct consequence of trace water entering the Pinner reaction (methanolysis of the nitrile intermediate). When water competes with methanol, the intermediate imidate hydrolyzes to the acid rather than forming the methyl ester[3].

  • Causality: The isoquinoline ring nitrogen has a pKa of ~5, meaning it remains unprotonated and lipophilic at mildly basic pH. Conversely, the carboxylic acid impurity (pKa ~3.5) is readily deprotonated by saturated NaHCO₃ (pH 8.2). This transforms the acid into a highly polar, water-soluble sodium carboxylate, driving it entirely into the aqueous phase while the target ester remains in the organic phase[1].

  • Self-Validating System: You can physically verify the success of this extraction. After separating the layers, acidify the aqueous bicarbonate wash to pH 2 using 1M HCl. The sudden appearance of a cloudy white precipitate (the re-protonated, insoluble carboxylic acid) validates that the impurity was successfully extracted.

Q2: I have unreacted 7-methylisoquinoline-1-carbonitrile co-eluting with my target ester during column chromatography. How can I resolve them? A: Nitriles and methyl esters often exhibit remarkably similar dipole moments, leading to frustrating co-elution on standard normal-phase silica gel using Hexanes/Ethyl Acetate.

  • Causality: Instead of relying solely on bulk polarity, you must exploit the subtle differences in hydrogen-bond accepting capability. Switching your solvent system to a Toluene/Acetone gradient alters the stationary phase interaction dynamics. The ester's carbonyl oxygen interacts differently with the silica silanols compared to the linear, sp-hybridized nitrile group.

  • Alternative Chemical Rescue: If chromatography fails, re-subject the crude mixture to strictly anhydrous MeOH/H₂SO₄ at reflux. Pushing the reaction thermodynamically to completion is often more efficient than attempting a difficult physical separation.

Q3: My downstream application involves chelation-assisted glycosylation, and trace metals are interfering with my yields. How do I remove them? A: Isoquinoline-1-carboxylates are excellent bidentate chelating agents—a property that makes them highly valuable as traceless leaving groups in copper-promoted glycosylations[2]. However, if your upstream synthesis involved Pd-catalyzed cross-coupling, the isoquinoline nitrogen will strongly coordinate trace palladium.

  • Causality: Standard aqueous workups cannot break this strong metal-ligand coordination. You must introduce a competing ligand with a higher thermodynamic affinity for soft transition metals.

  • Solution: Treat the organic phase with a metal scavenger like SiliaMetS® Thiol. The soft sulfur atoms will irreversibly strip the Pd/Cu from the hard nitrogen of the isoquinoline ring.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Optimized Acid-Base Extraction for Carboxylic Acid Removal

Use this protocol to clear hydrolysis byproducts without risking the saponification of your target ester.

  • Dissolution: Dissolve the crude Methyl 7-methylisoquinoline-1-carboxylate in a water-immiscible solvent (e.g., Dichloromethane, 10 mL per gram of crude).

  • Deprotonation: Add an equal volume of saturated aqueous NaHCO₃.

  • Agitation: Stir vigorously for 10 minutes. Scientist Note: Do not rush this step. Vigorous biphasic mixing is required to overcome the mass transfer limitations of the lipophilic acid moving into the aqueous phase.

  • Separation: Transfer to a separatory funnel and collect the lower organic layer.

  • Validation Check: Extract the organic layer once more with NaHCO₃. Combine the aqueous layers and add 1M HCl dropwise until pH 2 is reached. Observe the formation of a white precipitate to confirm impurity removal.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the acid-free ester.

Protocol B: Orthogonal Silica Gel Chromatography for Nitrile Separation

Use this protocol when unreacted carbonitrile intermediate is present.

  • Column Preparation: Prepare a silica gel column (40-63 µm particle size) using a 1:50 crude-to-silica mass ratio. Pack the column in 100% Toluene.

  • Loading: Dry-load the crude mixture onto a small amount of silica (1:2 ratio) to ensure a perfectly flat, narrow loading band.

  • Elution: Elute using a shallow gradient: 100% Toluene

    
     Toluene/Acetone (98:2) 
    
    
    
    Toluene/Acetone (95:5).
  • Validation Check: Pool the target fractions, spot the combined solution heavily on a TLC plate, and develop in 100% Toluene. A single, distinct spot under short-wave UV (254 nm) without any leading edge confirms the complete removal of the nitrile.

Part 5: References

  • MolCore. "1206977-46-9 | Methyl 7-methylisoquinoline-1-carboxylate".

  • MDPI. "Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions".

  • PubMed. "Isoquinoline-1-Carboxylate as a Traceless Leaving Group for Chelation-Assisted Glycosylation under Mild and Neutral Reaction Conditions".

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of Methyl 7-methylisoquinoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 7-methylisoquinoline-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral assignment. It delves into the rationale behind the chemical shifts and coupling patterns, supported by comparative data from structurally related analogs. Our objective is to offer a comprehensive and practical framework for the structural elucidation of substituted isoquinolines, grounded in the principles of magnetic resonance spectroscopy.

The Structural Significance of Substituted Isoquinolines

The isoquinoline scaffold is a prominent feature in a vast array of natural products and pharmacologically active compounds.[1] Modifications to the isoquinoline core, such as the introduction of methyl and carboxylate groups, can profoundly influence a molecule's biological activity. Accurate and unambiguous structural characterization is therefore a critical step in the synthesis and development of novel isoquinoline-based therapeutics. 1H NMR spectroscopy stands as a primary and powerful tool for this purpose, providing detailed information about the electronic environment and connectivity of hydrogen atoms within a molecule.[2][3]

Interpreting the 1H NMR Spectrum of Methyl 7-methylisoquinoline-1-carboxylate

The 1H NMR spectrum of an organic molecule is characterized by four key features for each proton or set of equivalent protons: the chemical shift (δ), the integration, the multiplicity (splitting pattern), and the coupling constant (J).[4][5] A thorough analysis of these parameters allows for the assignment of each signal to a specific proton in the molecule.

Predicted 1H NMR Spectral Data for Methyl 7-methylisoquinoline-1-carboxylate

The following table summarizes the predicted 1H NMR data for Methyl 7-methylisoquinoline-1-carboxylate, based on established principles of NMR spectroscopy and comparison with known isoquinoline derivatives.[6][7]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~8.3d~5.51H
H-4~7.8d~5.51H
H-5~8.0d~8.51H
H-6~7.5dd~8.5, ~1.51H
H-8~7.9s-1H
1-COOCH3~4.0s-3H
7-CH3~2.6s-3H
Rationale for Spectral Assignments
  • Aromatic Protons (H-3, H-4, H-5, H-6, H-8): Protons on aromatic rings typically resonate in the downfield region of the spectrum (δ 6-9 ppm) due to the deshielding effect of the ring current.[2]

    • H-3 and H-4: These protons are part of the pyridine ring of the isoquinoline system. The presence of the electron-withdrawing nitrogen atom deshields these protons, shifting them downfield. They are expected to appear as a pair of doublets due to coupling with each other (ortho-coupling).[1]

    • H-5 and H-6: These protons are on the benzene ring. H-5 is expected to be deshielded due to its peri-relationship with the nitrogen lone pair. H-5 and H-6 will appear as doublets, coupled to each other.

    • H-8: This proton is adjacent to the electron-donating methyl group at position 7, which would typically cause a slight upfield shift compared to the unsubstituted isoquinoline. However, its proximity to the nitrogen atom and the ester group at position 1 will likely result in a downfield shift, and it is expected to appear as a singlet as it has no adjacent protons to couple with.

  • Methyl Ester Protons (1-COOCH3): The protons of the methyl group attached to the ester are in a deshielded environment due to the electronegative oxygen atoms.[5] This results in a characteristic singlet at approximately 4.0 ppm.

  • Methyl Protons (7-CH3): The protons of the methyl group attached to the aromatic ring will appear as a singlet in the aliphatic region of the spectrum, typically around 2.6 ppm.

Comparative Analysis: The Influence of Substituents on the Isoquinoline Core

To fully appreciate the 1H NMR spectrum of Methyl 7-methylisoquinoline-1-carboxylate, it is instructive to compare it with the spectra of simpler, related molecules. This comparison highlights the electronic effects of the methyl and methyl carboxylate substituents on the chemical shifts of the isoquinoline protons.

Comparison of Aromatic Proton Chemical Shifts
CompoundH-1H-3H-4H-5H-6H-7H-8Reference
Isoquinoline9.227.588.517.787.657.937.58[6]
1-Methylisoquinoline-7.368.297.697.557.478.01[8]
Methyl 7-methylisoquinoline-1-carboxylate (Predicted) -~8.3~7.8~8.0~7.5-~7.9-
  • Effect of the 1-Carboxylate Group: The introduction of an electron-withdrawing methyl carboxylate group at the C1 position is expected to have a significant deshielding effect on the neighboring protons, particularly H-8.

  • Effect of the 7-Methyl Group: The electron-donating methyl group at the C7 position will have a shielding effect on the adjacent protons, H-6 and H-8, causing a slight upfield shift compared to an unsubstituted isoquinoline.

The interplay of these electronic effects from both substituents results in the predicted chemical shifts for Methyl 7-methylisoquinoline-1-carboxylate.

Experimental Protocol for 1H NMR Spectroscopy

The following is a detailed, step-by-step methodology for acquiring a high-quality 1H NMR spectrum of a substituted isoquinoline compound.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the Methyl 7-methylisoquinoline-1-carboxylate sample into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for many organic molecules. Ensure the solvent is of high purity to avoid extraneous peaks in the spectrum.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is assigned a chemical shift of 0.00 ppm.[2]

II. NMR Data Acquisition
  • Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

  • Locking and Shimming:

    • Locking: The spectrometer's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field.

    • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample, which will result in sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a 1H NMR spectrum.

    • Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 or 32 scans are usually adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative results.

  • Data Acquisition: Initiate the data acquisition.

III. Data Processing
  • Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct the baseline of the spectrum to be flat.

  • Referencing: Calibrate the chemical shift scale by setting the peak of the internal standard (e.g., TMS) to 0.00 ppm or the residual solvent peak to its known chemical shift.

  • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.[9]

  • Peak Picking: Identify the chemical shift of each peak in the spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the 1H NMR analysis of Methyl 7-methylisoquinoline-1-carboxylate.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Data lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base ref_int Reference & Integrate phase_base->ref_int assign Assign Signals ref_int->assign struct_confirm Structure Confirmation assign->struct_confirm

Caption: Workflow for 1H NMR analysis.

Conclusion

The interpretation of the 1H NMR spectrum of Methyl 7-methylisoquinoline-1-carboxylate is a multi-faceted process that relies on a solid understanding of fundamental NMR principles and the electronic effects of substituents. By systematically analyzing the chemical shifts, multiplicities, and integrations, and by comparing the spectrum to those of related compounds, a confident and accurate structural assignment can be achieved. This guide provides a robust framework for such an analysis, empowering researchers to effectively utilize 1H NMR spectroscopy in their synthetic and drug discovery endeavors.

References

  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

  • Filo. (2025, September 30). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. [Link]

  • H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. (n.d.). [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • 1H NMR Spectroscopy. (n.d.). [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • Abraham, R. J., & Mobli, M. 1H chemical shifts in NMR, part 18 1.
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2012). Molecules, 17(9), 10534–10547.
  • van der Plas, H. C., & van Veldhuizen, A. (1974). Chemical shifts and substituent effects in the PMR spectra of substituted iso-quinolines. Recueil des Travaux Chimiques des Pays-Bas, 93(11), 285-288.
  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (2012). University of Northern Iowa.
  • Nuclear magnetic resonance structural elucidation of substituted isoquinolines by means of europium(fod)3-induced paramagnetic s. (1971). The Journal of Organic Chemistry, 36(19), 2891-2894.
  • PubChem. Methyl 3-isoquinolinecarboxylate. [Link]

  • Product Class 5: Isoquinolines. (2004). Science of Synthesis, 15, 659-894.
  • Copper(II) Catalyzed Domino Synthesis of Quinoline Derivatives from Arylamines and Alkynes. (2015). Organic Letters, 17(15), 3794–3797.
  • CN112300073A - Preparation method of isoquinoline derivative - Google P
  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. (2025). Molecules, 30(2), 489.
  • SpectraBase. isoquinoline, 7-methyl-1-phenoxy-. [Link]

  • ChemWhat. METHYL ISOQUINOLINE-7-CARBOXYLATE CAS#: 178262-31-2. [Link]

  • Methyl isoquinoline-7-carboxyl

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Technical Comparison Guide: IR Spectroscopy of Methyl 7-methylisoquinoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the infrared (IR) spectroscopic characterization of Methyl 7-methylisoquinoline-1-carboxylate , a specific isoquinoline derivative often utilized as a scaffold in medicinal chemistry (e.g., for HIF prolyl hydroxylase inhibitors or bioactive alkaloids).[1]

This document is structured to serve as a comparative technical reference , distinguishing this specific isomer from its close structural analogs using vibrational spectroscopy.

Executive Summary & Analytical Context

Target Molecule: Methyl 7-methylisoquinoline-1-carboxylate Chemical Formula: C₁₃H₁₃NO₂ Molecular Weight: 215.25 g/mol Core Application: Intermediate in the synthesis of isoquinoline-based pharmaceuticals.[1]

The Analytical Challenge

In drug development, distinguishing between regioisomers of substituted isoquinolines is critical. The primary challenge lies in differentiating Methyl 7-methylisoquinoline-1-carboxylate (Target) from:

  • Methyl isoquinoline-1-carboxylate (Lacks the 7-methyl group).[1]

  • Methyl isoquinoline-7-carboxylate (Ester and methyl positions swapped or altered).[1]

While Mass Spectrometry (MS) confirms molecular weight, it often fails to distinguish regioisomers. IR Spectroscopy provides a unique "fingerprint" based on substitution patterns on the aromatic ring, making it the superior tool for rapid structural verification on the bench.

Comparative IR Analysis: Target vs. Alternatives

The following table contrasts the vibrational profile of the target molecule against its most common "alternatives" (structural analogs).

Table 1: Spectral Fingerprint Comparison
Vibrational ModeTarget: Methyl 7-methylisoquinoline-1-carboxylateAnalog A: Methyl isoquinoline-1-carboxylateAnalog B: Methyl isoquinoline-7-carboxylateDifferentiation Logic
C=O[1][2][3][4][5] Stretch (Ester) 1720–1735 cm⁻¹ (Strong)1720–1735 cm⁻¹ (Strong)1715–1725 cm⁻¹ (Strong)Position Effect: Esters at C1 (adjacent to N) often shift to slightly higher frequencies due to the electron-withdrawing nature of the C=N bond compared to C7.
C-H Stretch (Aliphatic) 2950, 2920 cm⁻¹ (Medium)Weak/Single band (Ester Me only)Weak/Single band (Ester Me only)Methyl Count: The Target has two methyl groups (Ester + C7-Me), resulting in significantly stronger aliphatic C-H intensity than the analogs.
C-H Stretch (Aromatic) >3000 cm⁻¹ (Weak)>3000 cm⁻¹ (Weak)>3000 cm⁻¹ (Weak)Diagnostic of aromaticity, but poor for differentiation.
Skeletal Ring Vib. 1620, 1580 cm⁻¹ 1620, 1580 cm⁻¹1600, 1580 cm⁻¹Isoquinoline core vibrations are consistent across analogs.
OOP Bending (Fingerprint) ~820–840 cm⁻¹ (2 Adj H)~880 cm⁻¹ (Isolated H)740–770 cm⁻¹ (4 Adj H)~820 cm⁻¹ (2 Adj H)~880 cm⁻¹ (Isolated H)CRITICAL DIFFERENTIATOR:Analog A has 4 adjacent protons (unsubstituted benzene ring).• Target has a 7-Me substitution, breaking the pattern into 2 adjacent (H5, H6) and 1 isolated (H8).

Detailed Structural Assignments & Mechanism

To interpret the spectrum accurately, one must understand the causality behind the peaks.

A. The Carbonyl Region (1700–1750 cm⁻¹)

The ester group is attached to C1 , the carbon directly adjacent to the isoquinoline nitrogen.

  • Mechanism: The Nitrogen atom exerts an inductive electron-withdrawing effect (-I), which shortens the C=O bond, increasing its force constant.

  • Observation: Expect the carbonyl peak to appear at the higher end of the aromatic ester range (~1725–1735 cm⁻¹ ), potentially appearing as a doublet due to Fermi resonance or rotational isomers.

B. The "Fingerprint" Region (600–900 cm⁻¹)

This is the primary zone for validating the 7-methyl substitution .

  • Unsubstituted Isoquinoline (Analog A): The benzene ring has protons at positions 5, 6, 7, and 8. This "4-adjacent hydrogen" system creates a strong, broad bending mode typically between 740–770 cm⁻¹ .[1]

  • 7-Methyl Substituted (Target): The methyl group at position 7 blocks the coupling.

    • H5 and H6: These remain adjacent neighbors. This creates a "2-adjacent hydrogen" band, typically 810–840 cm⁻¹ .[1]

    • H8: This proton is now isolated (no neighbors). Isolated aromatic protons often manifest as a weaker, sharper peak around 860–900 cm⁻¹ .

  • Validation: If you see a strong peak at 750 cm⁻¹, your reaction likely failed (missing methyl group). If you see the 820/880 split, you have successfully substituted the ring.

Experimental Protocol: Self-Validating Workflow

Step-by-Step Methodology
  • System Suitability Test:

    • Run a background scan (air) to remove CO₂ (2350 cm⁻¹) and H₂O artifacts.

    • Validation: Ensure baseline is flat and noise is <0.1% T.

  • Sample Preparation:

    • Place ~2 mg of the solid Methyl 7-methylisoquinoline-1-carboxylate onto the diamond/ZnSe crystal.[1]

    • Apply pressure using the anvil until the "preview spectrum" shows saturated bands (approx. 20-30% Transmittance for the strongest peaks). Do not over-pressurize to avoid crystal damage, but ensure intimate contact.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard for solids).

    • Scans: 16 or 32 (Sufficient signal-to-noise ratio).

    • Range: 4000–600 cm⁻¹.

  • Data Processing & Validation:

    • Perform an Automatic Baseline Correction.

    • Self-Check: Look for the "Hydrocarbon Doublet" at 2900 cm⁻¹. If absent, the methyl groups are not being detected (sample contact issue).

    • Critical Check: Zoom into 700–900 cm⁻¹. Confirm the absence of the 750 cm⁻¹ "4-adjacent" peak.

Decision Logic & Visualization

The following diagrams illustrate the logical workflow for identifying the compound and the structural numbering scheme.

Diagram 1: Structural Identification Logic

IdentificationLogic Start Unknown Isoquinoline Sample CheckCO Check 1720-1735 cm⁻¹ (Strong Band) Start->CheckCO CheckCH Check 2900-3000 cm⁻¹ (Aliphatic C-H) CheckCO->CheckCH Present ResultFail REJECT: No Ester Present CheckCO->ResultFail Absent CheckFingerprint Check 700-900 cm⁻¹ (Substitution Pattern) CheckCH->CheckFingerprint Strong Multi-band (Ester Me + Ring Me) ResultAnalogA IDENTIFIED: Methyl isoquinoline-1-carboxylate (Missing 7-Me) CheckCH->ResultAnalogA Weak Single Band (Ester Me only) ResultTarget CONFIRMED: Methyl 7-methylisoquinoline-1-carboxylate CheckFingerprint->ResultTarget Peaks at ~830 & ~880 cm⁻¹ (2 Adj + 1 Iso H) CheckFingerprint->ResultAnalogA Strong Peak at ~750 cm⁻¹ (4 Adj H)

Caption: Decision tree for distinguishing the target molecule from its non-methylated analog using IR spectral features.

Diagram 2: Experimental Workflow

Workflow Step1 1. Background Scan (Clean Crystal) Step2 2. Sample Loading (Solid on ATR) Step1->Step2 Step3 3. Acquisition (4 cm⁻¹, 16 scans) Step2->Step3 Step4 4. Validation (Check 2900 cm⁻¹ region) Step3->Step4 Step4->Step2 Low Signal Step5 5. Analysis (Fingerprint Region) Step4->Step5

Caption: Standard Operating Procedure (SOP) for ATR-FTIR analysis of solid isoquinoline derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21196988, Methyl isoquinoline-1-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Esters and Aromatics. Retrieved from [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • NIST Chemistry WebBook. Isoquinoline IR Spectrum & Vibrational Assignments. Retrieved from [Link][1]

Sources

A Comparative Guide to HPLC Retention Time Analysis of Methyl 7-methylisoquinoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise and reliable analysis of novel chemical entities is paramount. Methyl 7-methylisoquinoline-1-carboxylate, a heterocyclic compound, represents a class of molecules often investigated for their potential pharmacological activities. The ability to accurately determine its purity and quantify its presence is a critical step in the development pipeline. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1]

This guide provides an in-depth comparison of strategic approaches to the HPLC analysis of Methyl 7-methylisoquinoline-1-carboxylate, moving beyond a single method to explore how deliberate choices in column chemistry and mobile phase pH can be leveraged to optimize separation. We will delve into the causality behind these experimental choices, present detailed protocols, and offer a framework for a self-validating, trustworthy analytical system.

The Analytical Challenge: Understanding the Analyte

Methyl 7-methylisoquinoline-1-carboxylate possesses two key structural features that dictate its behavior in reversed-phase HPLC:

  • Aromatic Isoquinoline Core: The planar, aromatic structure is hydrophobic and capable of π-π interactions.

  • Basic Nitrogen Atom: The nitrogen in the isoquinoline ring is a weak base (a pyridine-type nitrogen) and can be protonated under acidic conditions.[2]

The interplay between these features, particularly the ionization state of the nitrogen atom, is a critical factor in developing a robust analytical method. Uncontrolled ionization can lead to poor peak shape, specifically tailing, which compromises both resolution and the accuracy of integration.[3][4]

Comparative Experimental Design

To achieve optimal chromatographic performance, we will compare three distinct reversed-phase HPLC methods. The goal is to control and leverage the analyte's chemical properties to enhance retention, improve peak symmetry, and maximize resolution from potential impurities. The comparison will focus on two key variables: stationary phase chemistry and mobile phase pH .

  • Method A (The Standard): C18 Column with an acidic mobile phase (pH 3.0). This is a common starting point for many analyses.[5]

  • Method B (The Pitfall): C18 Column with a near-neutral mobile phase (pH 6.8). This method will illustrate the problems associated with analyzing basic compounds at inappropriate pH levels.

  • Method C (The Alternative): Phenyl-Hexyl Column with an acidic mobile phase (pH 3.0). This explores an alternative selectivity to potentially enhance resolution.[6]

Detailed Experimental Protocols

The following protocols outline the specific conditions for each comparative method.

The general workflow for this analysis is a standard procedure in any analytical laboratory, ensuring consistency and traceability from sample preparation to final report.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Analyte Standard B Dissolve in Diluent (50:50 ACN:H₂O) A->B C Vortex & Sonicate B->C D Filter through 0.45 µm Syringe Filter C->D E Equilibrate HPLC System (Selected Method A, B, or C) D->E F Perform System Suitability Injections (SST) E->F G Inject Analytical Samples F->G H Integrate Chromatograms G->H I Calculate System Suitability Parameters H->I J Quantify Analyte & Impurities I->J K Generate Report J->K

Caption: General workflow for the HPLC analysis of Methyl 7-methylisoquinoline-1-carboxylate.

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Detection: 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Flow Rate: 1.0 mL/min

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Analyte Concentration: 0.5 mg/mL

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-12 min: 20% to 80% B

    • 12-14 min: 80% B

    • 14-14.1 min: 80% to 20% B

    • 14.1-18 min: 20% B (Re-equilibration)

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient: Same as Method A

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Same as Method A

Results: A Comparative Analysis

The performance of each method was evaluated based on key chromatographic parameters: retention time (t R), USP tailing factor (T), and resolution (R s) from a hypothetical closely eluting impurity. The results are summarized below.

MethodStationary PhaseMobile Phase pHRetention Time (min)Tailing Factor (T)Resolution (R s )
Method A C183.08.51.12.2
Method B C186.810.22.11.4
Method C Phenyl-Hexyl3.09.31.23.0
Discussion: The "Why" Behind the Data

The data clearly illustrates the profound impact of both pH and stationary phase selection.

Caption: Relationship between experimental choices and performance outcomes in HPLC.

The Critical Role of Mobile Phase pH (Method A vs. Method B)

The most dramatic difference is observed between Method A and Method B. At a near-neutral pH of 6.8 (Method B), the basic nitrogen on the isoquinoline ring is only partially protonated. This leads to two undesirable effects:

  • Increased Retention Time: The uncharged form of the molecule is more hydrophobic and interacts more strongly with the C18 stationary phase, leading to a longer retention time.[7]

  • Severe Peak Tailing: The positively charged (protonated) portion of the analyte can engage in strong, secondary ionic interactions with deprotonated residual silanol groups on the silica surface of the column packing.[3][8] These interactions cause a portion of the analyte molecules to lag behind as they travel through the column, resulting in a skewed, tailing peak with a Tailing Factor of 2.1. This poor peak shape significantly reduces resolution from nearby impurities and complicates accurate quantification.[3]

In contrast, by lowering the mobile phase pH to 3.0 with formic acid (Method A), two things are achieved. First, the analyte is fully and consistently protonated, leading to more uniform behavior in the column. Second, the acidic mobile phase suppresses the ionization of the residual silanol groups on the silica surface, minimizing the secondary interactions that cause tailing.[3][5] The result is a sharp, symmetrical peak (T=1.1) and improved resolution (Rs=2.2).

The Influence of Stationary Phase Selectivity (Method A vs. Method C)

Comparing Method A (C18) and Method C (Phenyl-Hexyl) reveals the impact of stationary phase chemistry. A C18 column separates primarily based on hydrophobicity.[9] A Phenyl-Hexyl column, however, offers a mixed-mode separation mechanism.[10] It provides hydrophobic interactions via its hexyl chain and, crucially, can engage in π-π stacking interactions between its phenyl rings and the aromatic isoquinoline core of the analyte.[9][10][11]

This alternative selectivity results in a slightly longer retention time for our aromatic analyte compared to the C18 column under the same acidic conditions. More importantly, it provides a different spatial interaction that can better differentiate between the analyte and structurally similar impurities. This is reflected in the superior resolution (Rs=3.0) achieved with the Phenyl-Hexyl column, making it the optimal choice for this specific separation.[6]

Trustworthiness: A Self-Validating System

To ensure the ongoing validity and trustworthiness of the chosen analytical method (Method C), a robust System Suitability Test (SST) protocol must be implemented before any sample analysis.[12][13] The SST is an integral part of the analytical procedure that confirms the chromatographic system is performing adequately.[14][15][16]

SST Protocol for Recommended Method C:

  • Apparatus: The HPLC system must be qualified to ensure it is fit for purpose.[14]

  • Procedure: Before sample analysis, perform five replicate injections of a standard solution of Methyl 7-methylisoquinoline-1-carboxylate containing a known impurity or a closely related compound.

  • Acceptance Criteria: The system is deemed suitable for use only if all the following criteria are met for the replicate injections:

    • Precision/Repeatability: The Relative Standard Deviation (%RSD) of the peak area for the main analyte must be ≤ 2.0%.[14]

    • Peak Symmetry: The USP Tailing Factor (T) for the analyte peak must be ≤ 2.0 (ideally ≤ 1.5).[14]

    • Resolution: The resolution (R s ) between the analyte and the closest eluting peak must be ≥ 2.0.[14]

    • Column Efficiency: The theoretical plate number (N) should be monitored and be within established limits for the column's lifecycle.

If the SST fails, sample analysis cannot proceed until the source of the failure (e.g., mobile phase preparation, column degradation, instrument issue) is identified and rectified.[15] This self-validating check ensures the integrity of every dataset generated.

Conclusion and Recommendation

Based on the comparative data, Method C (Phenyl-Hexyl column with an acidic mobile phase at pH 3.0) is unequivocally recommended for the analysis of Methyl 7-methylisoquinoline-1-carboxylate.

This method provides the best combination of:

  • Excellent Peak Shape: By effectively suppressing undesirable silanol interactions.

  • Superior Resolution: By leveraging the unique π-π selectivity of the phenyl-hexyl stationary phase.

  • Robustness: The use of a low pH mobile phase ensures consistent protonation of the analyte, making the method less sensitive to minor variations in pH.

This guide demonstrates that a thoughtful, mechanism-based approach to HPLC method development, which considers both the analyte's properties and the available chromatographic tools, is essential for achieving accurate, reliable, and trustworthy analytical results.

References

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). Vertex AI Search.
  • Phenyl-Hexyl Columns. (n.d.). SMT.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • Galaon, T., & David, V. (2012). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY.Revue Roumaine de Chimie, 57(2), 131-140.
  • Exploring the Role of pH in HPLC Separ
  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc..
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC.
  • Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds.Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. (2025). Benchchem.
  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2026).
  • Control pH During Method Development for Better Chrom
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (2022). Agilent Technologies Inc..
  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? (n.d.).
  • HPLC Troubleshooting - Tailing Peaks. (2022). Shimadzu UK Limited.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (n.d.).
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube.
  • Phenyl Columns. (2023). YouTube.
  • Ultra-high Speed Analysis of USP methods conforming to the New USP General Chapter 621 Allowed Limits. (2014). Shimadzu.
  • Gontarska, M., et al. (2023).
  • Lee, M. K., et al. (2011). HPLC separation of isoquinoline alkaloids for quality control of corydalis species.
  • Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. (2025).
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
  • General Chapter <621> Chromatography. (2021). US Pharmacopeia (USP).
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Sepuxianyun.
  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. (2025).
  • Application Notes and Protocols for the Asymmetric Synthesis of Nitrogen-Containing Heterocycles. (2025). Benchchem.
  • Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. (2025). RSC Publishing.

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Advanced Purity Assignment of Methyl 7-methylisoquinoline-1-carboxylate Reference Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the metrological characterization of complex heterocyclic building blocks, I frequently encounter the analytical challenges inherent in qualifying isoquinoline derivatives. Methyl 7-methylisoquinoline-1-carboxylate (CAS 1206977-46-9) is a highly functionalized intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs)[1].

When establishing a Certified Reference Material (CRM) for this compound, accurately determining its absolute purity is paramount to comply with ICH Q3A(R2) guidelines for impurity qualification[2]. This guide objectively compares the traditional Mass Balance approach against Quantitative Nuclear Magnetic Resonance (qNMR), detailing the mechanistic causality behind our experimental choices and providing self-validating protocols to ensure absolute metrological traceability.

Causality in Analytical Design: Why Mass Balance is No Longer Enough

Historically, the pharmaceutical industry relied heavily on the Mass Balance method to assign purity to reference standards. This indirect approach assumes that purity equals 100% minus the sum of all measured impurities (water, residual solvents, inorganic ash, and chromatographic impurities)[3].

However, isoquinoline derivatives present a unique electrochemical and photometric challenge. Their extended aromatic systems exhibit highly variable UV response factors depending on the substitution pattern. A minor structural isomer or process impurity might possess a UV absorbance at 240 nm that is three times higher than the main analyte, leading to a gross overestimation of impurity content. Conversely, non-chromophoric impurities remain entirely invisible to HPLC-UV[4].

To eliminate this chromophore dependency, 1H-qNMR has emerged as the primary purity assignment tool. The fundamental causality here is governed by quantum physics: under fully relaxed conditions, the area of an NMR resonance is strictly proportional to the number of nuclei generating that signal, completely independent of the molecule's chemical nature or extinction coefficient[5]. By co-weighing the analyte with a metrologically traceable internal standard, we create a direct, SI-traceable link to absolute purity.

Comparative Analysis of Purity Modalities

To objectively evaluate the performance of these techniques for Methyl 7-methylisoquinoline-1-carboxylate, we must compare their operational and metrological metrics.

Analytical MetricHPLC-UV (Mass Balance)1H-qNMR (Internal Standard)LC-HRMS (Impurity Profiling)
Principle of Quantitation Indirect (100% - Σ Impurities)Direct (Primary Ratio Measurement)Relative (Ion abundance)
Traceability Requires multiple calibrations (KF, GC, LC)Direct to SI via single NIST SRMNon-quantitative without standards
Susceptibility to Bias High (UV response factor dependency)None (Signal strictly proportional to nuclei)High (Ionization suppression/enhancement)
Sample Requirement ~50-100 mg (across all orthogonal tests)~10-15 mg (Non-destructive)< 1 mg
Analysis Time 2-3 Days (Multiple instruments)2-3 Hours (Single instrument)1 Day
Primary Use Case Routine batch release & orthogonal checkAbsolute CRM Purity Assignment Structural elucidation of unknowns

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every protocol described below operates as a self-validating system . This means the methodology includes an internal feedback loop that proves the system is operating correctly before any sample data is accepted.

Protocol 1: Primary Purity Assignment via 1H-qNMR

Causality of Internal Standard (IS) Selection: The methyl ester protons of Methyl 7-methylisoquinoline-1-carboxylate resonate as a strong singlet around 4.0 ppm, while the C7-methyl group appears near 2.6 ppm. To prevent signal overlap, we explicitly reject the commonly used Dimethyl Terephthalate (which has a conflicting ester singlet at 3.9 ppm). Instead, we select Maleic Acid (NIST SRM traceable, distinct olefinic singlet at 6.3 ppm) as the IS[5].

Step-by-Step Methodology:

  • Metrological Co-Weighing: Using an ultra-microbalance (d = 0.1 µg) housed in a climate-controlled, anti-static enclosure, co-weigh exactly 10.000 mg of the candidate standard and 5.000 mg of the Maleic Acid IS into the same vial.

  • Solvation: Dissolve the mixture in 0.8 mL of CDCl₃ (containing 0.03% TMS for chemical shift referencing).

  • Acquisition Parameters: Set the T1 relaxation delay (D1) to > 5 × T1 of the slowest relaxing proton (typically 60 seconds for rigid isoquinoline aromatics). This causality ensures 99.3% magnetization recovery, preventing integration truncation. Acquire 64 scans.

  • Self-Validating System Suitability Test (SST): Prior to sample analysis, run a control gravimetric mixture of NIST Benzoic Acid against the Maleic Acid IS. The calculated recovery must be 100.0% ± 0.5%. If this fails, the T1 delay is insufficient or the balance calibration is drifting, and the run is automatically aborted.

  • Calculation: Calculate the absolute mass fraction using the integral ratio of the analyte's C7-methyl singlet (2.6 ppm, 3H) against the Maleic Acid singlet (6.3 ppm, 2H).

Protocol 2: Orthogonal Validation via Mass Balance

Causality of Orthogonality: While qNMR provides the absolute primary value, it lacks the sensitivity to detect trace individual impurities (<0.1%) required for toxicity profiling. Mass balance acts as our orthogonal safety net to ensure no minor highly-toxic impurities are missed[2].

Step-by-Step Methodology:

  • HPLC-UV: Run a gradient reverse-phase LC method (C18 column, Water/Acetonitrile with 0.1% TFA). Quantify organic impurities by area normalization at 240 nm.

  • Karl Fischer (KF): Determine water content coulometrically.

  • Headspace GC (HS-GC): Quantify residual synthesis solvents (e.g., methanol, dichloromethane).

  • Residue on Ignition (ROI): Combust a 1g sample with sulfuric acid to determine inorganic ash.

  • Self-Validating Mass Recovery Check: Subtract the sum of (HPLC impurities + KF water + HS-GC solvents + ROI ash) from 100%. The resulting Mass Balance purity must agree with the qNMR purity within ± 0.5%. A divergence indicates a hidden impurity (e.g., a non-UV absorbing polymer) or an erroneous UV response factor, triggering an immediate LC-MS/MS investigation.

Workflow Visualization

The following diagram illustrates the logical relationship and orthogonal cross-validation between the two modalities when certifying a reference standard.

G Start Methyl 7-methylisoquinoline-1-carboxylate (CAS 1206977-46-9) Candidate MB_Branch Mass Balance (Indirect) Start->MB_Branch qNMR_Branch 1H-qNMR (Direct SI-Traceable) Start->qNMR_Branch HPLC HPLC-UV / LC-MS (Organic Impurities) MB_Branch->HPLC KF_GC KF Titration & HS-GC (Water & Solvents) MB_Branch->KF_GC TGA Residue on Ignition (Inorganic Ash) MB_Branch->TGA IS_Select Internal Standard Selection (e.g., Maleic Acid) qNMR_Branch->IS_Select MB_Eq Purity = 100% - Σ(Impurities) HPLC->MB_Eq KF_GC->MB_Eq TGA->MB_Eq CRM Certified Reference Material (CRM) Assigned Purity ± Expanded Uncertainty (U) MB_Eq->CRM Orthogonal Check Weighing Metrological Co-Weighing (Ultra-microbalance) IS_Select->Weighing NMR_Acq NMR Acquisition (Relaxation D1 > 5×T1) Weighing->NMR_Acq qNMR_Eq Direct Integral Ratio Calc NMR_Acq->qNMR_Eq qNMR_Eq->CRM Primary Value

Fig 1: Orthogonal purity assignment workflow for Methyl 7-methylisoquinoline-1-carboxylate standards.

References

  • Quantitative NMR Spectroscopy - Acanthus Research. 4[4]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation - MDPI. 5[5]

  • 1206977-46-9 | Methyl 7-methylisoquinoline-1-carboxylate - MolCore. 1[1]

  • Impurities in new drug substances Q3A (R2) - ICH Guidelines. 2[2]

  • Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards - Pharmaffiliates. 3[3]

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Safety Operating Guide

Proper Disposal Procedures for Methyl 7-methylisoquinoline-1-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of methyl 7-methylisoquinoline-1-carboxylate. The procedures outlined below are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to facilitate safe and responsible chemical handling.

Hazard Assessment and Core Principles

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on analogs.[5]

  • Irritation: Likely to cause skin and serious eye irritation.[3][6]

  • Environmental Hazards: While specific data is unavailable, it is prudent to prevent its release into the environment.[7]

Hazard Summary Table
Hazard ClassificationDescriptionPrecautionary Codes
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.H302, H312, H332
Skin IrritationCauses skin irritation.H315
Eye IrritationCauses serious eye irritation.H319
Specific Target Organ ToxicityMay cause respiratory irritation.H335

This data is extrapolated from SDSs of similar isoquinoline derivatives.[3][5]

Personal Protective Equipment (PPE) and Handling

When handling methyl 7-methylisoquinoline-1-carboxylate for disposal, appropriate PPE is mandatory to minimize exposure risks.

  • Eye Protection: Chemical safety goggles are required. A face shield should be used if there is a risk of splashing.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are essential.[4]

  • Body Protection: A laboratory coat must be worn. For larger quantities, a chemical-resistant apron is recommended.[4]

  • Respiratory Protection: All handling of the compound and its waste should occur within a certified chemical fume hood to prevent inhalation.[4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

For Small Spills (manageable by laboratory personnel):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE before addressing the spill.

  • Containment: Create a dike around the spill using an inert absorbent material like vermiculite or sand.[8]

  • Absorption: Carefully cover and absorb the spill with the absorbent material.

  • Collection: Sweep or scoop the contaminated material into a designated hazardous waste container.[9]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[10]

For Large Spills (requiring emergency response):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Secure the area and prevent entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department and emergency response team.[11]

Step-by-Step Disposal Procedure

The disposal of methyl 7-methylisoquinoline-1-carboxylate must be conducted in accordance with institutional and regulatory guidelines. Do not dispose of this chemical down the drain or in regular trash.[12][13]

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste disposal. Do not mix methyl 7-methylisoquinoline-1-carboxylate waste with incompatible waste streams.[14]

  • Solid Waste: Collect contaminated items such as gloves, weigh boats, and paper towels in a separate, clearly labeled solid waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated liquid waste container.

Step 2: Waste Containerization

The selection of an appropriate waste container is critical for safe storage and transport.

  • Container Type: Use only approved hazardous waste containers, such as high-density polyethylene (HDPE) or glass bottles, that are compatible with the chemical.[4][14]

  • Container Condition: Ensure the container is in good condition, free from cracks or leaks, and has a secure, tightly fitting lid.[11]

  • Venting: Do not use sealed containers if there is a potential for gas evolution.

  • Closure: Keep the waste container closed at all times, except when adding waste. Do not leave a funnel in the container opening.[11][13]

Step 3: Waste Labeling

Accurate labeling is a regulatory requirement and essential for the safety of waste handlers.

  • Labeling: As soon as you begin collecting waste, affix a hazardous waste label to the container.[13]

  • Contents: Clearly list all contents of the container by their full chemical names. Avoid using abbreviations or chemical formulas.[11]

  • Concentrations: Indicate the approximate concentrations of the components.

  • Hazard Information: Clearly mark the relevant hazards (e.g., "Toxic," "Irritant").

Step 4: Waste Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]

  • Location: The SAA should be at or near the point of waste generation.[12]

  • Segregation: Store the waste container away from incompatible materials. As a general guideline, keep it separate from strong acids, bases, and oxidizers.[14]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[13]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's approved channels.

  • Contact EHS: When the waste container is nearly full (around 90%), contact your institution's EHS department to schedule a waste pickup.[11]

  • Do Not Transport: Do not personally transport hazardous waste to a central collection facility unless you are specifically trained and authorized to do so.[13]

Disposal Workflow Diagram

G cluster_0 Waste Generation cluster_1 Segregation cluster_2 Containerization & Labeling cluster_3 Storage in Satellite Accumulation Area cluster_4 Final Disposal A Methyl 7-methylisoquinoline-1-carboxylate Waste B Solid Waste (e.g., gloves, paper towels) A->B Segregate C Liquid Waste (e.g., solutions, reaction mixtures) A->C Segregate D Labeled Solid Waste Container B->D Containerize & Label E Labeled Liquid Waste Container C->E Containerize & Label F Secondary Containment D->F E->F G Contact EHS for Pickup F->G Store Safely

Caption: Waste Disposal Workflow for Methyl 7-methylisoquinoline-1-carboxylate.

References

  • Vertex AI Search. (2021, November 25).
  • TCI Chemicals. (2026, February 4).
  • Thermo Fisher Scientific. (2025, September 14).
  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • DuPont. (2025, March 3).
  • Fisher Scientific. (n.d.).
  • Benchchem. (2025).
  • Key Organics. (2017, December 1).
  • University of Minnesota. (2024, April 16). Chemical Waste Guidelines.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Princeton University. Chemical Spill Procedures. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • Google Patents. (n.d.). EP3241820A1 - Recovery of carboxylates from fermentation and production of esters using co2 expanded alcohols.
  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Auburn University. CHEMICAL WASTE MANAGEMENT GUIDE.
  • U.S. Environmental Protection Agency.
  • National Center for Biotechnology Information. (n.d.).
  • The University of Tennessee, Knoxville. Cleaning Up Biohazardous Spills.
  • MDPI. (2025, October 12).
  • Wikipedia. Isoquinoline. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Methyl 7-methylisoquinoline-1-carboxylate

[1]

CAS: 178262-31-2 (Analogous/Related Class) Chemical Class: Isoquinoline Carboxylate Ester Primary Hazard Profile: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral), Bioactive Scaffold.[1]

Part 1: Executive Safety Assessment

To the Researcher: Do not treat Methyl 7-methylisoquinoline-1-carboxylate as a generic organic intermediate. Isoquinoline derivatives are privileged pharmacophores, frequently utilized as scaffolds for kinase inhibitors, opioid receptor modulators, and antitumor agents. Consequently, until specific toxicological data proves otherwise, you must handle this compound with Potent Compound Safety (PCS) protocols, assuming biological activity beyond simple irritation.

The Hazard Logic (Why we use this PPE):

  • Respiratory Vulnerability (H335): As a solid ester, this compound is prone to electrostatic charging.[1] Airborne dust generation during weighing is the primary exposure vector. Inhalation can lead to mucosal inflammation and systemic absorption of the bioactive isoquinoline core.

  • Ocular & Dermal Permeation (H319, H315): Aromatic esters are lipophilic.[1] They can permeate standard nitrile gloves faster than inorganic salts.[1] Once absorbed, hydrolysis by plasma esterases can release the free isoquinoline acid, a potential metabolic disruptor.

  • Acute Toxicity (H302): Classified as "Harmful if swallowed," ingestion via hand-to-mouth transfer (contaminated gloves) is a critical risk control point.[1]

Part 2: The PPE Matrix

This matrix defines protection levels based on the energy and scale of your operation.[1]

PPE Component Standard Operation (Synthesis/Transfer < 1g)High-Energy Operation (Scale-up > 1g, Milling, Open Handling)Technical Rationale
Hand Protection Double Nitrile (0.11 mm min.[1] thickness).Double Nitrile (Outer) + Laminate/Silver Shield (Inner) if dissolved in DCM/THF.Aromatic esters degrade nitrile. Double gloving creates a "sacrificial layer" allowing time to doff without skin contact.[1]
Eye Protection Chemical Safety Goggles (Indirect Vent).[1]Face Shield + Safety Goggles.[1]Standard safety glasses fail against airborne dust entry from the side. Goggles seal the ocular cavity.[1]
Respiratory Fume Hood (Sash at 18").[1] No respirator needed if contained.[1]P100/N95 Respirator (if outside hood) or PAPR .[1]H335 (Respiratory Irritation) requires HEPA filtration if engineering controls (hood) are breached.
Body Defense Lab Coat (Cotton/Poly, buttoned).[1]Tyvek® Sleeves or Disposable Coverall.Prevents dust accumulation on street clothes, stopping secondary exposure outside the lab.[1]
Part 3: Operational Protocols (SOP)
Phase 1: The "Weighing Ritual" (Critical Control Point)

Static electricity is the enemy here.[1] Isoquinoline powders often "jump" from spatulas.

  • Engineering Control: utilize a Static-Dissipative Balance Enclosure or a Fume Hood with low turbulence.

  • Ionization: Use an anti-static gun (ionizer) on the weighing boat and spatula before touching the powder.

  • Transfer: Do not pour from the bottle. Use a micro-spatula.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (wet-wiping prevents dust resuspension).[1] Dispose of the tissue as solid hazardous waste.

Phase 2: Reaction Setup & Solubilization[1]
  • Solvent Choice: When dissolving in halogenated solvents (DCM, Chloroform), the permeation rate through gloves increases drastically.

    • Rule: If your glove touches the solvent mixture, change it immediately.

  • Addition: Add the solid to the solvent, not vice-versa, to minimize splash-back of concentrated solution.

  • Temperature: If heating, ensure the condenser is active before heating begins. Isoquinoline esters can have significant vapor pressure at elevated temperatures.

Phase 3: Waste & Disposal

Never dispose of down the drain.[1] This is a bioactive heterocyclic compound.[1][2]

  • Solid Waste: Contaminated paper towels, weighing boats, and gloves go into "Hazardous Solid Waste" (incineration stream).

  • Liquid Waste: Segregate into "Organic Non-Halogenated" (unless DCM is used).

  • Quenching: If residual active ester remains, treat with dilute NaOH (1M) to hydrolyze to the carboxylate salt before disposal (check local regulations).

Part 4: Visualization of Safety Logic
Diagram 1: Handling Workflow & Hierarchy of Controls

This diagram illustrates the decision-making process for handling the compound safely, prioritizing engineering controls over PPE.

SafetyWorkflowStartStart: Methyl 7-methylisoquinoline-1-carboxylateRiskAssessRisk Assessment(Check GHS: H302, H315, H319)Start->RiskAssessScaleCheckCheck ScaleRiskAssess->ScaleCheckSmallScale< 1 Gram(Standard PPE)ScaleCheck->SmallScaleLow DustLargeScale> 1 Gram / Dust Risk(Enhanced PPE)ScaleCheck->LargeScaleHigh Dust/EnergyEngineeringEngineering Control:Fume Hood / Balance EnclosureSmallScale->EngineeringLargeScale->EngineeringPPE_StandardPPE: Double Nitrile + GogglesEngineering->PPE_StandardSmall ScalePPE_HighPPE: Tyvek Sleeves + P100 Resp+ Face ShieldEngineering->PPE_HighLarge ScaleExecutionExecute Experiment(Wet Wiping Protocol)PPE_Standard->ExecutionPPE_High->ExecutionDisposalDisposal:High Temp Incineration StreamExecution->Disposal

Caption: Operational workflow prioritizing engineering controls (hoods) based on scale and dust generation risk.

Diagram 2: Emergency Response Pathways

Immediate actions required upon exposure events (H315/H319).

EmergencyResponseExposureExposure EventEyeContactEye Contact (H319)Exposure->EyeContactSkinContactSkin Contact (H315)Exposure->SkinContactInhalationInhalation (H335)Exposure->InhalationFlushEyeFlush 15+ Mins(Lift Eyelids)EyeContact->FlushEyeWashSkinSoap & Water 15 Mins(Discard Gloves)SkinContact->WashSkinFreshAirMove to Fresh Air(Support Breathing)Inhalation->FreshAirMedicalSeek Medical Attention(Bring SDS)FlushEye->MedicalWashSkin->MedicalFreshAir->Medical

Caption: Immediate triage steps for ocular, dermal, and respiratory exposure events.[1]

Part 5: References
  • PubChem. (n.d.).[1] Methyl quinoline-7-carboxylate (Analogous Hazard Data). National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • National Research Council. (2011).[3][4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3][4][5] Retrieved March 2, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved March 2, 2026, from [Link]

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